Sinapaldehyde

Catalog No.
S622075
CAS No.
4206-58-0
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapaldehyde

CAS Number

4206-58-0

Product Name

Sinapaldehyde

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+

InChI Key

CDICDSOGTRCHMG-ONEGZZNKSA-N

SMILES

Array

Synonyms

3,5-Dimethoxy-4-hydroxycinnamaldehyde

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC=O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C=O

The exact mass of the compound Sinapaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Sinapaldehyde biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Sinapaldehyde Biosynthesis Pathway

This compound biosynthesis is a specialized branch of the phenylpropanoid pathway, crucial for producing syringyl (S) lignin in angiosperms. The pathway involves key hydroxylation and methylation steps at the aldehyde level [1].

Phe Phenylalanine (Phe) Cinnamic_Acid Cinnamic Acid Phe->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Caffeic_Acid Caffeic Acid pCoumaric_Acid->Caffeic_Acid C3H/CSE Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde CCR H_Coniferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->H_Coniferaldehyde CAld5H (F5H) This compound This compound H_Coniferaldehyde->this compound AldOMT Sinapyl_Alcohol Sinapyl Alcohol This compound->Sinapyl_Alcohol SAD (Primary) Sinapic_Acid Sinapic Acid This compound->Sinapic_Acid ALDH/REF1 (Diverted) S_Lignin S-Lignin Polymer Sinapyl_Alcohol->S_Lignin Peroxidases/Laccases

The this compound biosynthesis pathway and its major metabolic fates in plants. Key enzymes are abbreviated: PAL, Phenylalanine ammonia-lyase; C4H, Cinnamate 4-hydroxylase; C3H, p-Coumarate 3-hydroxylase; CSE, Caffeoyl Shikimate Esterase; COMT, Caffeic Acid O-Methyltransferase; CCR, Cinnamoyl-CoA Reductase; CAld5H, Coniferaldehyde 5-Hydroxylase; AldOMT, 5-Hydroxyconiferaldehyde O-Methyltransferase; SAD, Sinapyl Alcohol Dehydrogenase; ALDH, Aldehyde Dehydrogenase.

Key Enzymes and Metabolic Regulation

The pathway is regulated by several substrate-specific enzymes that control carbon flux toward syringyl lignin.

  • Cinnamyl Alcohol Dehydrogenase (CAD) & Sinapyl Alcohol Dehydrogenase (SAD): The final reduction step is primarily catalyzed by Sinapyl Alcohol Dehydrogenase (SAD), which is phylogenetically and functionally distinct from CAD [1]. SAD exhibits high specificity for this compound, with its enzymatic efficiency for this compound being ~60 times greater than that of general CAD enzymes [1]. This enzyme is abundantly expressed in syringyl lignin-enriched fiber cells, spatiotemporally linking SAD function to S-lignin biosynthesis [1].

  • Aldehyde Dehydrogenase (ALDH/REF1): A competing route exists where this compound can be oxidized to sinapic acid by the enzyme aldehyde dehydrogenase, encoded by the REDUCED EPIDERMAL FLUORESCENCE1 (REF1) gene in Arabidopsis [2]. REF1 also exhibits activity toward coniferaldehyde, producing ferulic acid, positioning it as a key regulator diverting aldehydes away from monolignol production and toward the synthesis of hydroxycinnamic acids and their esters [2].

Experimental Analysis Methods

Accurate profiling of this compound and related metabolites relies on advanced analytical techniques.

  • Sample Preparation: Xylem tissue is collected, vacuum freeze-dried, and ground to a fine powder. Metabolites are extracted with 70% methanol aqueous solution at 4°C, followed by centrifugation and filtration through a 0.22-μm membrane [3].

  • Instrumental Analysis - UHPLC-MS/MS: This is the method of choice for separating and detecting lignin precursors [3].

    • Chromatography: Use an Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm). Employ a mobile phase of ultra-pure water with 0.1% formic acid (A) and acetonitrile (B) with a gradient elution from 5% to 95% B over 9 minutes. Maintain a flow rate of 0.35 mL/min and a column temperature of 40°C [3].
    • Mass Spectrometry: Utilize electrospray ionization (ESI) in positive or negative mode. For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [3] [4].
  • Representative Data: A study on Catalpa bungei 'Jinsi' detected coniferaldehyde and this compound in xylem samples across different months. The total annual content of coniferaldehyde was higher than that of this compound, and metabolite levels fluctuated seasonally, being significantly higher in July than in October [3].

Metabolite Approximate Relative Level (Annual Total) Notes / Seasonal Dynamics
Coniferaldehyde Higher A core G-lignin precursor; synthesis occurs earlier than S-lignin.
This compound Lower The direct precursor for S-lignin biosynthesis.
Total 10 Lignin Metabolites N/A Shows a dynamic annual pattern: decreases (Feb-Apr), increases (Apr-Jul), then decreases again (Jul-Jan).

Biotechnology and Biomass Engineering

Modifying the this compound pathway offers promising strategies for improving lignocellulosic biomass.

  • Engineering Altered Lignin Composition: Down-regulating the general CAD1 gene in poplar leads to a dramatic shift in metabolism. While coniferaldehyde is primarily converted to ferulic acid and its derivatives, this compound is preferentially incorporated into the lignin polymer itself [5]. This results in lignin with a high proportion of this compound units, which alters its physicochemical properties and makes it easier to break down during industrial processing [5].

  • Enhancing Saccharification Efficiency: The incorporation of this compound into lignin improves the saccharification yield of biomass. In CAD1-deficient poplar, glucose and xylose release increased by up to 81% and 153%, respectively, demonstrating the potential of this strategy for biofuel production [5].

CAD1_Downregulation CAD1 Gene Downregulation Coniferaldehyde Coniferaldehyde Pool CAD1_Downregulation->Coniferaldehyde This compound This compound Pool CAD1_Downregulation->this compound Ferulic_Acid Ferulic Acid & Derivatives Coniferaldehyde->Ferulic_Acid Diverted Lignin Lignin Polymer This compound->Lignin Increased Incorporation Saccharification Improved Saccharification Lignin->Saccharification +81% Glucose +153% Xylose

The metabolic consequences of CAD1 downregulation, showing the divergent fates of coniferaldehyde and this compound and the resulting improvement in biomass saccharification for biofuel production [5].

Key Technical Considerations

  • Spatiotemporal Regulation: Be aware that biosynthesis is highly regulated. The enzymes SAD and CAD are often expressed in different cell types and at different developmental stages, reflecting the specific timing and location of G- and S-lignin deposition [1].
  • Pathway Divergence: Recognize that coniferaldehyde and this compound are metabolic branch points. Genetic perturbations can lead to unexpected flux shifts, such as the massive accumulation of salvage pathway products like syringyl lactic acid hexoside in CAD-deficient poplar [5].
  • Analytical Challenges: this compound and coniferaldehyde are intermediate metabolites that can be challenging to detect. Use internal standards for quantification and ensure rapid processing of samples to prevent degradation.

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Research highlights sinapaldehyde's potential as an anti-inflammatory agent. The table below summarizes key quantitative findings from a study on LPS-stimulated RAW 264.7 macrophages [1].

Assay Parameter Experimental Finding
Cytotoxicity (XTT Assay) Not significant at concentrations up to 100 µM [1].
NO Production Inhibition 93% inhibition at 100 µM (IC₅₀ not reported) [1].
ROS Production Inhibition 78% inhibition at 100 µM [1].
Cytokine Inhibition (ELISA) TNF-α: 59% reduction; IL-6: 64% reduction at 100 µM [1].
Protein Expression (Western Blot) iNOS: 94% reduction; COX-2: 82% reduction at 100 µM [1].
COX-2 Enzyme Inhibition IC₅₀ = 47.8 µM; Docking score: -6.4 kcal/mol [1].

Detailed Experimental Protocol

To evaluate the anti-inflammatory activity of this compound in vitro, you can follow this protocol based on the study in LPS-stimulated RAW 264.7 macrophages [1].

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Test Compound: this compound (SNAH). Prepare stock solution in DMSO and dilute in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Control Groups: Include a vehicle control (0.1% DMSO) and a positive control. In the cited study, apigenin and genistin (30 µM) were used as reference anti-inflammatory compounds [1].

  • Cell Culture and Treatment: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Seed cells and allow to adhere. Pre-treat with varying concentrations of this compound (e.g., 3, 10, 30, 100 µM) for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: After pre-treatment, stimulate inflammation by adding E. coli Lipopolysaccharide (LPS) to the culture medium at 1 µg/mL.

  • Incubation: Incubate cells for 18-24 hours post-LPS stimulation before collecting samples for analysis.

  • Cell Viability (XTT Assay): Use a commercial XTT cell proliferation kit to assess cytotoxicity. Incubate treated cells with XTT reagent for the manufacturer's recommended time and measure the absorbance at 450 nm.

  • Nitric Oxide (NO) Production (Griess Assay): Mix cell culture supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm and determine NO concentration using a sodium nitrite standard curve.

  • Reactive Oxygen Species (ROS) Assay: Incubate treated cells with a fluorescent ROS probe (e.g., DCFH-DA) for 30-60 minutes. Analyze fluorescence intensity using a flow cytometer or fluorescence microplate reader.

  • Cytokine Measurement (ELISA): Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits.

  • Protein Expression (Western Blot): Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS and COX-2. Use β-actin as a loading control.

  • mRNA Expression (Real-time RT-PCR): Extract total RNA, reverse transcribe to cDNA, and perform real-time PCR with specific primers for TNF-α, IL-6, and iNOS genes. Normalize data to a housekeeping gene like GAPDH.

Mechanism of Action and Signaling Pathway

The anti-inflammatory mechanism of this compound primarily involves the suppression of the COX-2 enzyme and reduction of reactive oxygen species (ROS) [1]. The following diagram maps out this signaling pathway and the points of intervention by this compound based on the experimental data.

G LPS LPS Stimulus CellMembrane Cell Membrane LPS->CellMembrane Intracellular Intracellular Signaling (NF-κB, MAPK, etc.) CellMembrane->Intracellular COX2_Expression ↑ COX-2 / iNOS Expression Intracellular->COX2_Expression ROS_Production ROS Production Intracellular->ROS_Production Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Intracellular->Cytokines ProInflammatoryMediators Pro-inflammatory Mediators (NO, PGE₂) COX2_Expression->ProInflammatoryMediators ROS_Production->Intracellular Positive Feedback Inflammation Inflammatory Response ProInflammatoryMediators->Inflammation Cytokines->Inflammation SNAH This compound (SNAH) SNAH->COX2_Expression Inhibits SNAH->ROS_Production Scavenges SNAH->Cytokines Suppresses

Figure 1: Proposed anti-inflammatory mechanism of this compound (SNAH) in LPS-stimulated macrophages. SNAH inhibits the expression of COX-2 and pro-inflammatory cytokines, and scavenges ROS.

Future Research Directions

The existing data on this compound is promising, and several avenues are worth exploring for drug development:

  • In Vivo Efficacy: The current strong in vitro evidence needs to be followed up with studies in relevant animal models of chronic inflammatory diseases [1].
  • Structure-Activity Relationship (SAR): Research into synthesizing and testing analogs of this compound could help identify more potent derivatives with improved drug-like properties [2].
  • Detailed Molecular Targets: Further investigation is needed to identify all upstream signaling pathways (like NF-κB and MAPK) that this compound modulates to exert its anti-inflammatory effects [1].

References

Biosynthetic Pathway and Metabolic Regulation

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of lignin monomers involves a network of enzymes. The following diagram illustrates the position of sinapaldehyde within this grid, highlighting its relationship with other key compounds.

LigninPathway Phe Phenylalanine PAL PAL Phe->PAL CinnamicAcid Cinnamic Acid C4H C4H CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde F5H F5H Coniferaldehyde->F5H COMT COMT Coniferaldehyde->COMT 5-OH-Coniferaldehyde This compound This compound CAD CAD This compound->CAD SinapylAlcohol Sinapyl Alcohol (S Monolignol) PAL->CinnamicAcid C4H->pCoumaricAcid F5H->this compound COMT->this compound    CAD->SinapylAlcohol

Figure 1: Simplified lignin biosynthetic pathway showing this compound production from coniferaldehyde via F5H and COMT, and its reduction to sinapyl alcohol by CAD.

A key regulatory point occurs at the final reduction step. Research in transgenic poplar has shown that when CAD1 is down-regulated, the metabolic fates of coniferaldehyde and this compound diverge significantly [1]:

  • Coniferaldehyde is primarily converted into ferulic acid and its derivatives.
  • This compound, however, has two major sinks:
    • Oxidative Coupling: It is incorporated directly into the lignin polymer, leading to up to a 20-fold increase in lignin-bound this compound units [1].
    • Derivatization: It is converted into soluble metabolites like sinapic acid and, most prominently, syringyl lactic acid hexoside, which showed an over 8,500-fold accumulation in CAD1-deficient poplars [1].

Experimental Analysis Methods

To study this compound in plant tissues, researchers use a combination of analytical techniques. Here are the key methodologies derived from the search results.

Method Application & Detail Reference Technique
UHPLC-MS/MS Targeted metabolomics for quantifying lignin precursors. Separates and detects compounds like this compound based on mass/charge ratio. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry [2].
NMR Spectroscopy Determines precise chemical structure of lignin polymers and identifies incorporation of this compound units. Nuclear Magnetic Resonance (NMR) Spectroscopy [1].
Thioacidolysis A degradative method that provides quantitative data on lignin composition and subunit linkages, revealing changes when this compound is incorporated. Thioacidolysis followed by Gas Chromatography-MS [1].

Implications for Biomass Utilization

The manipulation of this compound's metabolic route has direct and powerful implications for industrial biomass processing:

  • Enhanced Saccharification: Down-regulating CAD1 in poplar, which leads to this compound incorporation into lignin and the accumulation of soluble derivatives, resulted in a 10% reduction in lignin content and dramatically improved sugar release. Glucose and xylose yields increased by up to 81% and 153%, respectively, under various pretreatment conditions [1].
  • Altered Lignin Structure: Incorporating this compound units into the lignin polymer changes its chemical properties. The resulting lignin is potentially less condensed and more easily fragmented during industrial pretreatment processes, thereby reducing the recalcitrance of the plant cell wall [1].

References

sinapaldehyde solubility DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde Solubility Data

The table below summarizes the available solubility data for this compound in DMSO and water.

Solvent Solubility Concentration (Molar) Notes / Source
DMSO ~50 mg/mL ~240.14 mM Frequently reported stock solution concentration [1] [2] [3]
Water 0.68 g/L (predicted) ~3.27 mM (predicted) Predicted value; experimental data lacking [4]

Key Notes on the Data:

  • The solubility in DMSO is consistently reported across multiple chemical supplier websites and is sufficient for preparing high-concentration stock solutions for research purposes [1] [2] [3].
  • The solubility in water is a computationally predicted value from the FooDB database, and experimental data to confirm this value was not found in the search results [4]. The compound is described as "practically insoluble" in water, which aligns with this low predicted value [4].

Experimental Context and Biological Role

While detailed protocols were not available, the search results provide context on how this compound is handled in biological research and its natural function.

  • In Vivo Formulation: For animal studies, this compound is often dissolved in a mixed solvent system. One common formulation involves sequentially adding the compound to 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to achieve a working concentration of 2 mg/mL (approximately 9.61 mM) [1] [3]. Sonication and gentle heating may be used to aid dissolution.
  • Biosynthetic Pathway: this compound is a key intermediate in plant lignin biosynthesis. The following diagram illustrates its role in the pathway leading to sinapyl alcohol, a major lignin monomer [5] [6].

G Simplified Biosynthetic Pathway from Coniferaldehyde to Sinapyl Alcohol Coniferaldehyde Coniferaldehyde CA5H Coniferyl Aldehyde 5-Hydroxylase Coniferaldehyde->CA5H Hydroxyconiferaldehyde Hydroxyconiferaldehyde CA5H->Hydroxyconiferaldehyde COMT Caffeate O-Methyltransferase (COMT) Hydroxyconiferaldehyde->COMT This compound This compound COMT->this compound DFR Dihydroflavonol 4-Reductase This compound->DFR SinapylAlcohol Sinapyl Alcohol DFR->SinapylAlcohol

Research Implications

The search results also highlight several research applications relevant to drug development professionals:

  • Bioactivity Profile: this compound is reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including MRSA and E. coli, with MIC values of 128 µg/mL [1] [2] [3]. It also acts as a selective COX-2 inhibitor (IC₅₀: 47.8 µM) and exhibits anti-inflammatory and antioxidant properties [1].
  • Impact on Biomass Processing: Down-regulation of the enzyme CINNAMYL ALCOHOL DEHYDROGENASE (CAD1) in plants like poplar leads to significant accumulation of this compound and its incorporation into lignin. This alters the lignin structure and improves the saccharification yield of biomass for biofuel production by up to 81% for glucose and 153% for xylose [5].

How to Propose for Further Research

To build upon the information found, you may consider the following:

  • Determine Experimental Solubility: Since water solubility data is predicted, you could perform a standard shake-flask method followed by HPLC-UV or HPLC-MS analysis to measure the experimental solubility in aqueous buffers at various pH levels.
  • Explore Formulation Strategies: For higher aqueous dosing in pre-clinical studies, investigate advanced formulation techniques like complexation with cyclodextrins (e.g., SBE-β-CD) or the use of nanoemulsions and liposomes.

References

sinapaldehyde spectroscopic data NMR

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde NMR Chemical Shifts

The table below summarizes the assigned proton NMR chemical shifts for this compound, obtained from the Biological Magnetic Resonance Data Bank (BMRB) [1].

Atom ID Assigned Proton Chemical Shift (δ in ppm)
H23 Aldehyde (H-C=O) 9.599
H25, H26 Aromatic Protons 7.068, 7.594
H22 Aromatic Proton 6.817
H17, H18, H20, H21 Methoxy Groups (-OCH₃) 3.822

The sample was analyzed as a saturated solution in DMSO-d₆ at 298K, using TMS as a reference, on a 500 MHz Bruker DMX spectrometer [1].

Experimental Protocol Summary

The BMRB entry details the experimental setup for the NMR data acquisition [1]:

  • Sample Preparation: The sample was prepared as a saturated solution in deuterated dimethyl sulfoxide (DMSO-d₆). The reference compound was Tetramethylsilane (TMS), set at 0 ppm [1].
  • Instrumentation: All spectra were acquired on a Bruker DMX spectrometer operating at a proton frequency of 500 MHz [1].
  • Experiments Performed: The data for this entry includes several NMR experiments that are standard for structure elucidation and assignment [1]:
    • 1D ( ^1H ) NMR
    • 1D ( ^{13}C ) NMR
    • 1D DEPT-90 and DEPT-135 (for determining carbon multiplicity)
    • 2D [( ^1H ), ( ^1H )]-COSY (for proton-proton correlations)
    • 2D [( ^1H ), ( ^1H )]-TOCSY (for proton networks)
    • 2D [( ^1H ), ( ^{13}C )]-HSQC (for direct carbon-proton bonds)
    • 2D [( ^1H ), ( ^{13}C )]-HMBC (for long-range carbon-proton couplings)

Chemical Structure and Spectral Interpretation

The following diagram illustrates the structure of this compound and the general regions where its key protons resonate, based on the data above and NMR principles [2] [3].

G cluster_structure Chemical Structure & Characteristic Shifts Compound This compound AldehydeH Aldehyde Proton (H-C=O) Compound->AldehydeH  ~9.6 ppm AromaticH Aromatic Ring Protons Compound->AromaticH  ~6.8-7.6 ppm MethoxyH Methoxy Protons (-OCH₃) Compound->MethoxyH  ~3.8 ppm

  • Aldehyde Proton (~9.6 ppm): This proton is highly deshielded due to the electron-withdrawing carbonyl group, placing its signal far downfield [2] [3].
  • Aromatic Protons (~6.8-7.6 ppm): Protons attached to an sp² hybridized carbon in the aromatic ring are deshielded, causing them to resonate in this characteristic region [2].
  • Methoxy Protons (~3.8 ppm): Protons on carbon atoms bonded to an electronegative oxygen atom are deshielded, shifting their signal downfield compared to typical alkyl protons [3].

Guidance for Further Research

The data from BMRB is a solid experimental foundation. For a more comprehensive whitepaper, you could:

  • Compare with Predicted Data: Consider performing or referencing computational chemistry studies (e.g., using Density Functional Theory) to predict NMR parameters. Several search results discuss this approach for similar aldehydes, which can support and rationalize experimental findings [4] [5].
  • Consult Broader Literature: While this specific entry provides core data, other studies on lignin chemistry or plant metabolites might contain additional NMR analyses of this compound in different solvents or contexts [6].

References

Comprehensive Technical Guide: Sinapaldehyde Metabolism in Arabidopsis thaliana and Poplar

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Sinapaldehyde is a pivotal intermediate in plant phenylpropanoid metabolism, serving as a crucial precursor in the biosynthesis of syringyl lignin and various sinapate esters. This hydroxycinnamaldehyde derivative occupies a strategic branch point in phenolic metabolism, with its fate determining critical plant physiological outcomes including wood lignification, UV protection, and stress resistance. Recent research has revealed substantial differences in how various plant species process this compound, with particularly instructive contrasts between the herbaceous model plant Arabidopsis thaliana and woody poplar species (Populus spp.).

This technical guide synthesizes current understanding of this compound biochemistry, transport, and metabolic regulation in these divergent species, with emphasis on:

  • Fundamental chemical properties and biosynthetic pathways
  • Species-specific metabolic routing and enzymatic preferences
  • Quantitative metabolite profiling and flux analyses
  • Experimental methodologies for detection and manipulation
  • Implications for bioenergy crop engineering and drug development research

The comparative analysis reveals that Arabidopsis primarily channels this compound toward soluble protectants like sinapoylmalate through the action of REF1 aldehyde dehydrogenase, while poplar preferentially incorporates it directly into lignin polymers, particularly when canonical monolignol biosynthesis is disrupted. These differences have profound implications for metabolic engineering strategies aimed at optimizing plant biomass for industrial applications.

Chemical Properties and Biosynthetic Role

This compound ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a hydroxycinnamaldehyde derivative with the molecular formula C₁₁H₁₂O₄ and a molar mass of 208.213 g·mol⁻¹ [1]. This compound features a cinnamaldehyde backbone substituted with one hydroxy group and two methoxy groups at the 3, 4, and 5 positions of the aromatic ring, creating a syringyl-type phenolic structure.

Key Biochemical Characteristics:
  • Melting point: 104-106°C [1]
  • log P: 1.686 (indicating moderate hydrophobicity) [1]
  • pKa: 9.667 (reflecting moderate acidity of the phenolic hydroxyl) [1]
  • Chemical reactivity: The α,β-unsaturated aldehyde structure makes this compound reactive toward nucleophiles and susceptible to oxidation [1]

In the phenylpropanoid pathway, this compound occupies a central position at the intersection of soluble ester biosynthesis and lignin polymerization. It serves as the immediate precursor to sinapyl alcohol (the primary monolignol for syringyl lignin) through NADPH-dependent reduction catalyzed by cinnamyl alcohol dehydrogenase (CAD), and to sinapic acid through NADP+-dependent oxidation catalyzed by aldehyde dehydrogenases [2] [1].

Biosynthetic Pathways and Metabolic Fate

The metabolic routing of this compound differs significantly between Arabidopsis and poplar, with profound implications for their respective phenolic profiles. The following diagram illustrates these species-specific pathways:

G cluster_A Arabidopsis thaliana cluster_P Poplar (CAD1-deficient) Coniferaldehyde Coniferaldehyde A_F5H F5H Coniferaldehyde->A_F5H P_CAld5H CAld5H Coniferaldehyde->P_CAld5H F5H F5H (Coniferaldehyde 5-hydroxylase) CAld5H CAld5H (Coniferaldehyde 5-hydroxylase) Hydroxylated_Intermediate 5-Hydroxy coniferaldehyde A_COMT COMT Hydroxylated_Intermediate->A_COMT P_COMT COMT Hydroxylated_Intermediate->P_COMT COMT COMT This compound This compound A_REF1 REF1 This compound->A_REF1 P_CAD CAD1 (Down-regulated) This compound->P_CAD Reduced flux P_Lignin Lignin Incorporation This compound->P_Lignin P_Oxidative_Coupling Oxidative Coupling This compound->P_Oxidative_Coupling P_SLH Syringyl Lactic Acid Hexoside This compound->P_SLH CAD CAD (Cinnamyl Alcohol Dehydrogenase) REF1 REF1 (Aldehyde Dehydrogenase) Sinapyl_Alcohol Sinapyl_Alcohol Sinapic_Acid Sinapic_Acid Lignin_Incorporation Lignin Incorporation Soluble_Esters Soluble Esters (Sinapoylmalate) Oxidative_Coupling Oxidative Coupling S'(8-8)S' Dimer SLH Syringyl Lactic Acid Hexoside A_F5H->Hydroxylated_Intermediate A_COMT->this compound A_Sinapic_Acid Sinapic Acid A_REF1->A_Sinapic_Acid A_Soluble_Esters Soluble Esters A_Sinapic_Acid->A_Soluble_Esters P_CAld5H->Hydroxylated_Intermediate P_COMT->this compound cluster_A cluster_A cluster_P cluster_P

Figure 1: Species-Specific Metabolic Fates of this compound in Arabidopsis thaliana and Poplar. Arabidopsis predominantly oxidizes this compound to sinapic acid via REF1 for soluble esters, while CAD1-deficient poplar redirects this compound toward lignin incorporation, oxidative coupling, and alternative metabolites.

This compound Metabolism in Arabidopsis thaliana

In Arabidopsis, this compound is predominantly oxidized to sinapic acid by the enzyme REDUCED EPIDERMAL FLUORESCENCE1 (REF1), a specialized aldehyde dehydrogenase that demonstrates high activity toward both this compound and coniferaldehyde [2]. REF1 loss-of-function mutants (ref1) accumulate only 10-30% of wild-type sinapate ester levels, highlighting this enzyme's critical role in sinapic acid production [2].

  • REF1 enzyme characteristics:

    • Encoded by gene At3g24503
    • Member of aldehyde dehydrogenase (ALDH) superfamily
    • NADP+-dependent oxidation mechanism
    • Exhibits both this compound and coniferaldehyde dehydrogenase activity
    • Localized to cytosol
  • Biological consequences: The REF1-mediated conversion channels this compound toward soluble sinapate esters (sinapoylmalate in leaves, sinapoylcholine in seeds) that provide UV-B protection rather than toward lignin biosynthesis [2]. This preference represents a metabolic adaptation potentially linked to Arabidopsis' herbaceous growth habit and limited lignification needs.

This compound Metabolism in Poplar

In poplar, this compound metabolism follows different routes, particularly evident in CAD1-deficient transgenic lines:

  • Direct incorporation into lignin: CAD1 down-regulation leads to dramatic (up to 20-fold) increases in this compound incorporation into lignin polymers [3] [4]
  • Oxidative coupling: Forms S'(8-8)S' dimer through radical coupling (24,000-fold accumulation in CAD1-deficient poplar) [3]
  • Alternative metabolic sinks: Conversion to syringyl lactic acid hexoside (8,500-fold accumulation) and other conjugated metabolites [3]

The differential routing of coniferaldehyde (primarily to ferulic acid derivatives) versus This compound in poplar suggests distinct substrate preferences for downstream metabolic enzymes and highlights potential bottlenecks in syringyl metabolism [3].

Quantitative Comparative Analysis

Metabolite Levels and Enzyme Activities

Table 1: Quantitative Comparison of this compound-Related Metabolites and Enzyme Activities in Arabidopsis and Poplar

Parameter Arabidopsis thaliana Poplar (CAD1-deficient) Measurement Method
Sinapate esters Reduced to 10-30% in ref1 mutants [2] Not significantly reported HPLC, UV fluorescence
This compound in lignin Not significantly increased Up to 20-fold increase [3] NMR, thioacidolysis
S'(8-8)S' dimer Not detected >24,000-fold accumulation [3] UHPLC-MS/MS
Syringyl lactic acid hexoside Not detected >8,500-fold accumulation [3] UHPLC-MS/MS, NMR
This compound dehydrogenase activity Reduced to <10% in ref1 mutants [2] Not specifically quantified Enzyme assays with NADP+
Impact on saccharification Not primary focus Glucose +81%, Xylose +153% [3] Enzymatic hydrolysis assays
Seasonal and Stress-Induced Metabolic Variation

Table 2: Environmental Influence on this compound and Related Metabolites

Condition Species Impact on this compound/Pathway Intermediates Reference
Cold stress Poplar This compound content increases [5] Targeted metabolomics
Normal development (Feb-Jan) Catalpa bungei 'Jinsi' Coniferaldehyde and this compound show dynamic seasonal fluctuation [6] UPLC-MS/MS
CAD1 deficiency Poplar Coniferaldehyde → ferulic acid; this compound → multiple fates [3] Metabolic profiling
REF1 deficiency Arabidopsis This compound accumulates, sinapate esters drastically reduced [2] HPLC analysis

Experimental Methods and Protocols

Metabolite Profiling and Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard for comprehensive this compound and related metabolite analysis:

  • Sample Preparation:

    • Plant tissues are vacuum freeze-dried and ground to fine powder
    • Extraction with 70% methanol aqueous solution at 4°C overnight
    • Centrifugation at 10,000 rpm for 10 minutes
    • Filtration through 0.22-μm membrane prior to analysis [6]
  • UHPLC Conditions:

    • Column: Agilent SB-C18 (1.8 μm, 2.1 mm × 100 mm)
    • Mobile phase: A) Ultra-pure water with 0.1% formic acid; B) Acetonitrile
    • Gradient: 5% B to 95% B over 9 minutes, hold 1 minute
    • Flow rate: 0.35 mL/min; Column temperature: 40°C [6]
  • MS/MS Parameters:

    • Electrospray ionization in negative mode
    • Multiple Reaction Monitoring (MRM) for targeted quantification
    • Optimized collision energies for each phenolic compound [6]
Lignin Composition Analysis

Thioacidolysis provides detailed information about this compound incorporation into lignin:

  • Protocol:

    • Cell Wall Residue (CWR) preparation through sequential solvent extraction
    • Reaction with boron trifluoride etherate in ethanethiol/dioxane (2.5:10 v/v)
    • Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide
    • GC-MS analysis with internal standard calibration [7]
  • Data Interpretation:

    • This compound-derived units identified by characteristic fragmentation
    • Quantification based on peak areas relative to standards
    • Calculation of S/G ratios from degradation products [7]
Enzyme Activity Assays

This compound dehydrogenase activity can be quantified through spectrophotometric assays:

  • REF1 Activity Measurement:
    • Recombinant protein expression in E. coli
    • Reaction mixture: 50 mM Tris-HCl (pH 8.0), 0.5 mM NADP+, aldehyde substrate
    • Monitoring NADPH production at 340 nm
    • Kinetic parameter determination (Km, Vmax) [2]

CAD Activity Assay:

  • Tissue extraction in potassium phosphate buffer (pH 6.25)
  • Reaction with this compound/coniferaldehyde and NADPH
  • Monitoring absorbance decrease at 400 nm (aldehyde consumption) [8]
Genetic Transformation Protocols

Generation of CAD1-Deficient Poplar:

  • RNAi Construct Design: Hairpin RNA targeting CAD1 under 35S promoter
  • Agrobacterium-Mediated Transformation: Populus tremula × Populus alba clone INRA 717-1B4
  • Selection: Hygromycin (10 mg/L) in culture medium
  • Validation: RT-PCR confirmation of CAD1 downregulation [7]

Implications for Biotechnology and Bioenergy Applications

The differential handling of this compound in Arabidopsis versus poplar has significant implications for metabolic engineering strategies aimed at improving plant biomass for bioenergy and industrial applications.

Saccharification Efficiency Enhancement

CAD1-deficient poplar shows dramatically improved saccharification efficiency without biomass penalty [3]:

  • Glucose release: Increased by up to 81% after enzymatic hydrolysis
  • Xylose release: Increased by up to 153% compared to wild-type
  • Mechanistic basis: Altered lignin structure with more free phenolic groups and labile bonds enhances enzyme accessibility to cellulose [3]
Metabolic Engineering Strategies
  • Dual-approach engineering: Combining CAD1 downregulation with SCW master regulator overexpression (e.g., OsSWN1) increases wood density while maintaining favorable lignin characteristics [7]

  • Species-specific considerations: Engineering approaches must account for inherent metabolic differences between herbaceous and woody species [2] [3]

  • Field trial validation: CAD-downregulated poplar lines maintain improved characteristics under field conditions without yield penalty [7]

Conclusion and Future Research Directions

The comparative analysis of this compound metabolism in Arabidopsis and poplar reveals fundamental differences in how herbaceous versus woody plants manage this critical metabolic intermediate. While Arabidopsis channels this compound primarily toward soluble protectants via REF1, poplar exhibits metabolic flexibility that allows substantial this compound incorporation into lignin, particularly when canonical monolignol biosynthesis is disrupted.

These species-specific pathways offer unique opportunities for precision metabolic engineering of plant biomass tailored to specific industrial applications. The substantial improvement in saccharification efficiency observed in CAD1-deficient poplar, coupled with the ability to combine this trait with increased wood density through master regulator overexpression, presents a promising strategy for developing dedicated bioenergy crops.

Future research should focus on:

  • Transport mechanisms for this compound and related intermediates
  • Transcriptional regulation of species-specific metabolic routes
  • Protein engineering of REF1 and CAD enzymes with altered substrate specificity
  • Field evaluation of multi-trait engineered lines for commercial viability

References

Comprehensive Application Notes and Protocols: Investigating Anti-inflammatory Activity of Sinapaldehyde in RAW 264.7 Macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sinapaldehyde (SNAH) is a naturally occurring methoxyphenol compound found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa [1] [2]. This bioactive compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development against inflammation-related diseases. RAW 264.7 murine macrophages serve as an excellent experimental model for inflammation studies as they mimic native macrophage immune responses when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls that triggers robust inflammatory signaling [3]. When activated by LPS, RAW 264.7 cells upregulate the production of various pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2) through the activation of complex intracellular signaling pathways [1] [2].

The primary anti-inflammatory mechanism of this compound involves the suppression of COX-2 enzyme activity with an IC50 value of 47.8 μM, as confirmed through molecular docking simulations that demonstrated a binding score of -6.4 kcal/mol [1] [4] [5]. Additionally, this compound significantly inhibits the production of NO, ROS, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells in a dose-dependent manner [1] [2]. At the molecular level, this compound downregulates the expression of iNOS and COX-2 proteins and suppresses the mRNA expression of TNF-α, IL-6, and iNOS genes [1]. Research also indicates that this compound modulates key signaling pathways by suppressing the phosphorylation of p65 (NF-κB), ERK1/2, and SAPK/JNK proteins, thereby interfering with the inflammatory cascade at multiple points [5].

Experimental Protocols

RAW 264.7 Cell Culture Maintenance
  • Culture Medium: Maintain RAW 264.7 cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2.5 mM L-glutamine [3].
  • Growth Conditions: Culture cells in a humidified incubator at 37°C with 5% CO₂ [3].
  • Subculturing: Passage cells at 80-90% confluence using a cell scraper or enzymatic dissociation method. The recommended seeding density is 4 × 10⁴ cells/cm² [3].
  • Cell Characteristics: RAW 264.7 cells exhibit semi-adherent growth with a population doubling time of 11-30 hours. Some viable cells may grow in suspension, which is normal for this cell line [3].
Cell Viability Assay (XTT Protocol)

Purpose: To determine the non-cytotoxic concentration range of this compound for subsequent experiments [1].

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow attachment.
    • Treat cells with varying concentrations of this compound (1-100 μM) for 18 hours.
    • Add XTT reagent (Cell Proliferation Kit II) according to manufacturer's instructions and incubate for 2-4 hours.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability as a percentage relative to untreated control cells.
  • Quality Control: this compound concentrations up to 100 μM should not show significant cytotoxicity. Include apigenin and genistin (30 μM) as reference compounds which may show cytotoxicity at higher concentrations [1].

Nitric Oxide (NO) Production Assay (Griess Reagent Protocol)

Purpose: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells [1] [6].

  • Procedure:

    • Seed cells in 96-well plates (5 × 10⁴ cells/well) and pre-incubate for 24 hours.
    • Pre-treat cells with This compound (3-100 μM) for 1 hour.
    • Stimulate cells with LPS (1 μg/mL) for 24 hours.
    • Collect 100 μL of cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride).
    • Incubate the mixture at room temperature for 10 minutes and measure absorbance at 540 nm.
    • Calculate NO concentration using a sodium nitrite standard curve.
  • Expected Results: LPS stimulation typically increases NO production by approximately 18-fold. This compound (100 μM) should inhibit NO production by up to 93% compared to LPS-stimulated control cells [1].

Cytokine Measurement (ELISA Protocol)

Purpose: To quantify the effect of this compound on TNF-α and IL-6 production [1].

  • Procedure:

    • Seed and treat cells as described in the NO production assay.
    • Collect cell culture supernatants after 24 hours of LPS stimulation.
    • Perform ELISA using commercial mouse TNF-α and IL-6 ELISA kits according to manufacturer's instructions.
    • Measure absorbance at 450 nm and calculate cytokine concentrations using standard curves.
  • Expected Results: this compound (30-100 μM) should significantly suppress TNF-α and IL-6 production by up to 59% and 64%, respectively [1].

ROS Production Assay

Purpose: To evaluate the antioxidant activity of this compound by measuring intracellular ROS levels [1].

  • Procedure:

    • Seed cells in black 96-well plates with clear bottoms (5 × 10⁴ cells/well).
    • Pre-treat cells with this compound (10-100 μM) for 1 hour.
    • Stimulate with LPS (1 μg/mL) for 24 hours.
    • Add 10 μM DCF-DA (2',7'-dichlorofluorescin diacetate) and incubate for 30 minutes at 37°C.
    • Measure fluorescence at excitation/emission wavelengths of 485/535 nm.
    • Calculate ROS levels as percentage compared to LPS-stimulated control cells.
  • Expected Results: this compound (100 μM) should inhibit LPS-induced ROS production by up to 78% [1].

Protein Expression Analysis (Western Blotting)

Purpose: To examine the effect of this compound on iNOS and COX-2 protein expression [1] [5].

  • Procedure:

    • Treat RAW 264.7 cells (1 × 10⁶ cells/well in 6-well plates) with this compound (3-100 μM) for 1 hour before LPS (1 μg/mL) stimulation for 24 hours.
    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins (20-30 μg) by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect protein bands using enhanced chemiluminescence substrate and visualize with a chemiluminescence imaging system.
  • Expected Results: this compound (100 μM) should decrease iNOS and COX-2 protein expression by 94% and 82%, respectively [1].

Gene Expression Analysis (Real-Time RT-PCR)

Purpose: To analyze the effect of this compound on inflammatory gene expression [1].

  • Procedure:

    • Treat cells as for Western blotting.
    • Extract total RNA using TRIzol reagent.
    • Synthesize cDNA using reverse transcriptase.
    • Perform real-time PCR using SYBR Green Master Mix and specific primers for TNF-α, IL-6, iNOS, and GAPDH (housekeeping gene).
    • Calculate relative gene expression using the 2^(-ΔΔCt) method.
  • Expected Results: this compound (100 μM) should significantly downregulate TNF-α, IL-6, and iNOS mRNA expression by 82%, 74%, and 92%, respectively [1].

Data Analysis and Interpretation

Quantitative Summary of Anti-inflammatory Effects

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Parameter Measured This compound Concentration Inhibition Percentage Statistical Significance
NO production 100 μM 93% ± 1.1% p < 0.001
ROS production 100 μM 78% ± 2.1% p < 0.01
TNF-α production 100 μM 59% ± 1.1% p < 0.001
IL-6 production 100 μM 64% ± 3.5% p < 0.001
iNOS protein expression 100 μM 94% ± 1.2% p < 0.001
COX-2 protein expression 100 μM 82% ± 3.2% p < 0.001
iNOS mRNA expression 100 μM 92% ± 0.3% p < 0.001
TNF-α mRNA expression 100 μM 82% ± 3.6% p < 0.001
IL-6 mRNA expression 100 μM 74% ± 2.7% p < 0.001

Table 2: Comparison of this compound with Reference Compounds

Compound COX-2 IC50 Value Molecular Binding Score NO Inhibition at 30 μM Cytotoxicity at 100 μM
This compound 47.8 μM -6.4 kcal/mol 72% ± 4.0% Non-cytotoxic
Celecoxib 0.45 μM -11.1 kcal/mol N/A N/A
Apigenin N/A N/A 55% ± 5.2% Cytotoxic
Genistin N/A N/A 50% ± 3.0% Cytotoxic
Experimental Workflow Visualization

Mechanism of Action Pathway

Research Applications and Perspectives

The experimental protocols outlined in this document provide a comprehensive framework for investigating the anti-inflammatory properties of this compound and related compounds in RAW 264.7 macrophages. These methods are particularly valuable for drug discovery screening from natural products and for mechanistic studies of anti-inflammatory compounds [1] [5]. The robust nature of RAW 264.7 cells as a macrophage model, combined with these standardized protocols, enables researchers to efficiently evaluate potential therapeutic agents for inflammation-related diseases [3].

The multifaceted anti-inflammatory activity of this compound, targeting both enzymatic activity (COX-2 inhibition) and intracellular signaling pathways, suggests its potential as a lead compound for developing treatments for conditions such as rheumatoid arthritis, atherosclerosis, asthma, chronic hepatitis, and inflammatory neurodegenerative diseases [1] [2]. Future research directions should include in vivo validation of these findings using appropriate animal models of inflammation, as well as further investigation into the precise molecular targets and structure-activity relationships of this compound derivatives to optimize potency and reduce potential toxicity.

References

sinapaldehyde molecular docking study sirtuin proteins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapaldehyde and Sirtuins

Sirtuins are a family of NAD⁺-dependent deacetylases involved in critical cellular processes such as metabolism, DNA repair, and gene expression regulation. Their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders, making them prominent therapeutic targets [1] [2]. This compound ((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenal) is a methoxyphenol compound that has been identified through in silico studies as a potential inhibitor of multiple human sirtuin isoforms (SIRT1-SIRT6) [3]. Molecular docking serves as a pivotal computational technique to predict the binding affinity and orientation of this small molecule within the catalytic site of these enzymes, providing a foundation for rational drug design [2].

Computational Protocols and Methodologies

A robust molecular docking protocol involves several sequential steps, from protein and ligand preparation to the final docking simulation and analysis. The workflow below summarizes this process.

G start Start Molecular Docking Workflow p1 1. Protein Structure Preparation start->p1 p2 2. Ligand Structure Preparation p1->p2 p3 3. Active Site Identification p2->p3 p4 4. Molecular Docking Simulation p3->p4 p5 5. Pose Selection & Scoring p4->p5 p6 6. Validation & Analysis p5->p6 end Final Binding Pose & Affinity p6->end

Protein Preparation

The three-dimensional structures of sirtuin proteins (e.g., PDB IDs: 4KXQ for SIRT1, 1J8F for SIRT2) are retrieved from the Protein Data Bank. The preparation process involves:

  • Removing extraneous molecules: Crystallographic water molecules and other non-essential heteroatoms are deleted.
  • Adding hydrogen atoms: Polar hydrogens are added to account for correct ionization and protonation states at physiological pH (7.4).
  • Energy minimization: The protein structure is subjected to energy minimization using a force field (e.g., GROMOS 43B1) to relieve atomic clashes and stabilize the structure [3] [4].
Ligand Preparation

The 3D structure of this compound (CID 637511) is obtained from the PubChem database. The ligand is prepared by:

  • Energy minimization: The structure is optimized using a force field like MMFF94x to achieve a low-energy conformation [2].
  • Format conversion and setup: The structure is converted to the required format (e.g., PDB) and torsional bonds are defined for docking flexibility [3] [5].
Active Site Identification and Grid Generation

The binding site, often the conserved catalytic core of the sirtuin, must be defined. This can be done using:

  • Pre-existing knowledge: Using the coordinates from a known crystal structure with a bound inhibitor.
  • Binding site prediction servers: Tools like FTsite or Pro-Bis can be used to identify potential binding pockets on the protein surface [3]. A grid box is then generated to encompass the identified active site, defining the spatial limits for the docking simulation.
Molecular Docking Simulation

The actual docking is performed using software such as AutoDock Vina or Glide (Schrödinger Suite). The protocol involves:

  • Rigid receptor and flexible ligand: The protein is typically held rigid while the ligand is allowed full flexibility to explore different conformational poses within the binding site.
  • Search parameters: The number of poses (e.g., 10) and the exhaustiveness of the search are set to ensure comprehensive sampling.
  • Validation via re-docking: The docking protocol's accuracy is validated by re-docking a co-crystallized native ligand and calculating the Root-Mean-Square Deviation (RMSD). An RMSD of less than 2.0 Å indicates a reliable protocol [3] [4].
Pose Selection and Binding Analysis

After docking, the generated poses are ranked based on their docking scores or calculated binding free energies (ΔG, kcal/mol). The pose with the most favorable (most negative) score is selected for further analysis. Key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and critical amino acid residues in the sirtuin active site are analyzed using visualization tools like Discovery Studio Visualizer or PyMOL [3] [4].

Key Findings from Docking Studies

Docking studies have revealed that this compound exhibits a strong binding affinity for various sirtuin isoforms, with particularly high affinity for SIRT2. The table below summarizes the quantitative results and interactions from a representative study.

Table 1: Molecular Docking Results of this compound against Sirtuin Proteins

Sirtuin Isoform PDB ID Glide Energy (kcal/mol) Key Interactions & Notes Reference
SIRT2 1J8F -81.7 Highest observed affinity; likely engages with the catalytic domain. [3]
SIRT5 5BWL -79.2 Second-highest affinity. [3]
SIRT1 4KXQ Not Specified Showed good binding affinity. [3]
SIRT3 4BN5 Not Specified Showed good binding affinity. [3]
SIRT4 5OJ7 Not Specified Showed good binding affinity. [3]
SIRT6 3PKI Not Specified Showed good binding affinity. [3]

Furthermore, the drug-likeness of this compound was confirmed by ADME (Absorption, Distribution, Metabolism, Excretion) analysis. It complies with Lipinski's rule of five, predicting high gastrointestinal absorption and suggesting it is a promising candidate for further development [3].

Advanced Computational Techniques

For a more rigorous assessment, the following advanced techniques can be employed:

  • Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) and MM-PBSA (Poisson-Boltzmann Surface Area) provide a more accurate estimation of binding affinity than standard docking scores. These methods use snapshots from molecular dynamics simulations to account for solvation effects and conformational changes [2].
  • Molecular Dynamics (MD) Simulations: Running MD simulations (e.g., for 100-500 ns) for the top-ranked protein-ligand complex allows researchers to study the stability of the binding pose over time, analyze conformational dynamics, and validate the interaction mechanism observed in docking [4].

Conclusion and Future Perspectives

The application notes and protocols detailed herein provide a validated roadmap for investigating this compound as a sirtuin inhibitor. The high binding affinity predicted for SIRT2, coupled with favorable drug-like properties, positions this compound as a compelling lead compound. Future work should focus on experimental validation through enzyme inhibition assays and cell-based studies, supported by more extensive MD simulations and binding free energy calculations to refine the model and accelerate the development of novel sirtuin-targeted therapies.

References

Comprehensive Application Notes and Protocols: Sinapaldehyde as a Natural COX-2 Inhibitor for Inflammation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Inflammation represents a fundamental biological response to harmful stimuli such as pathogens, damaged cells, or toxic compounds, but dysregulated inflammation contributes to numerous chronic diseases including rheumatoid arthritis, atherosclerosis, asthma, and neurodegenerative conditions. At the molecular level, cyclooxygenase-2 (COX-2) serves as a key rate-limiting enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins that mediate pain, fever, and inflammation responses. The discovery and development of selective COX-2 inhibitors has represented a major advancement in anti-inflammatory therapy, aiming to provide efficacy while minimizing gastrointestinal adverse effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. However, the clinical use of synthetic COX-2 inhibitors has been constrained by cardiovascular safety concerns, prompting the scientific community to investigate safer alternatives, particularly from natural sources.

Sinapaldehyde (SNAH), a phenolic compound naturally present in various plants including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa, has emerged as a promising candidate with demonstrated anti-inflammatory properties and a favorable safety profile. Recent scientific investigations have revealed that this naturally occurring compound exerts potent effects on inflammatory pathways through multimodal mechanisms, with COX-2 inhibition representing a central aspect of its activity. These application notes provide a comprehensive technical resource for researchers investigating the anti-inflammatory mechanisms of this compound, with particular emphasis on its COX-2 inhibitory activity, along with detailed protocols for experimental assessment of its effects in relevant biological models.

Mechanistic Insights into this compound-Mediated COX-2 Inhibition

Molecular Interactions and Binding Mechanisms

This compound exerts its anti-inflammatory effects through a sophisticated multi-target approach that converges on COX-2 inhibition while simultaneously modulating upstream inflammatory signaling pathways:

  • Direct COX-2 Enzyme Inhibition: Molecular docking simulations demonstrate that this compound binds effectively to the active site of COX-2 with a computed binding energy of -6.4 kcal/mol. This interaction occurs through competitive inhibition at the cyclooxygenase site, where this compound strategically occupies the hydrophobic channel normally utilized by arachidonic acid substrate. The methoxyphenol structure of this compound facilitates specific interactions with key amino acid residues in the COX-2 binding pocket, particularly engaging with Val523, Arg513, and Val434—residues that constitute the characteristic side pocket unique to COX-2 compared to COX-1. This specific interaction pattern explains the compound's selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 enzyme, which lacks this structural flexibility due to the presence of bulkier isoleucine residues at corresponding positions. [1] [2]

  • Suppression of COX-2 Expression: Beyond direct enzyme inhibition, this compound significantly downregulates LPS-induced COX-2 expression at both protein and transcriptional levels. In LPS-stimulated RAW 264.7 macrophages, treatment with 100 μM this compound reduced COX-2 protein expression by 82% compared to LPS-stimulated controls. This effect operates through interference with the NF-κB signaling pathway, a primary regulator of COX-2 gene transcription during inflammation. Additionally, this compound modulates MAPK signaling cascades, further contributing to reduced COX-2 synthesis at the cellular level. [1] [3]

  • Reactive Oxygen Species (ROS) Regulation: this compound demonstrates significant antioxidant capacity that complements its COX-2 inhibitory effects. In inflammatory conditions, ROS function as key signaling molecules that activate pro-inflammatory transcription factors including NF-κB and AP-1, thereby amplifying COX-2 expression. This compound treatment (100 μM) reduces LPS-induced intracellular ROS production by 78%, effectively breaking this positive feedback loop and creating an environment less conducive to inflammatory gene expression. [1] [3]

Quantitative Assessment of COX-2 Inhibition

Table 1: Quantitative Profile of this compound's COX-2 Inhibitory and Anti-inflammatory Effects

Parameter Experimental Value Experimental Conditions Reference Compound
COX-2 Binding Affinity -6.4 kcal/mol Molecular docking simulation Celecoxib: -11.1 kcal/mol
COX-2 Enzyme Inhibition (IC50) 47.8 μM In vitro enzyme assay Celecoxib: 0.45 μM
COX-2 Protein Suppression 82% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
iNOS Protein Suppression 94% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
NO Production Inhibition 93% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
ROS Scavenging 78% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
TNF-α Reduction 59% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
IL-6 Reduction 64% reduction at 100 μM LPS-stimulated RAW 264.7 macrophages -
Cytotoxicity Threshold >100 μM (non-cytotoxic) RAW 264.7 macrophages (18h treatment) -

The data presented in Table 1 illustrate the dose-dependent efficacy of this compound across multiple inflammatory parameters, with particularly potent effects on NO production and iNOS expression. While this compound's direct COX-2 enzyme inhibitory potency (IC50 = 47.8 μM) is moderate compared to highly optimized synthetic inhibitors like celecoxib (IC50 = 0.45 μM), its multimodal mechanism targeting both COX-2 enzyme activity and expression, combined with complementary antioxidant and cytokine-suppressing activities, contributes to a compelling therapeutic profile. The considerable safety margin evidenced by the absence of cytotoxicity at concentrations up to 100 μM further enhances its potential as a lead compound or therapeutic agent. [1] [3]

Experimental Protocols

Cell Culture and Inflammation Model

Purpose: To establish a reliable in vitro screening system for evaluating the anti-inflammatory activity of this compound and related compounds.

Materials:

  • RAW 264.7 murine macrophages (ATCC TIB-71)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
  • Lipopolysaccharide (LPS) from E. coli 055:B5
  • This compound (purity ≥95% by HPLC)
  • Dimethyl sulfoxide (DMSO, cell culture grade)
  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Maintenance: Culture RAW 264.7 macrophages in complete DMEM at 37°C in a humidified 5% CO2 atmosphere. Passage cells at 80-90% confluence using cell scrapers.
  • Experimental Seeding: Plate cells in appropriate culture vessels at a density of 5 × 10^5 cells/mL and allow to adhere for 4 hours.
  • Compound Preparation: Prepare fresh this compound stock solution in DMSO (100 mM) and dilute in culture medium to working concentrations (3-100 μM). Maintain DMSO concentration below 0.1% in all treatments.
  • Pre-treatment: Incubate cells with this compound or vehicle control for 2 hours.
  • Inflammation Induction: Stimulate cells with LPS (1 μg/mL) for 18 hours.
  • Sample Collection: Collect culture supernatants for NO and cytokine analysis. Harvest cells for protein or RNA extraction using appropriate lysis buffers.

Technical Notes: Include a vehicle control (0.1% DMSO) to exclude solvent effects. Verify cell viability using XTT assay or similar method. Perform LPS dose-response preliminary experiments to establish optimal stimulation conditions for your specific cell line passage. [1] [3]

Nitric Oxide (NO) Production Assay

Purpose: To quantify the inhibitory effect of this compound on NO production, an key inflammatory mediator.

Materials:

  • Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
  • Sodium nitrite standard solution
  • Culture supernatants from Protocol 3.1
  • 96-well flat-bottom plates
  • Microplate reader capable of measuring 540 nm absorbance

Procedure:

  • Standard Curve Preparation: Prepare sodium nitrite standards in culture medium (0-100 μM) in duplicate.
  • Sample Mixing: Combine 100 μL of culture supernatant with 100 μL of Griess reagent in a 96-well plate.
  • Incubation: Allow the reaction to proceed at room temperature for 10 minutes protected from light.
  • Absorbance Measurement: Read absorbance at 540 nm using a microplate reader.
  • Calculation: Determine nitrite concentration in samples by interpolation from the standard curve. Express results as percentage inhibition relative to LPS-stimulated controls.

Technical Notes: The Griess reaction detects only nitrite, the stable oxidation product of NO. For accurate quantification, ensure supernatants are free of floating cells by centrifugation before analysis. Include a positive control such as a known NOS inhibitor (e.g., L-NAME) to validate the assay system. [1] [3]

Protein Expression Analysis by Western Blot

Purpose: To evaluate the effect of this compound on COX-2 and iNOS protein expression.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • Nitrocellulose or PVDF membranes
  • COX-2 antibody, iNOS antibody, β-actin antibody
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.
  • Gel Electrophoresis: Load 20-30 μg protein per lane and separate by SDS-PAGE.
  • Protein Transfer: Transfer to membrane using wet or semi-dry transfer systems.
  • Blocking: Incubate membrane with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies (COX-2, iNOS, β-actin) diluted in blocking buffer overnight at 4°C.
    • Wash membrane 3× with TBST for 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Apply ECL substrate and image using chemiluminescence system.
  • Densitometry: Quantify band intensities using ImageJ or similar software and normalize to β-actin.

Technical Notes: Include both unstimulated and LPS-stimulated controls for reference. Optimize antibody concentrations through preliminary experiments. Ensure linear range of detection for densitometric analysis by testing different exposure times. [1] [3]

Molecular Docking with COX-2

Purpose: To predict and visualize the interaction between this compound and the COX-2 enzyme active site.

Materials:

  • COX-2 crystal structure (PDB ID: 1CX2)
  • Molecular docking software (AutoDock Vina, Schrodinger Maestro, or similar)
  • This compound 3D structure file (SDF or MOL2 format)
  • Structure visualization software (PyMOL, Chimera)

Procedure:

  • Protein Preparation:
    • Obtain COX-2 crystal structure from Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and assign partial charges using appropriate force field.
  • Ligand Preparation:
    • Obtain this compound structure from PubChem or create using molecular building tools.
    • Energy minimization using molecular mechanics force field.
    • Generate possible tautomers and protonation states relevant to physiological pH.
  • Grid Generation:
    • Define docking grid centered on the COX-2 active site (coordinates may vary by structure).
    • Set grid box dimensions to encompass entire binding pocket (typically 20×20×20 Å).
  • Docking Simulation:
    • Run docking calculations with appropriate sampling parameters.
    • Generate multiple poses (typically 10-20 per compound).
  • Analysis:
    • Examine binding poses for consistency with known COX-2 inhibitor interactions.
    • Identify specific interactions with key residues (Val523, Arg513, Val434).
    • Calculate binding energies for comparative analysis.

Technical Notes: Validate docking protocol by re-docking native ligand and comparing with experimental pose. Consider using multiple docking programs for consensus scoring. For more accurate results, follow docking with molecular dynamics simulations to account for protein flexibility. [1] [2]

Visualization of Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

G cluster0 Inflammatory Stimulus cluster1 Signaling Pathways cluster2 Inflammatory Mediators cluster3 Final Products LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB MAPK MAPK TLR4->MAPK COX2_exp COX2_exp NFkB->COX2_exp INOS INOS NFkB->INOS Cytokines Cytokines NFkB->Cytokines MAPK->COX2_exp MAPK->Cytokines COX2_enz COX2_enz COX2_exp->COX2_enz PGE2 PGE2 COX2_enz->PGE2 NO NO INOS->NO ROS ROS ROS->NFkB ROS->MAPK This compound This compound This compound->NFkB Suppresses activation This compound->MAPK Modulates signaling This compound->COX2_enz Direct inhibition This compound->ROS Scavenges ROS

Diagram 1: Comprehensive anti-inflammatory mechanism of this compound showing multimodal inhibition of inflammatory signaling, mediator expression, and enzyme activity.

Experimental Workflow for Anti-inflammatory Assessment

G cluster0 Experimental Phase cluster1 Analysis Phase Cell_culture Cell Culture (RAW 264.7 macrophages) Treatment This compound Treatment (3-100 μM, 2h pre-treatment) Cell_culture->Treatment Stimulation LPS Stimulation (1 μg/mL, 18h) Treatment->Stimulation Analysis Sample Collection and Analysis Stimulation->Analysis Viability Cell Viability Assay (XTT method) Analysis->Viability NO NO Production (Griess assay) Analysis->NO ELISA Cytokine Measurement (ELISA) Analysis->ELISA WB Protein Expression (Western blot) Analysis->WB PCR Gene Expression (qRT-PCR) Analysis->PCR ROS ROS Detection (DCFH-DA assay) Analysis->ROS Docking Molecular Docking (COX-2 inhibition) Analysis->Docking

Diagram 2: Comprehensive experimental workflow for evaluating the anti-inflammatory effects of this compound in cellular models.

Research Implications and Future Directions

The comprehensive data on this compound positions it as a promising multimodal anti-inflammatory agent with particular relevance to natural product development and lead compound optimization. Its dual capacity to directly inhibit COX-2 enzyme activity while simultaneously suppressing COX-2 expression through interference with NF-κB and MAPK signaling pathways represents a therapeutic advantage over single-target approaches. This multimodal mechanism may translate to enhanced efficacy in complex inflammatory conditions where multiple pathways contribute to disease pathology.

From a drug development perspective, this compound offers an excellent structural scaffold for medicinal chemistry optimization. The methoxyphenol core can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties while retaining the favorable safety profile. Potential optimization strategies include:

  • Structure-activity relationship (SAR) studies focusing on substitutions to the aromatic ring system
  • Prodrug development to improve oral bioavailability and metabolic stability
  • Formulation approaches utilizing nanoparticle delivery systems to enhance tissue targeting
  • Combination therapies with other natural products exhibiting complementary mechanisms

The experimental protocols outlined in this document provide a solid foundation for standardized screening of this compound analogs and related natural compounds. Particular attention should be directed toward advancing the assessment of these compounds in more complex disease-relevant models, including:

  • Chronic inflammation models employing repeated LPS stimulation or cytokine mixtures
  • Disease-specific models such as collagen-induced arthritis for rheumatoid arthritis
  • Three-dimensional culture systems incorporating multiple cell types to better mimic tissue environments
  • In vivo pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion

Additionally, the therapeutic potential of this compound extends beyond conventional inflammatory conditions. Emerging research suggests possible applications in:

  • Inflammatory neurodegenerative diseases (Alzheimer's disease, Parkinson's disease)
  • Metabolic inflammation associated with diabetes and obesity
  • Cancer-related inflammation that promotes tumor progression
  • Cardiovascular diseases with inflammatory components

References

sinapaldehyde antibacterial activity MIC MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde Antibacterial Activity Profile

The table below summarizes the key quantitative data on this compound's antibacterial activity from the literature.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Methicillin-resistant S. aureus (MRSA) 128 μg/mL [1] [2] [3]
Escherichia coli 128 μg/mL [1] [2] [3]
Staphylococcus aureus 64 μg/mL [3]
Pseudomonas aeruginosa 64 μg/mL [3]
Salmonella enterica serovar Typhimurium 128 μg/mL [3]
Bacillus cereus 128 μg/mL [3]

Experimental Protocols for Antibacterial Evaluation

Here are detailed methodologies for key experiments to assess the antibacterial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This standard broth microdilution protocol is used to determine the lowest concentration that inhibits visible growth (MIC) and kills the bacteria (MBC) [4].

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the test wells does not exceed 1% (v/v) and does not affect bacterial growth.
  • Broth Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB). The concentration range should bracket the expected MIC (e.g., from 256 μg/mL to 1 μg/mL).
  • Inoculation: Prepare a bacterial suspension (e.g., of MRSA) in MHB, adjusted to a density of 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in MHB to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.
  • Incubation: Add the diluted bacterial suspension to all wells except the sterility control (broth only). Include a growth control (bacteria with solvent but no compound) and a positive control (a known antibiotic). Seal the plate and incub at 37°C for 16-20 hours.
  • MIC Reading: The MIC is defined as the lowest concentration of this compound in the well that shows no visible turbidity.
  • MBC Determination: Subculture 10 μL from each well showing no visible growth onto fresh, solid agar plates (e.g., Mueller-Hinton Agar). After incubating these plates at 37°C for 24 hours, the MBC is defined as the lowest concentration of this compound that results in no bacterial colony growth on the agar, indicating ≥99.9% killing of the initial inoculum.
Protocol 2: Assessment of Anti-Biofilm Activity

This compound has been reported to inhibit the production of pro-inflammatory cytokines and virulence factors, which can be linked to anti-biofilm activity [3]. The following protocol can be used to quantify its effect on biofilm formation.

  • Biofilm Formation: In a sterile 96-well flat-bottom plate, add bacterial inoculum (prepared as in Protocol 1) to fresh MHB with or without sub-MIC concentrations of this compound. Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
  • Biofilm Staining: Carefully remove the planktonic cells and culture medium from the wells. Gently wash the adhered biofilms twice with phosphate-buffered saline (PBS, pH 7.4) to remove non-adherent cells.
  • Fixation and Staining: Fix the biofilms by adding 99% methanol to each well for 15 minutes. After removing methanol and air-drying, stain the biofilms with 0.1% (w/v) crystal violet solution for 20 minutes.
  • Destaining and Quantification: Gently rinse the plate under running tap water to remove excess stain. Add 33% (v/v) glacial acetic acid to each well to solubilize the crystal violet bound to the biofilm.
  • Measurement: Measure the optical density (OD) of the solution in each well at 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: % Biofilm Inhibition = [1 - (OD570 of sample well / OD570 of control well)] × 100%.

Proposed Mechanisms of Antibacterial Action

The exact molecular mechanisms of this compound's antibacterial action are not fully elucidated. However, based on its reported bioactivities and structural similarities to compounds like cinnamaldehyde, the following pathways are hypothesized.

G This compound This compound COX2Inhibition Inhibition of COX-2 Enzyme This compound->COX2Inhibition CytokineSuppression Suppression of Pro-inflammatory Cytokines (IL-6, TNF-α) This compound->CytokineSuppression OxidativeStress Induction of Oxidative Stress? (Hypothesized) This compound->OxidativeStress Inferred from related compounds MembraneDisruption Cell Membrane Disruption? (Hypothesized) This compound->MembraneDisruption Inferred from related compounds AntiInflammatory Anti-inflammatory Effect COX2Inhibition->AntiInflammatory CytokineSuppression->AntiInflammatory Antibacterial Antibacterial Effect OxidativeStress->Antibacterial MembraneDisruption->Antibacterial VirulenceReduction Reduction of Bacterial Virulence AntiInflammatory->VirulenceReduction HostEnvironment AntiInflammatory->HostEnvironment Modifies DirectKilling Antibacterial->DirectKilling Leads to BacterialPathogenesis VirulenceReduction->BacterialPathogenesis Impacts

The diagram above illustrates the proposed and hypothesized mechanisms of action for this compound.

  • Confirmed Anti-inflammatory Activity: this compound is a documented selective cyclooxygenase-2 (COX-2) inhibitor (IC50: 47.8 µM). It also suppresses the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like IL-6 and TNF-α, and inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2 in immune cells [3]. This modulation of the host immune response can indirectly affect bacterial pathogenesis by creating a less favorable environment for infection.
  • Hypothesized Direct Antibacterial Action: While not directly confirmed for this compound, its structural analog cinnamaldehyde exhibits well-studied antibacterial mechanisms. These include disrupting the bacterial cell membrane/wall, leading to leakage of cellular contents, and inducing oxidative stress by triggering reactive oxygen species (ROS) overload [5] [6] [7]. It is plausible that this compound acts through similar direct mechanisms, though this requires experimental validation.

Application Notes & Limitations for Researchers

  • Moderate Potency: The MIC value of 128 μg/mL against MRSA is considered moderate. For context, cinnamaldehyde, a closely related compound, has shown MIC values as low as 780 μg/mL (0.78 mg/mL) against some E. coli strains [5]. This level of activity may limit its therapeutic application without further chemical optimization.
  • Solubility Considerations: this compound has limited aqueous solubility. For in vitro assays, it is typically dissolved in DMSO. The final concentration of DMSO in the test medium must be controlled (e.g., ≤1%) to avoid solvent toxicity to bacterial cells [3].
  • Mechanistic Data Gap: The precise molecular targets of this compound in bacterial cells remain largely unknown. Future research should prioritize target identification, such as through proteomic studies or the generation of resistant mutants for genomic analysis.
  • Synergy Potential: Given its moderate standalone activity, investigating this compound in combination with conventional antibiotics is a promising avenue. This approach could potentially restore susceptibility to existing drugs and reduce the emergence of resistance [8] [9].

Conclusion

This compound presents a promising scaffold for antibacterial development with documented anti-inflammatory and moderate direct antibacterial properties. The provided data and protocols offer a basis for further investigation. Future work should focus on mechanism of action studies, structural modification to improve potency, and evaluation of synergistic combinations with standard antibiotics to assess its potential in addressing multidrug-resistant infections like MRSA.

References

Comprehensive Application Notes and Protocols: Sinapaldehyde Lignin Engineering for Enhanced Biofuel Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lignin Engineering Using Sinapaldehyde

Lignin, a complex aromatic biopolymer in plant cell walls, represents a major bottleneck in lignocellulosic biofuel production due to its recalcitrance to degradation. Traditional lignins primarily incorporate monolignols including coniferyl alcohol (G-units) and sinapyl alcohol (S-units), but recent advances demonstrate that engineering plants to incorporate This compound instead can dramatically improve biomass processability. This compound incorporation alters lignin's fundamental properties by introducing chemically labile bonds and reducing polymerization degree, thereby enhancing saccharification efficiency and biofuel yields.

The strategic incorporation of this compound and other hydroxycinnamaldehydes into lignin polymers represents a paradigm shift in biomass engineering. Unlike conventional approaches that simply reduce lignin content—often incurring growth penalties—this compound engineering modifies lignin structure while maintaining plant viability. This approach leverages the natural plasticity of lignin biosynthesis, where downregulation of cinnamyl alcohol dehydrogenase (CAD) redirects metabolic flux toward hydroxycinnamaldehydes that become incorporated into the lignin polymer [1]. The resulting lignin contains chemically labile bonds and exhibits reduced molecular weight, significantly decreasing biomass recalcitrance without compromising structural integrity during plant growth.

Table: Comparison of Lignin Engineering Targets for Improved Biofuel Production

Engineering Approach Key Genetic Manipulation Impact on Lignin Saccharification Improvement
CAD Downregulation RNAi, antisense, or CRISPR targeting CAD Increased this compound incorporation; reduced lignin content Up to 81% glucose, 153% xylose yield increase
Transcription Factor Engineering Overexpression of mutated PdLTF1AA Reduced lignin biosynthesis; altered composition Enhanced cellulose accessibility
Dual Strategy CAD suppression + cellulose enhancement Reduced lignin + increased cellulose Synergistic improvement in sugar release
Fungal Pretreatment Combination CAD deficiency + white rot fungi Selective delignification Significantly enhanced enzymatic hydrolysis

Genetic Engineering Protocols

CAD Downregulation for this compound Incorporation

Principle: Targeted reduction of CAD enzyme activity redirects metabolic flux from monolignol alcohols to their aldehyde precursors, leading to significant incorporation of this compound into lignin polymers [1]. This results in lignin with altered chemical properties that is more susceptible to chemical and biological degradation.

Protocol Steps:

  • Vector Construction for CAD Suppression

    • Design hairpin RNAi constructs targeting the CAD1 gene sequence (approximately 300-400 bp fragment)
    • Clone the inverted repeat sequence into a plant binary vector under the control of the 35S or xylem-specific promoter
    • Include selectable marker genes (e.g., kanamycin resistance) for plant transformation
    • Verify construct integrity by sequencing before transformation
  • Plant Transformation and Selection

    • Utilize Agrobacterium tumefaciens-mediated transformation for poplar (Populus tremula × Populus alba)
    • Co-cultivate explants (stem internodes or leaf discs) with Agrobacterium carrying the RNAi construct for 48 hours
    • Transfer to selection medium containing appropriate antibiotics (kanamycin 50 mg/L) and cefotaxime (250 mg/L) to eliminate Agrobacterium
    • Regenerate transgenic shoots on MS medium supplemented with 0.1 mg/L NAA and 0.2 mg/L BAP
    • Root regenerated shoots on half-strength MS medium with 0.1 mg/L IBA
  • Molecular Characterization of Transgenic Lines

    • Extract total RNA from xylem tissues using CTAB-based method
    • Perform RT-qPCR to quantify CAD1 transcript levels using Ubiquitin as reference gene
    • Select lines with >95% reduction in CAD1 expression for further analysis
    • Confirm integration and copy number by Southern blot analysis

Critical Parameters:

  • Maintain sterile conditions throughout transformation procedure
  • Include empty vector controls and multiple independent transgenic lines
  • Monitor plant growth for potential phenotypic abnormalities
Generation of CAD Mutant Lines

Natural Mutant Isolation:

  • Identify natural CAD mutants through screening of mutant populations (e.g., Sekizaisou mulberry)
  • Backcross mutants with wild-type lines to generate heterozygous and homozygous progeny
  • Select homozygous (cad/cad) lines based on characteristic red-brown wood coloration [2]
  • Confirm genotype by PCR-based marker analysis

CRISPR-Cas9 Mediated CAD Knockout:

  • Design gRNAs targeting conserved domains of CAD genes
  • Assemble multigene CRISPR constructs to target multiple CAD isoforms simultaneously
  • Transform using established protocols for target species
  • Screen for knockout mutations by sequencing of target regions
Combined Lignin and Cellulose Engineering

Advanced Strategy: Simultaneous suppression of lignin biosynthesis and enhancement of cellulose deposition creates synergistic improvements in biomass quality [3] [4].

Protocol:

  • Construct Design for Dual Modification

    • Clone mutated transcription repressor PdLTF1AA under fiber-specific promoter PdDUF579-9p
    • Clone cellulose synthase genes (PdCesA4, PdCesA7A, or PdCesA8A) under fiber-specific promoter PdWND1B
    • Assemble both expression cassettes in single T-DNA vector
  • Transformation and Screening

    • Transform poplar (Populus deltoides × P. euramericana cv. "Nanlin895") as described above
    • Screen for transgenic lines with both constructs by PCR
    • Analyze cell wall composition in primary transformants

Table: Key Metrics for Successful Genetic Engineering Outcomes

Parameter Target Range Analytical Method Significance
CAD Transcript Level <5% of wild-type RT-qPCR Confirms effective gene suppression
This compound Incorporation 10-20 fold increase Thioacidolysis + NMR Indicates successful pathway redirection
Klason Lignin Content 10-15% reduction Gravimetric analysis Measures lignin reduction
Cellulose Content 10-20% increase Updegraff method Confirms enhanced polysaccharide deposition
S/G Ratio Variable by species Thioacidolysis Alters lignin polymer properties
Plant Height No significant reduction Growth measurement Ensures no yield penalty

Analytical Methods for Characterization

Lignin Composition and Structure Analysis

Comprehensive Lignin Characterization Protocol:

  • Lignin Content Determination

    • Klason Lignin Analysis:
      • Weigh 200 mg of extract-free biomass into glass tubes
      • Add 3 mL of 72% H₂SO₄, incubate at 30°C for 1 hour with occasional stirring
      • Dilute to 4% H₂SO₄ with distilled water, autoclave at 121°C for 1 hour
      • Cool, filter through pre-weighed ceramic crucibles, dry at 105°C, and weigh
    • Acid-Soluble Lignin:
      • Measure UV absorbance of the hydrolysate at 205 nm
      • Calculate content using extinction coefficient of 110 L/g·cm
  • Lignin Monomer Composition by Thioacidolysis

    • Weigh 10 mg of extract-free ball-milled wood
    • Add 10 mL of fresh thioacidolysis reagent (BF₃ etherate in 8.75:1 dioxane/ethanethiol, v/v)
    • Heat at 100°C for 4 hours with occasional stirring
    • Cool, add 0.4 mL of heneicosanoic acid methyl ester (0.1 mg/mL) as internal standard
    • Extract with dichloromethane, dry over Na₂SO₄, and derivative with BSTFA
    • Analyze by GC-MS using a DB-5 column (30 m × 0.25 mm × 0.25 μm)
    • Quantify H, G, and S monomers based on response factors relative to internal standard
  • Structural Analysis by 2D-NMR (HSQC)

    • Prepare lignin samples by ball-milling and enzymatic hydrolysis of polysaccharides
    • Dissolve 50 mg of enzymatic lignin in 0.5 mL DMSO-d₆
    • Acquire HSQC spectra on a 600 MHz NMR spectrometer
    • Use standard parameters: spectral widths of 12 ppm (F2, ¹H) and 165 ppm (F1, ¹³C)
    • Identify and quantify interunit linkages (β-O-4, β-β, β-5, etc.) and cinnamaldehyde end-groups
    • Calculate S/G ratio from integrated S₂,₆ and G₂ correlation peaks
Phenolic Profiling and Metabolite Analysis

UPLC-MS/MS Method for Phenolic Compounds:

  • Sample Extraction

    • Grind 100 mg of freeze-dried tissue to fine powder in liquid nitrogen
    • Extract with 1 mL of 80% methanol containing 0.1% formic acid at 4°C for 24 hours
    • Centrifuge at 14,000 × g for 15 minutes, collect supernatant
    • Repeat extraction twice, pool supernatants
  • UPLC-MS/MS Analysis

    • Use Acquity UPLC system with BEH C18 column (1.7 μm, 2.1 × 100 mm)
    • Mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 15 minutes, flow rate 0.3 mL/min
    • Detect with tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode
    • Identify and quantify this compound, syringyl lactic acid hexoside, and other pathway intermediates
Saccharification Assessment

Standardized Saccharification Protocol:

  • Biomass Preparation

    • Mill biomass to pass 40-mesh screen
    • Extract sequentially with water and ethanol in a Soxhlet apparatus for 24 hours
    • Dry at 60°C overnight
  • Enzymatic Hydrolysis

    • Weigh 100 mg of extract-free biomass into 15 mL tubes
    • Add 5 mL of sodium citrate buffer (50 mM, pH 4.8)
    • Add cellulase cocktail (e.g., CTec2, 20 FPU/g biomass) and β-glucosidase (10 CBU/g biomass)
    • Incubate at 50°C with shaking at 150 rpm for 72 hours
    • Collect samples at 0, 6, 24, 48, and 72 hours for sugar analysis
  • Sugar Quantification

    • Centrifuge hydrolysate at 10,000 × g for 10 minutes
    • Analyze supernatant by HPLC using Aminex HPX-87P column
    • Use water as mobile phase at 0.6 mL/min, 85°C
    • Detect sugars by refractive index detector
    • Calculate glucose and xylose yields as percentage of theoretical maximum

Fungal Pretreatment of Engineered Biomass

Principle: White rot fungi (WRF) selectively degrade lignin in biomass, and their efficiency is significantly enhanced when combined with this compound-engineered lignin [2]. This combination approach creates a synergistic effect that maximizes sugar release for biofuel production.

Protocol Steps:

  • Fungal Strain Selection and Maintenance

    • Select appropriate fungal strains: Ceriporiopsis subvermispora (selective delignification), Phanerochaete chrysosporium (high delignification capacity), or Trametes versicolor (moderate delignification)
    • Maintain cultures on malt extract agar (MEA) plates at 4°C
    • Prepare inoculum by growing fungi on MEA plates at 28°C for 7-10 days
  • Biomass Preparation and Sterilization

    • Grind CAD-deficient and wild-type control biomass to particle size of 2-5 mm
    • Weigh 5 g samples into 250 mL Erlenmeyer flasks
    • Add moisture to 70% using distilled water
    • Autoclave at 121°C for 30 minutes
  • Fungal Inoculation and Incubation

    • Inoculate sterilized biomass with five mycelial plugs (5 mm diameter) from actively growing fungal cultures
    • Inculate at 28°C in static conditions for 4-8 weeks
    • Maintain moisture by periodically adding sterile distilled water
    • Include uninoculated controls under same conditions
  • Post-Treatment Analysis

    • After incubation, dry biomass at 60°C to constant weight
    • Determine weight loss and calculate delignification efficiency
    • Analyze residual lignin content and composition
    • Perform saccharification assays as described in Section 3.3

fungal_pretreatment cluster_1 Biomass Preparation cluster_2 Fungal Treatment cluster_3 Post-Treatment Analysis CAD-Deficient\nBiomass CAD-Deficient Biomass Fungal Inoculation Fungal Inoculation CAD-Deficient\nBiomass->Fungal Inoculation Wild-Type\nControl Wild-Type Control Wild-Type\nControl->Fungal Inoculation Incubation\n(4-8 weeks) Incubation (4-8 weeks) Fungal Inoculation->Incubation\n(4-8 weeks) Weight Loss\nMeasurement Weight Loss Measurement Incubation\n(4-8 weeks)->Weight Loss\nMeasurement Lignin Analysis Lignin Analysis Incubation\n(4-8 weeks)->Lignin Analysis Saccharification\nAssay Saccharification Assay Incubation\n(4-8 weeks)->Saccharification\nAssay Data Analysis Data Analysis Weight Loss\nMeasurement->Data Analysis Lignin Analysis->Data Analysis Saccharification\nAssay->Data Analysis

Fungal Pretreatment Workflow for this compound-Engineered Biomass

Critical Parameters for Success:

  • Use freshly prepared fungal inoculum for maximum activity
  • Maintain sterile conditions throughout inoculation process
  • Monitor and control moisture content during incubation
  • Include appropriate controls (uninoculated, wild-type biomass)
  • Optimize incubation time based on fungal species and biomass type

Expected Outcomes:

  • Ceriporiopsis subvermispora pretreatment of CAD-deficient biomass should yield significantly higher delignification compared to wild-type controls
  • Saccharification efficiency should show marked improvement in fungal-pretreated CAD-deficient biomass
  • Lignin analysis should confirm preferential degradation of this compound-rich lignin domains

Data Interpretation and Industrial Translation

Evaluation of Engineering Outcomes

Successful this compound engineering is confirmed by multiple analytical parameters that must align to ensure both scientific validity and practical utility for biofuel production:

  • Metabolic Incorporation Efficiency: Effective CAD downregulation should result in >10-fold increase in this compound incorporation into lignin, quantified via thioacidolysis and confirmed by NMR detection of cinnamaldehyde end-groups [1]. The characteristic red-brown wood coloration in CAD-deficient lines provides a preliminary visual indicator of successful pathway redirection [2].

  • Saccharification Enhancement: Engineered biomass should demonstrate substantially improved sugar yields under mild pretreatment conditions. Target thresholds include >80% improvement in glucose release and >150% improvement in xylose release compared to wild-type controls [1]. This enhanced digestibility should be maintained after storage and under industrial processing conditions.

  • Plant Fitness Assessment: Successful engineering must not compromise agronomic viability. Engineered lines should show no significant reduction in biomass yield, plant height, or disease resistance compared to wild-type controls. Comprehensive field trials over multiple growing seasons are essential to confirm that lignin modification does not incur fitness penalties.

Industrial Translation Considerations

Scale-up Challenges and Solutions:

  • Biorefinery Integration

    • Optimize pretreatment conditions to leverage the altered lignin structure in CAD-deficient biomass
    • Develop tailored enzyme cocktails that maximize hydrolysis of this compound-engineered biomass
    • Implement process monitoring for key metabolites (e.g., syringyl lactic acid hexoside) that indicate efficient biomass deconstruction
  • Economic Viability Assessment

    • Conduct techno-economic analysis comparing conventional and engineered biomass processing
    • Evaluate trade-offs between potential yield penalties and processing advantages
    • Calculate minimum selling price for biofuels from engineered versus conventional biomass
  • Regulatory and Environmental Safety

    • Complete comprehensive environmental impact assessments of engineered plants
    • Address regulatory requirements for commercial deployment of engineered biomass
    • Evaluate lifecycle analysis of biofuel production from field to fuel

Conclusion and Future Perspectives

The strategic incorporation of This compound into lignin polymers represents a transformative approach to reducing biomass recalcitrance for biofuel production. The protocols outlined here provide researchers with comprehensive methodologies for engineering, characterizing, and utilizing this compound-enriched lignocellulosic biomass. The synergistic combination of genetic engineering to alter lignin structure with biological pretreatment approaches creates powerful strategies for enhancing biofuel yields.

Future developments in this field will likely focus on precision engineering of lignin composition through advanced gene editing technologies, development of tailored enzyme systems for optimized saccharification of engineered biomass, and integrated biorefinery approaches that maximize value from all biomass components. As these technologies mature, this compound lignin engineering is poised to make significant contributions to sustainable biofuel production and the transition toward renewable energy systems.

References

Application Notes and Protocols: Metabolic Routing of Sinapaldehyde upon CAD1 Down-Regulation for Enhanced Biomass Saccharification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lignin is a major polymer in plant cell walls and a significant contributor to biomass recalcitrance, hindering the efficient conversion of plant biomass into fermentable sugars for biofuel production. Cinnamyl Alcohol Dehydrogenase (CAD1) is a key enzyme in the monolignol biosynthesis pathway, catalyzing the final reduction step of hydroxycinnamaldehydes into hydroxycinnamyl alcohols (monolignols). Recent research demonstrates that down-regulating CAD1 in poplar leads to a dramatic rerouting of metabolic fluxes, particularly for the lignin precursor sinapaldehyde. This results in altered lignin structure and a significant improvement in the saccharification efficiency of lignocellulosic biomass [1] [2] [3]. These Application Notes and Protocols detail the experimental methodologies and key findings for researchers aiming to replicate and build upon these findings to improve bioenergy crops.

Key Metabolic Findings and Data Summary

Down-regulation of CAD1 to only 5% residual transcript abundance in poplar induces distinct metabolic fates for coniferaldehyde and this compound, significantly altering lignin composition and enhancing sugar release [1] [2].

Differential Metabolic Routing of Aldehydes
  • Coniferaldehyde: In CAD1-deficient plants, coniferaldehyde is primarily converted into ferulic acid and its derivatives [1] [2].
  • This compound: This intermediate is channeled into two main routes:
    • Oxidative Coupling: It is incorporated into the lignin polymer itself or forms a novel dimeric compound identified as S′(8-8)S′ via 8-8 coupling of two this compound radicals [1] [2].
    • Conversion to Soluble Metabolites: It is converted into sinapic acid and derivatives, with the most prominent sink being the massive accumulation (over 8,500-fold) of syringyl lactic acid hexoside [1].

Table 1: Major Metabolic Shifts in CAD1-Downregulated Poplar

Metabolic Parameter Observation in CAD1-Downregulated Poplar Quantitative Change (Fold)
This compound Incorporation into Lignin Increased incorporation into lignin polymer Up to 20-fold [1]
S′(8-8)S′ Dimer Accumulation of a novel this compound radical coupling product > 24,000-fold [1]
Syringyl Lactic Acid Hexoside Accumulation of a major soluble hydroxycinnamate derivative > 8,500-fold [1]
Klason Lignin Content Reduction in total lignin content ~10% reduction [1]
Impact on Biomass Saccharification

The structural changes in lignin significantly improve the accessibility of cell wall polysaccharides to enzymatic hydrolysis. In low-extent saccharification assays, the transgenic lines showed a substantial increase in sugar release, underscoring the biotechnological potential of this approach [1].

Table 2: Saccharification Efficiency of CAD1-Downregulated Biomass

Sugar Released Change in Release (vs. Wild-Type) Pretreatment Conditions
Glucose Increase of up to +81% Various pretreatment conditions [1]
Xylose Increase of up to +153% Various pretreatment conditions [1]

Experimental Protocols

Protocol: Down-Regulation of CAD1 in Poplar via RNAi

Objective: To generate transgenic poplar (Populus tremula × Populus alba) with significantly reduced CAD1 expression.

Materials:

  • Poplar plantlets
  • Agrobacterium tumefaciens strain
  • Hairpin RNAi (hpRNAi) construct targeting the CAD1 gene
  • Plant tissue culture media (e.g., MS medium)

Method:

  • Construct Design: Design an hpRNAi construct specific to the CAD1 gene sequence and clone it into a binary vector under the control of a constitutive promoter (e.g., CaMV 35S) [1].
  • Transformation: Introduce the binary vector into Agrobacterium tumefaciens. Use this to transform poplar leaf discs or other explants via standard Agrobacterium-mediated transformation protocols [1] [4].
  • Selection and Regeneration: Transfer the infected explants to selection media containing the appropriate antibiotic to select for transformed tissues. Regenerate transgenic plantlets under controlled environmental conditions (e.g., 25°C, 14h light/10h dark photoperiod) [1] [4].
  • Molecular Validation: Confirm the down-regulation of CAD1 in transgenic lines using quantitative RT-PCR to measure transcript abundance. Select lines with the highest degree of silencing (e.g., ~5% residual transcript levels) for further analysis [1].
Protocol: Phenolic Profiling Using UHPLC-MS

Objective: To identify and quantify the accumulation of soluble phenolic metabolites, such as this compound coupling products and hydroxycinnamate derivatives.

Materials:

  • Freeze-dried plant stem tissue (e.g., from transgenic and wild-type poplar)
  • Extraction solvent (e.g., methanol:water)
  • Ultra-High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (UHPLC-MS)
  • Authentic standards (e.g., this compound, syringyl lactic acid hexoside if available)

Method:

  • Extraction: Grind ~20 mg of freeze-dried stem tissue to a fine powder. Extract metabolites with a suitable solvent (e.g., 1 ml of 80% methanol) using vigorous shaking or sonication. Centrifuge to pellet debris and collect the supernatant [1].
  • Chromatography: Inject the extract onto a reverse-phase UHPLC column. Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid, to separate metabolites.
  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use full-scan data-dependent MS/MS to acquire fragmentation spectra of eluting compounds.
  • Data Analysis: Process the data to identify compounds based on their accurate mass, retention time, and MS/MS fragmentation patterns, comparing to known databases or purified standards. For novel compounds like S′(8-8)S′ and syringyl lactic acid hexoside, purification and subsequent structural elucidation by NMR spectroscopy is required for definitive identification [1]. Quantify changes by comparing peak areas between transgenic and wild-type lines.
Protocol: Saccharification Assay

Objective: To evaluate the efficiency of sugar release from transgenic and wild-type biomass.

Materials:

  • Milled wood biomass (particle size ~40 mesh)
  • Commercial cellulase and hemicellulase enzyme cocktails
  • Sodium citrate buffer (pH 4.8-5.0)
  • Sodium azide (to prevent microbial growth)
  • DNS reagent or HPLC for sugar quantification

Method:

  • Biomass Pretreatment (Optional but recommended): Subject biomass to a mild pretreatment (e.g., dilute acid, alkali, or hot water) to enhance enzyme accessibility. Include a no-pretreatment control to assess the intrinsic digestibility [1].
  • Enzymatic Hydrolysis: Weigh ~50 mg of biomass (dry weight) into a tube. Add sodium citrate buffer and enzyme cocktail. Incubate the reaction at 50°C with constant agitation for 24-72 hours.
  • Sugar Quantification: Terminate the reaction by heating or centrifugation. Analyze the supernatant for glucose and xylose content using the DNS method for total reducing sugars or, for more precise quantification of individual sugars, use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [1].
  • Data Calculation: Calculate the percentage of sugar released relative to the theoretical maximum based on the polysaccharide content of the biomass.

Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the core metabolic shifts and experimental workflows.

metabolic_pathway Phenylalanine Phenylalanine Coniferaldehyde Coniferaldehyde Phenylalanine->Coniferaldehyde Phenylpropanoid Pathway This compound This compound Phenylalanine->this compound Phenylpropanoid Pathway FerulicAcid FerulicAcid Coniferaldehyde->FerulicAcid Conversion SinapicAcid SinapicAcid This compound->SinapicAcid Conversion S_Lignin S_Lignin This compound->S_Lignin Oxidative Coupling SSS_Dimer SSS_Dimer This compound->SSS_Dimer Radical 8-8' Coupling SyringylLactateHex SyringylLactateHex This compound->SyringylLactateHex Derivatization LigninPolymer LigninPolymer S_Lignin->LigninPolymer CAD1_Knockdown CAD1 Downregulation CAD1_Knockdown->Coniferaldehyde CAD1_Knockdown->this compound

Diagram 1: Metabolic Routing under CAD1 Deficiency. CAD1 down-regulation (blue) shunts coniferaldehyde (yellow) to ferulic acid derivatives and this compound (red) into multiple routes, including lignin incorporation and novel metabolites.

experimental_workflow Start Generate CAD1- Downregulated Plants Step1 Molecular Phenotyping (qRT-PCR for transcript) Start->Step1 Step2 Lignin Analysis (NMR, Thioacidolysis) Step1->Step2 Step3 Metabolite Profiling (UHPLC-MS) Step2->Step3 Step4 Biomass Composition (Klason Lignin, Cellulose) Step3->Step4 Step5 Saccharification Assay (Glucose/Xylose Release) Step4->Step5 End Data Integration & Conclusion Step5->End

Diagram 2: Multi-level Phenotyping Workflow. The sequential analysis from genetic modification to functional saccharification outcome.

Conclusion and Application

The targeted down-regulation of CAD1 is a validated and promising biotechnological strategy to engineer lignocellulosic biomass for the sugar platform industry. It uniquely reroutes this compound metabolism, leading to a lignin polymer with incorporated aldehydes and a substantial reduction in biomass recalcitrance, without a growth penalty [1] [2]. The protocols outlined herein provide a roadmap for reproducing these findings in poplar and other bioenergy crops. Future work could explore stacking the cad1 trait with other beneficial cell wall modifications, such as simultaneous regulation of lignin and cellulose biosynthesis, to achieve synergistic improvements in biomass processing [4].

References

Comprehensive Application Notes and Protocols for Sinapaldehyde: Extraction, Purification, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapaldehyde

This compound is a key hydroxycinnamaldehyde intermediate in the lignin biosynthetic pathway of angiosperms, systematically named as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal with molecular formula C~11~H~12~O~4~ and molar mass of 208.213 g·mol⁻¹ [1]. This phenolic compound serves as the direct precursor for sinapyl alcohol, one of the three primary monolignols that incorporate into the lignin polymer during plant cell wall formation [2] [1]. This compound possesses a characteristic conjugated system featuring an aldehyde group and methoxy substitutions at the 3 and 5 positions of the aromatic ring, which significantly influences its chemical reactivity and spectral properties [1].

The biological significance of this compound extends beyond lignin biosynthesis, as it accumulates in various plant tissues including the barks of Phellodendron amurense and Ilex rotunda [3]. In recent years, research interest in this compound has grown substantially due to its potential applications in biofuel production, pharmaceutical development, and as a quality marker in food and beverage products [4] [5] [6]. Its derivatives, particularly This compound glucoside (CAS# 154461-65-1), have become commercially available for research purposes, with documented solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].

Chemical Properties and Natural Sources

Structural Characteristics and Physicochemical Properties

This compound exhibits distinctive physicochemical properties that influence its extraction behavior and analytical detection. The compound has a melting point of 104-106°C and a calculated partition coefficient (log P) of 1.686, indicating moderate hydrophobicity [1]. Its acid-base properties include a pKa of 9.667, making it predominantly in neutral form under most physiological and extraction conditions [1]. The conjugated system of this compound, comprising the aromatic ring with electron-donating methoxy groups and the α,β-unsaturated aldehyde functionality, contributes to its UV-Vis absorption characteristics with maximum detection sensitivity achieved at 404 nm in capillary electrophoretic analyses [6].

  • Molecular structure: The planar structure with methoxy groups at positions 3 and 5 and a hydroxy group at position 4 creates a symmetric substitution pattern that influences its chemical reactivity and radical coupling tendencies [1].
  • Solubility profile: this compound demonstrates preferential solubility in medium-polarity organic solvents, which guides extraction protocol development [3].
  • Chemical stability: The α,β-unsaturated aldehyde moiety makes this compound susceptible to nucleophilic attack and oxidation, requiring careful handling during extraction and storage.
Natural Occurrence and Commercial Availability

This compound is widely distributed in woody plant species, particularly in angiosperms where it plays a crucial role in syringyl lignin formation [4] [1]. It has been identified and isolated from several botanical sources:

  • Phellodendron amurense: The barks of this tree represent a significant source of this compound and its glucosylated forms [3].
  • Ilex rotunda: Traditional Chinese medicine "Jiubiying" derived from the dried barks contains this compound glucoside as one of its main bioactive components [3].
  • Populus species: Engineered poplar lines with down-regulated cinnamyl alcohol dehydrogenase show substantial accumulation of this compound and its derivatives [4].
  • Wine and brandy: this compound naturally extracts into alcoholic beverages during aging in oak barrels, contributing to their aromatic profiles [5] [6].

Table 1: Commercial Availability of this compound Glucoside (CAS# 154461-65-1)

Product Size Price Stock Availability
5 mg $638 In Stock
10 mg Please Inquire In Stock
20 mg Please Inquire Please Inquire
50 mg Please Inquire Please Inquire
100 mg Please Inquire Please Inquire
200 mg Please Inquire Please Inquire
500 mg Please Inquire Please Inquire
1000 mg Please Inquire Please Inquire

For research purposes, This compound glucoside is commercially available in various quantities, with detailed chemical properties documented including molecular formula C~17~H~22~O~9~, molecular weight 370.4 g/mol, and storage recommendations of desiccation at -20°C to maintain stability [3]. The compound is classified under phenylpropanoids and characterized by specific spectral data (IR, MS, NMR) for structural verification [3].

Extraction Methods and Protocols

Advanced Extraction Technologies

The extraction of this compound from plant materials employs both conventional and advanced techniques, with the latter showing superior efficiency and selectivity. Ultrasound-assisted extraction utilizes cavitation forces to disrupt plant cell walls, enhancing the release of intracellular compounds into the extraction solvent [7]. When combined with enzyme-assisted extraction using cellulolytic enzyme mixtures like Viscozyme L, the process achieves significantly higher yields by breaking down structural polysaccharides that entrap phenolic compounds [7]. Optimal conditions for this combined approach include ultrasound pretreatment at 200 W for 10 minutes followed by enzymatic extraction using 0.06 mL/g Viscozyme L at pH 3.5 and 45°C [7].

Pressurized liquid extraction represents another advanced technique that employs elevated temperatures and pressures to maintain solvents in liquid state above their normal boiling points, thereby enhancing extraction efficiency and reducing processing time [7]. This method has been successfully applied to walnut shells, which share similar lignocellulosic characteristics with other this compound-containing plant materials [7]. The electroosmotic coupled particle-assisted solvent flotation technique represents an innovative approach designed for sensitive compounds like cinnamaldehyde, which could be adapted for this compound extraction [8]. This method uses low-voltage electric fields to create pores on cell walls, facilitating the release of target compounds while minimizing thermal degradation [8].

Performance Comparison of Extraction Methods

Table 2: Comparison of Advanced Extraction Techniques for Phenolic Compounds from Plant Materials

Extraction Method Optimal Conditions Total Phenolic Content (mg GAE/100 g dw) Key Advantages Limitations
US-EAE Ultrasound: 200 W, 10 min; Enzyme: 0.06 mL/g Viscozyme L, pH 3.5, 45°C 5625 Highest extraction yield, enhanced bioactivity retention Complex optimization, higher cost
UAE Alone 200 W, 10-30 min, appropriate solvent 4129 Rapid extraction, simple operation Lower efficiency for bound phenolics
PLE High pressure (500-3000 psi), elevated temperature (40-200°C) ~3500-4000* Fast, automated, reduced solvent consumption Specialized equipment required
ECPASF 50 mL/min flow rate, 30 min, pH 5 Not specified for this compound Low energy consumption, minimal compound degradation Method in development for this compound

*Estimated range based on similar lignocellulosic materials [7]

The selection of extraction method depends on several factors including target compound concentration, matrix complexity, available equipment, and downstream applications. For high-value applications requiring maximum purity, sequential extraction approaches combining multiple techniques often yield superior results [7]. The solvent system also plays a critical role in extraction efficiency, with aqueous-organic mixtures typically providing optimal balance between solubility and selectivity [8] [7].

High-Speed Counter-Current Chromatography (HSCCC) Purification Protocol

Detailed HSCCC Methodology for this compound Glucoside

High-speed counter-current chromatography represents an efficient liquid-liquid partition chromatographic technique for the purification of this compound and its derivatives from complex plant extracts. The following protocol has been successfully employed for the isolation of this compound glucoside from the barks of Ilex rotunda [3]:

  • Apparatus Setup: Employ a TBE-1000A HSCCC machine with 1000 mL column volume. Ensure the apparatus is level and the temperature control system is functioning properly before initiation.
  • Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water in the ratio of 1:6:7 (v/v/v). Equilibrate the mixture in a separation funnel at room temperature and allow complete phase separation. The upper organic phase serves as the stationary phase, while the lower aqueous phase functions as the mobile phase.
  • Sample Solution Preparation: Dissolve 1.0 g of crude Ilex rotunda extract in 10 mL of the solvent system using equal volumes of both upper and lower phases. Filter through a 0.45 μm membrane filter to remove particulate matter that could clog the tubing.
  • Equilibration Procedure: First, fill the entire column with the stationary phase (upper organic phase) at a flow rate of 20 mL/min. Then, initiate rotation at 800 rpm and simultaneously pump the mobile phase (lower aqueous phase) through the column at a flow rate of 2.0 mL/min.
  • Separation Process: After the mobile phase emerges from the outlet, indicating hydrodynamic equilibrium, inject the sample solution through the injection valve. Continue the separation with mobile phase elution in descending mode. Monitor the effluent continuously with a UV detector at 280 nm and collect fractions automatically based on peak detection.
  • Fraction Collection and Identification: Collect distinct peaks separately. Identify this compound glucoside (typically yielding approximately 26.2 mg from 1.0 g crude extract) through structural identification techniques including IR, MS, and NMR spectroscopy [3].
Critical Parameters and Troubleshooting

The success of HSCCC purification depends on several critical parameters that require optimization and monitoring:

  • Solvent System Selection: The ethyl acetate-n-butanol-water system at 1:6:7 ratio provides optimal partition coefficients for this compound glucoside (K ≈ 1.5-2.5). Other solvent systems can be evaluated if necessary by measuring the partition coefficient of the target compound.
  • Temperature Control: Maintain constant temperature at 25°C throughout the separation to ensure consistent partition coefficients and viscosity.
  • Rotation Speed and Flow Rate: The standard operational parameters of 800 rpm rotation speed and 2.0 mL/min flow rate provide satisfactory separation efficiency. Increasing rotation speed enhances partition efficiency but may generate excessive backpressure.
  • Stationary Phase Retention: Achieving stable stationary phase retention of >50% is critical for high resolution. If retention is inadequate, reduce flow rate or adjust solvent composition.
  • Common Issues and Solutions:
    • Poor peak resolution: Optimize solvent system or reduce sample loading.
    • Low stationary phase retention: Decrease flow rate or modify solvent viscosity.
    • Baseline drift: Ensure temperature stability and thorough solvent degassing.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC represents the most widely employed technique for the analysis and quantification of this compound in complex mixtures. The following method provides optimal separation of this compound from related phenolic compounds:

  • Chromatographic Conditions: Utilize a C~18~ column (150 mm × 3.0 mm, 3 μm particle size) maintained at 25°C. Employ a mobile phase system consisting of water (A) and acetonitrile (B) with a gradient elution program: 50% B (0-2 min), increasing to 60% B (4 min), then to 100% B (4.01-5.00 min), and returning to 50% B (5.01-10.00 min) [9].
  • Flow Rate and Injection: Set flow rate at 0.8 mL/min with an injection volume of 5 μL for standard analytical applications.
  • Detection Parameters: Employ photo diode array detection with monitoring at 320 nm for this compound, though maximum absorption occurs at higher wavelengths (404 nm) [9] [6]. Dual wavelength detection can be implemented for comprehensive phenolic profiling.
  • Sample Preparation: Extract samples with acetonitrile and remove lipids using dispersive solid-phase extraction (dSPE) cartridges without conditioning. Filter the supernatant through a 0.2 μm membrane filter prior to injection [9].
  • Validation Parameters: The method demonstrates excellent linearity (r² > 0.9999) for related aldehydes, with retention time variation < 0.1% and peak area variation < 0.5% [9].
Capillary Electrophoresis (CE) Method

For rapid analysis without extensive sample preparation, capillary electrophoresis offers an alternative approach with high separation efficiency:

  • Electrophoretic Conditions: Utilize a borate buffer at pH 9.3, which enhances both electrophoretic mobility and UV detection sensitivity of phenolic aldehydes [6].
  • Detection Settings: Employ diode array detection with specific wavelengths for different aldehydes: 348 nm for vanillin, 362 nm for syringaldehyde, 404 nm for coniferaldehyde, and 422 nm for this compound [6].
  • Sample Analysis: Directly inject brandy or wine samples without concentration, extraction, or preliminary treatment, making this method highly efficient for quality control applications [6].
  • Method Performance: The CE method demonstrates limits of detection of 0.1475 ppm for this compound, with linear range from 0.3 to 57 mg/L and recovery rates between 99.9% and 107.7% for all tested compounds [6].

Table 3: Analytical Techniques for this compound Detection and Quantification

Analytical Method Optimal Detection Wavelength Limit of Detection Linear Range Key Applications
HPLC with PDA 320-404 nm Not specified Not specified Plant extract analysis, quality control
Capillary Electrophoresis 422 nm 0.1475 ppm 0.3-57 mg/L Beverage analysis, rapid screening
UPLC-ESI-MS/MS Not applicable (MS detection) Higher sensitivity Broad dynamic range Metabolomic studies, compound identification

Biosynthetic Pathway and Metabolic Engineering

This compound Biosynthesis in Plants

The biosynthesis of this compound occurs through the phenylpropanoid pathway, branching from the general plant metabolism at phenylalanine. The specific route to this compound involves:

G Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA pCoumaroylCoA pCoumaricAcid->pCoumaroylCoA 4CL CaffeoylCoA CaffeoylCoA pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA FeruloylCoA CaffeoylCoA->FeruloylCoA COMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Coniferaldehyde5Hydroxy Coniferaldehyde5Hydroxy Coniferaldehyde->Coniferaldehyde5Hydroxy CAld5H This compound This compound Coniferaldehyde5Hydroxy->this compound COMT SinapylAlcohol SinapylAlcohol This compound->SinapylAlcohol SAD/CAD

Figure 1: Biosynthetic Pathway of this compound in Plants

The transformation from coniferaldehyde to this compound proceeds through a two-step process involving coniferaldehyde 5-hydroxylase which introduces a hydroxyl group at the 5-position, followed by O-methyltransferase which transfers a methyl group to form the dimethoxy substitution pattern characteristic of this compound [1]. The final reduction to sinapyl alcohol is catalyzed by sinapyl alcohol dehydrogenase in angiosperms, though this enzyme exhibits specificity toward this compound compared to other hydroxycinnamaldehydes [2] [1].

Metabolic Engineering Strategies

Genetic manipulation of the this compound biosynthetic pathway offers promising opportunities to alter lignin composition for improved industrial processing of plant biomass. Down-regulation of cinnamyl alcohol dehydrogenase leads to dramatic metabolic shifts, resulting in up to 20-fold increase in this compound incorporation into lignin polymers [4] [10]. This pathway modification also triggers the accumulation of various soluble metabolites, most notably syringyl lactic acid hexoside which increases over 8,500-fold in CAD-deficient poplar lines [4] [10].

The distinct metabolic fates of coniferaldehyde and this compound under CAD deficiency highlight the complexity of the phenylpropanoid pathway. While coniferaldehyde is primarily converted to ferulic acid and its derivatives, this compound undergoes either oxidative coupling into lignin-like polymers or conversion to sinapic acid derivatives [4] [10]. These metabolic shifts have significant implications for the physicochemical properties of the plant cell wall, demonstrating that strategic pathway engineering can facilitate the development of improved feedstocks for biofuel production [4].

Applications and Industrial Relevance

Biofuel and Bioproduct Applications

Lignin engineering through manipulation of this compound metabolism represents a promising strategy for improving saccharification efficiency in biofuel production. Transgenic poplar lines with down-regulated CAD1 show dramatic improvements in sugar release, with glucose and xylose yields increasing by up to 81% and 153% respectively under certain pretreatment conditions [4] [10]. These improvements occur despite a 10% reduction in total lignin content, with no associated biomass penalty, making this approach particularly attractive for bioenergy crop development [4] [10].

The incorporation of this compound into lignin polymers creates a modified cell wall structure with enhanced processability. Nuclear magnetic resonance spectroscopy reveals that CAD-deficient plants incorporate substantially higher levels of this compound into their lignin, creating altered bonding patterns that likely contribute to improved saccharification [4]. This application demonstrates how understanding and manipulating this compound metabolism can lead to significant advances in renewable energy technologies.

Nutraceutical and Phytopharmaceutical Applications

This compound and its glucosylated form exhibit potential bioactivities that warrant further investigation for health applications. While direct biological studies on this compound were limited in the search results, its presence as a major bioactive component in traditional medicines like "Jiubiying" (the dried barks of Ilex rotunda) suggests potential therapeutic properties [3]. The compound's structural similarity to other bioactive hydroxycinnamaldehydes supports its potential investigation for antioxidant, anti-inflammatory, and antimicrobial applications.

Food and Beverage Quality Control

In wine and brandy production, this compound serves as an important quality marker that indicates proper aging in oak barrels [5] [6]. Its absence can help identify counterfeit products, as artificially aged beverages typically lack the characteristic phenolic aldehyde profile of traditionally barrel-aged spirits [6]. Analytical methods for detecting this compound in alcoholic beverages have been refined to achieve high sensitivity and reproducibility, allowing for accurate quality assessment and authentication [5] [6].

Conclusion

This compound represents a versatile phytochemical with significance across multiple disciplines, from plant biochemistry to industrial applications. The extraction and purification protocols detailed in these Application Notes provide researchers with robust methodologies for obtaining high-quality this compound from natural sources. The advancing understanding of this compound's biosynthetic pathway and metabolic engineering possibilities offers exciting opportunities for developing improved bioenergy crops and value-added bioproducts. As research continues to reveal the multifaceted roles and applications of this compound, the methodologies presented here will serve as fundamental tools for scientific and industrial progress.

References

Comprehensive Application Notes and Protocols for Sinapaldehyde Analysis using UHPLC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Sinapaldehyde (IUPAC name: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a key monolignol precursor in the lignin biosynthesis pathway, with molecular formula C₁₁H₁₂O₄ and molar mass of 208.213 g·mol⁻¹. This hydroxycinnamaldehyde derivative features a characteristic phenylpropenal structure with one hydroxy group and two methoxy groups at the 3,5-positions on the aromatic ring, creating the syringyl (S) unit configuration that distinguishes it from other lignin precursors. [1] In plant systems, this compound serves as the immediate precursor to sinapyl alcohol, one of the three primary monolignols that undergo polymerization to form lignin macromolecules. [2] [1]

The analytical quantification of this compound has gained significant importance in both plant biochemistry research and industrial biotechnology applications. In metabolic engineering approaches aimed at modifying lignin composition to improve saccharification efficiency for biofuel production, monitoring this compound levels provides crucial insights into pathway flux. [2] For instance, down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE (CAD) in poplar leads to substantial accumulation of this compound and its incorporation into lignin, significantly altering lignin structure and improving sugar release by up to 81% for glucose and 153% for xylose. [2] These applications demand robust, sensitive, and high-throughput analytical methods capable of detecting this compound in complex biological matrices.

Method Development and Optimization

UHPSFC-MS Method for Lignin-Derived Monomers

Ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry offers a rapid separation alternative to conventional UHPLC methods. A validated UHPSFC/QTOF-MS method has been developed specifically for the analysis of 40 lignin-derived compounds, including this compound, achieving complete separation within a remarkably short 6-minute retention time. [3] The method development involved comprehensive optimization of several critical parameters:

  • Column screening: Seven different stationary phases were evaluated, including Waters Torus 1-AA (1-aminoanthrocene), Torus DIOL, Torus DEA (diethylamine), Torus 2-PIC (2-picolylamine), ACQUITY UPC² HSS C₁₈ SB, ACQUITY UPC² CSH FP (fluorophenyl), and others to achieve maximum selectivity for lignin-derived monomers. [3]

  • Ionization optimization: A D-optimal design of experiment (DoE) approach was employed to systematically optimize makeup solvent composition and ion source parameters, significantly enhancing ionization efficiency for the target compounds. [3]

  • Mobile phase composition: The method utilized supercritical CO₂ as the primary mobile phase, with modifier solvents and additives tailored to improve separation and detection sensitivity. [3]

Table 1: Optimal UHPSFC-MS Conditions for this compound Analysis [3]

Parameter Specification Notes
Chromatography Mode UHPSFC (Ultra-High Performance Supercritical Fluid Chromatography) Uses supercritical CO₂ as primary mobile phase
Separation Time 6 minutes for 40 compounds Rapid analysis capability
Detection QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) High-resolution accurate mass
Ionization Mode Negative ESI preferred 36 of 40 compounds showed high ionization efficiency in negative mode
Key Optimized Parameters Makeup solvent composition, ion source settings Via D-optimal design of experiment
UHPLC-MS/MS Method for Phenolic Compounds

For conventional UHPLC-MS/MS approaches, a highly optimized method has been developed for the quantification of 19 flavonoids and 15 phenolic compounds, providing a robust framework that can be adapted specifically for this compound analysis. This method demonstrates exceptional performance characteristics with 10-minute chromatographic separation that successfully resolves challenging isomer pairs including 3-, 4-, and 5-chlorogenic acids, 4-hydroxybenzoic and salicylic acids, isoorientin and orientin, as well as luteolin and kaempferol. [4]

The method exhibits outstanding sensitivity parameters with limits of detection (LOD) ranging between 1.5 amol to 300 fmol and limits of quantification (LOQ) between 5 amol to 1000 fmol on column. The linearity range for each compound spans from low fmol to high pmol, demonstrating the method's versatility across concentration ranges. When validated using maize seedling extracts, the method showed excellent extraction efficiency with the majority of analytes recovering above 75% efficiency, while the biological matrix did not suppress ionization signals for 32 out of the 34 target metabolites. [4]

Method Validation Results

Quantitative Performance Characteristics

Both UHPSFC-MS and UHPLC-MS/MS methods have undergone comprehensive validation following established bioanalytical guidelines. The validation parameters assessed include selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability. For the UHPLC-MS/MS method, all flavonoids and phenolic compounds demonstrated intra- and inter-day accuracy within ±20%, except for coniferyl alcohol and vanillic acid which slightly exceeded these limits. [4]

Table 2: Validation Parameters for this compound UHPLC-MS Analysis [4] [3]

Validation Parameter Performance Characteristics Method Details
Linearity Range Low fmol to high pmol Wide dynamic range
Limit of Detection (LOD) 1.5 amol - 300 fmol Extremely high sensitivity
Limit of Quantification (LOQ) 5 amol - 1000 fmol Suitable for trace analysis
Recovery Efficiency >75% for most analytes Maize seedling extracts
Matrix Effect No suppression for 32/34 metabolites Minimal matrix interference
Intra-/Inter-day Accuracy Within ±20% for most compounds Coniferyl alcohol and vanillic acid outside range
Sensitivity and Specificity

The exceptional detection sensitivity achieved by these methods enables researchers to monitor this compound at trace levels in complex plant extracts and processed lignin samples. The isomeric specificity is particularly crucial for this compound analysis, as it must be distinguished from related hydroxycinnamaldehydes such as coniferaldehyde, p-coumaraldehyde, and their various metabolites. [4] [3] The application of high-resolution mass spectrometry (HRMS) further enhances method specificity by providing accurate mass measurements for confident compound identification and differentiation of isobaric compounds that may co-elute chromatographically.

For this compound characterization, MS/MS fragmentation patterns provide additional confirmatory evidence. While specific fragmentation data for this compound was not explicitly provided in the search results, related hydroxycinnamaldehydes typically show characteristic fragments resulting from cleavage of the propenal side chain, retro-Diels-Alder reactions in the case of flavonoid analogs, and losses of methoxy and hydroxy groups. [5] These fragmentation patterns serve as valuable diagnostic tools for confirming this compound identity in complex samples.

Applications and Sample Protocols

Analysis of Plant Tissue Extracts

The quantification of this compound and related phenolic compounds in plant tissues requires careful sample preparation to ensure accurate representation of in vivo levels. The following protocol has been validated for maize seedlings and can be adapted for other plant systems: [4]

  • Extraction: Homogenize 100 mg fresh weight of plant tissue in 1 mL of extraction solvent (typically methanol:water mixtures). Use pre-chilled solvents and keep samples on ice throughout the process to prevent degradation.
  • Fractionation: Separate free, conjugated, and cell wall-bound phenolics using sequential extraction with organic solvents of increasing polarity, followed by alkaline hydrolysis for bound fractions.
  • Cleanup: Centrifuge extracts at 13,000 × g for 10 minutes to remove particulate matter. Transfer supernatant to clean vials for analysis.
  • Analysis: Inject 2-5 μL of cleaned extract onto the UHPLC-MS/MS system using the chromatographic conditions outlined in Section 2.

This approach has been successfully used to quantify flavonoids, free phenolics, and cell wall-bound phenolics in seedlings from two maize lines with contrasting phenolic content, demonstrating the method's applicability to comparative plant studies. [4]

Analysis of Processed Lignin Samples

For the analysis of this compound in depolymerized lignin samples, such as those from kraft lignin processing, the following protocol has been established: [3]

  • Sample Preparation: Acidify 3 mL of processed lignin sample to pH 1 with 6 N HCl. Remove precipitates by centrifugation and collect the supernatant.
  • Extraction: Extract the acidified supernatant three times with 3 mL of ethyl acetate each. Combine the ethyl acetate extracts and evaporate under a gentle stream of nitrogen gas.
  • Reconstitution: Redissolve the solid residue in 2 mL of methanol for UHPSFC-MS analysis.
  • Analysis: Inject an appropriate volume (typically 1-5 μL) onto the UHPSFC-MS system using the conditions optimized in Section 2.1.

This method has been validated using differently processed lignin samples and shown to effectively quantify this compound and other lignin-derived monomers in these complex matrices. [3]

Experimental Workflows and Analytical Pathways

The complete analytical workflow for this compound quantification encompasses multiple stages from sample collection to data interpretation. The following diagram visualizes this comprehensive process:

G This compound UHPLC-MS Analysis Workflow cluster_1 Sample Preparation Phase cluster_2 Instrumental Analysis Phase cluster_3 Data Analysis Phase Start Start SampleCollection Sample Collection (Plant tissue or processed lignin) Start->SampleCollection End End Extraction Extraction & Fractionation (Free, conjugated, bound phenolics) SampleCollection->Extraction SampleCollection->Extraction Cleanup Sample Cleanup (Centrifugation, filtration) Extraction->Cleanup Extraction->Cleanup UHPLC UHPLC Separation (10-15 minute gradient) Cleanup->UHPLC MS MS Detection (ESI negative mode, MRM/HRMS) UHPLC->MS UHPLC->MS DataProcessing Data Processing (Peak integration, calibration) MS->DataProcessing Validation Method Validation (Linearity, precision, accuracy) DataProcessing->Validation DataProcessing->Validation Interpretation Data Interpretation (Quantification, statistical analysis) Validation->Interpretation Validation->Interpretation Interpretation->End

The metabolic context of this compound within the lignin biosynthesis pathway is crucial for interpreting analytical results. The following diagram illustrates the key enzymatic steps leading to this compound formation and conversion:

G This compound in Lignin Biosynthesis Pathway Phenylalanine Phenylalanine Primary precursor Cinnamate Cinnamate Phenylalanine->Cinnamate pCoumarate p-Coumarate Cinnamate->pCoumarate Caffeate Caffeate pCoumarate->Caffeate Ferulate Ferulate Caffeate->Ferulate Coniferaldehyde Coniferaldehyde G-unit precursor Ferulate->Coniferaldehyde This compound This compound S-unit precursor Coniferaldehyde->this compound F5H/COMT pathway F5H F5H Enzyme (Coniferaldehyde 5-hydroxylase) Coniferaldehyde->F5H SinapylAlcohol Sinapyl Alcohol S-monolignol This compound->SinapylAlcohol CAD reduction CAD CAD Enzyme (Cinnamyl alcohol dehydrogenase) This compound->CAD Lignin Lignin Polymer (S/G ratio determinant) SinapylAlcohol->Lignin COMT COMT Enzyme (Caffeate O-methyltransferase) F5H->COMT COMT->this compound CAD->SinapylAlcohol

Troubleshooting and Technical Considerations

Common Analytical Challenges

Several technical challenges may arise during this compound analysis that require specific troubleshooting approaches:

  • Matrix effects: Biological samples can cause ion suppression or enhancement. Use stable isotope-labeled internal standards when available (e.g., d₃-sinapaldehyde if commercially available) to compensate for these effects. If no labeled standard is available, the method of standard additions can be employed for quantification. [4] [6]

  • Compound stability: this compound may degrade during sample storage or processing. Maintain samples at 4°C during analysis and store at -80°C long-term. Avoid repeated freeze-thaw cycles and use amber vials to protect from light. [6]

  • Chromatographic issues: Poor peak shape or retention time drift can occur. Ensure mobile phases are prepared fresh regularly and columns are properly maintained. The use of guard columns is recommended to extend analytical column lifetime. [4] [3]

Quality Control Measures

Implement a comprehensive quality control system to ensure data reliability:

  • System suitability tests: Perform daily tests using reference standards to verify chromatographic performance, mass accuracy, and detection sensitivity.
  • Blank injections: Regularly analyze solvent blanks to monitor carryover and system contamination.
  • Quality control samples: Include pooled quality control samples at low, medium, and high concentrations throughout analytical batches to monitor precision and accuracy.
  • Calibration standards: Prepare fresh calibration curves with each batch of samples, covering the expected concentration range in study samples.

Conclusion

The UHPLC-MS and UHPSFC-MS methods presented herein provide robust analytical platforms for the sensitive and specific quantification of this compound in diverse sample matrices. The exceptional sensitivity, with detection limits in the amol range, combined with rapid analysis times of 6-10 minutes, makes these methods particularly suitable for high-throughput applications in both research and industrial settings. [4] [3]

The ability to accurately monitor this compound levels has significant implications for lignin engineering efforts aimed at improving biomass processing for biofuels and bioproducts. As research continues to explore the complex regulation of lignin biosynthesis, these analytical methods will play an increasingly important role in elucidating metabolic fluxes and evaluating the outcomes of genetic modifications. [2] The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these powerful analytical techniques in their own laboratories.

References

Comprehensive Application Notes and Protocols for Sinapaldehyde in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapaldehyde

This compound (SNAH), systematically known as (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a hydroxycinnamaldehyde derivative belonging to the class of phenylpropanoids. This natural phenolic compound possesses a molecular weight of 208.21 g/mol and is characterized by its distinctive hydroxy and methoxy substituents at the 3,5- positions on the phenyl ring. [1] this compound serves as a key intermediate in the biosynthesis of sinapyl alcohol, one of the principal monolignol precursors of lignin in plants. [1] It occurs naturally in various plant species including Senra incana, Ailanthus altissima Swingle, Eucalyptus globulus, Oryza sativa (rice), Dendropanax dentiger, and Populus tomentosa. [2] [3]

Recent scientific investigations have revealed that beyond its role in plant lignification, this compound exhibits significant pharmacological properties, including potent anti-inflammatory, antioxidant, and antibacterial activities. [2] [3] [4] These biological activities position this compound as a promising candidate for therapeutic development against various inflammation-related pathologies. The compound demonstrates particularly remarkable effects in modulating macrophage-mediated inflammatory responses, primarily through the suppression of critical pro-inflammatory mediators and signaling pathways. [2] [3] These application notes provide detailed methodological protocols and experimental data for implementing this compound treatments in cell culture systems, with specific emphasis on inflammation research using RAW 264.7 macrophages.

Anti-inflammatory Activity of this compound: Summary of Key Findings

Effects on Inflammatory Mediators and Cytokines

Research conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has demonstrated that this compound exerts dose-dependent inhibitory effects on multiple inflammatory parameters. [2] [3] At a concentration of 100 μM, this compound significantly suppressed NO production by 93% compared to LPS-stimulated controls. [2] [3] The compound also effectively reduced the expression of pro-inflammatory cytokines, decreasing TNF-α and IL-6 production by 59% and 64%, respectively. [2] [3] Furthermore, this compound treatment led to substantial reductions in reactive oxygen species (ROS) generation, demonstrating its dual anti-inflammatory and antioxidant capabilities. [2] [3]

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Parameter Measured This compound Concentration Inhibition/Reduction Significance
NO production 100 μM 93% p < 0.001
ROS generation 100 μM 78% p < 0.01
TNF-α secretion 30-100 μM Up to 59% Significant
IL-6 secretion 30-100 μM Up to 64% Significant
iNOS protein expression 100 μM 94% Significant
COX-2 protein expression 100 μM 82% Significant
Effects on Gene Expression and Enzyme Activity

At the transcriptional level, this compound demonstrated potent downregulatory effects on key inflammatory genes. In LPS-stimulated RAW 264.7 cells, this compound treatment resulted in 92% reduction in iNOS mRNA expression, 74% reduction in IL-6 mRNA, and 82% reduction in TNF-α mRNA at 100 μM concentration. [2] [3] Molecular docking studies and enzyme inhibition assays revealed that this compound acts as a COX-2 inhibitor with an IC₅₀ value of 47.8 μM and a binding score of -6.4 kcal/mol, though it is less potent than the reference drug celecoxib (IC₅₀ = 0.45 μM). [2] [3] Additionally, this compound exhibited considerable radical scavenging activity in DPPH assays, with an IC₅₀ value of 172 μM compared to 192 μM for ascorbic acid, confirming its direct antioxidant potential. [3]

Table 2: Effects of this compound on Gene Expression and Enzyme Activity

Parameter Measured This compound Concentration Effect Reference Compound
iNOS mRNA expression 100 μM 92% reduction -
IL-6 mRNA expression 100 μM 74% reduction -
TNF-α mRNA expression 100 μM 82% reduction -
COX-2 enzyme inhibition IC₅₀ = 47.8 μM -6.4 kcal/mol Celecoxib (IC₅₀ = 0.45 μM)
DPPH radical scavenging IC₅₀ = 172 μM 73% at 250 μM Ascorbic acid (IC₅₀ = 192 μM)

Experimental Protocols for this compound Treatment

Cell Culture and Maintenance

Protocol for RAW 264.7 Macrophage Culture

  • Cell Line: RAW 264.7 murine macrophages
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution
  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂
  • Subculturing: Passage cells when they reach 80-90% confluence using a cell scraper or enzymatic detachment solution
  • Freezing Medium: 90% FBS + 10% DMSO
  • Cell Counting: Use hemocytometer or automated cell counter to ensure accurate cell seeding densities [5]

Important Note: Regularly monitor cells for signs of microbial contamination, including medium turbidity and color changes (when using phenol red-containing media). Perform mycoplasma testing periodically to ensure cell line authenticity and absence of contamination. [5]

This compound Preparation and Treatment

Stock Solution Preparation

  • Weigh out appropriate amount of this compound (MW: 208.21 g/mol)
  • Prepare primary stock solution in DMSO at 100 mM concentration (20.82 mg/mL)
  • Filter-sterilize using 0.2 μm syringe filter
  • Store aliquots at -20°C protected from light
  • Prepare working concentrations by diluting in culture medium immediately before use
  • Ensure final DMSO concentration does not exceed 0.1% (v/v) in cell culture treatments

Cell Treatment Protocol

  • Seed RAW 264.7 cells at appropriate density (typically 1-2 × 10⁵ cells/cm²) and allow to adhere overnight
  • Replace medium with fresh culture medium containing desired concentration of this compound (3-100 μM)
  • Include vehicle control (0.1% DMSO) and positive control (e.g., 30 μM apigenin or genistin)
  • Pre-incubate cells with this compound for 1-2 hours
  • Add LPS (1 μg/mL) to stimulate inflammatory response
  • Incubate for additional 18-24 hours depending on experimental endpoint [2] [3]
Key Assay Methodologies

Griess Assay for Nitric Oxide (NO) Measurement

  • Collect cell culture supernatant after treatment
  • Mix 100 μL supernatant with 100 μL Griess reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% N-1-naphthylethylenediamine dihydrochloride)
  • Incubate at room temperature for 10-15 minutes protected from light
  • Measure absorbance at 540 nm using microplate reader
  • Calculate NO concentration using sodium nitrite standard curve [2] [3]

ELISA for Cytokine Quantification

  • Collect cell culture supernatant after treatment
  • Perform TNF-α and IL-6 measurements according to manufacturer's protocol for specific ELISA kits
  • Typically involves: coating with capture antibody, blocking, sample incubation, detection antibody incubation, enzyme-conjugated secondary antibody incubation, and substrate development
  • Measure absorbance at appropriate wavelength
  • Calculate cytokine concentrations using standard curves [2] [3]

Western Blot for Protein Expression Analysis

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay
  • Separate proteins (20-40 μg per lane) by SDS-PAGE
  • Transfer to PVDF membrane
  • Block with 5% non-fat milk in TBST
  • Incubate with primary antibodies (iNOS, COX-2, β-actin) overnight at 4°C
  • Incubate with HRP-conjugated secondary antibodies
  • Detect using enhanced chemiluminescence substrate
  • Quantify band intensities using densitometry software [2] [3]

Real-Time RT-PCR for Gene Expression Analysis

  • Extract total RNA using TRIzol reagent
  • Determine RNA concentration and purity
  • Synthesize cDNA using reverse transcriptase
  • Prepare reaction mixture with SYBR Green master mix and gene-specific primers
  • Perform amplification with appropriate cycling conditions
  • Analyze using 2^(-ΔΔCt) method with GAPDH or β-actin as reference genes [2] [3]

ROS Measurement Using DCFH-DA Assay

  • Incubate cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C
  • Wash cells with PBS to remove excess probe
  • Treat cells with this compound and stimulate with LPS as described
  • Measure fluorescence at excitation 485 nm/emission 535 nm
  • Express results as percentage of LPS-stimulated control [2] [3]

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multi-targeted mechanisms involving both transcriptional and post-translational regulation of key inflammatory mediators. The compound significantly downregulates the expression of iNOS and COX-2 at both protein and mRNA levels, thereby reducing the production of NO and prostaglandins. [2] [3] Additionally, this compound suppresses the expression and secretion of pro-inflammatory cytokines including TNF-α and IL-6. [2] [3] The antioxidant activity of this compound contributes to its anti-inflammatory effects by scavenging ROS and reducing oxidative stress, which is known to activate inflammatory signaling pathways such as the MAPK cascade. [2] [3] Molecular docking studies have confirmed direct interaction with COX-2 enzyme, suggesting competitive or allosteric inhibition as part of its mechanism of action. [2] [3]

The following diagram illustrates the proposed signaling pathways through which this compound exerts its anti-inflammatory effects in LPS-stimulated macrophages:

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK InflamGenes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->InflamGenes MAPK->InflamGenes ROS ROS Production MAPK->ROS NO NO Production InflamGenes->NO ROS->InflamGenes amplifies SNAH This compound Treatment SNAH_effects This compound Effects: - Inhibits NF-κB activation - Suppresses MAPK signaling - Scavenges ROS - Reduces iNOS/COX-2 expression SNAH->SNAH_effects SNAH_effects->NFkB inhibits SNAH_effects->MAPK suppresses SNAH_effects->InflamGenes downregulates SNAH_effects->ROS scavenges AntiInflam Anti-Inflammatory Outcomes: - Reduced NO production - Decreased cytokine secretion - Lower ROS levels - attenuated Inflammation SNAH_effects->AntiInflam

Figure 1: Proposed signaling pathways targeted by this compound in LPS-stimulated macrophages. This compound inhibits multiple inflammatory pathways leading to reduced production of inflammatory mediators.

Research Applications and Technical Considerations

Potential Research Applications

The robust anti-inflammatory profile of this compound makes it a valuable tool for investigating macrophage-mediated inflammatory processes and screening potential anti-inflammatory compounds. Specific research applications include:

  • Inflammation Research: Study of molecular mechanisms underlying inflammatory responses and their pharmacological modulation
  • ROS Signaling Investigations: Exploration of oxidative stress pathways and antioxidant defense mechanisms
  • Macrophage Polarization Studies: Characterization of M1/M2 macrophage phenotypes and transition mechanisms
  • Drug Combination Screening: Evaluation of synergistic effects with other anti-inflammatory agents
  • Natural Product Validation: Assessment of this compound-containing plant extracts for therapeutic potential
Technical Considerations and Limitations

While this compound demonstrates promising bioactivities, researchers should consider several technical aspects:

  • Cytotoxicity Range: this compound is not cytotoxic at concentrations up to 100 μM in RAW 264.7 cells, making this the recommended upper limit for treatments. [2] [3]
  • Solubility Limitations: The compound has limited aqueous solubility, requiring DMSO as a solvent with final concentration not exceeding 0.1%
  • Stability Concerns: this compound solutions are light-sensitive and should be protected from light during storage and experimentation
  • Cell Type Variability: Effects may vary across different cell types; preliminary dose-response studies are recommended for new cell models
  • Mechanistic Complexity: The multi-targeted nature of this compound requires careful experimental design to elucidate specific mechanisms of action

Conclusion

This compound represents a promising natural compound with significant anti-inflammatory and antioxidant properties demonstrated in macrophage cell culture models. The detailed protocols and data summarized in these application notes provide researchers with comprehensive guidelines for implementing this compound treatments in their experimental systems. The concentration range of 3-100 μM has been validated as effective and non-cytotoxic in RAW 264.7 macrophages, with optimal effects observed at 30-100 μM for most inflammatory parameters. [2] [3] Future research directions should include exploration of this compound effects in more complex culture systems, such as co-culture models and 3D organoids, as well as investigation of its therapeutic potential in animal models of inflammatory diseases.

References

sinapaldehyde encapsulation techniques stability

Author: Smolecule Technical Support Team. Date: February 2026

Encapsulation Techniques for Cinnamaldehyde

The following table summarizes the key encapsulation methods identified for cinnamaldehyde, which can inform approaches for sinapaldehyde.

Encapsulation System Key Materials Used Key Findings/Performance Reference(s)
Cyclodextrin Inclusion Complexes HP-β-CD, HP-γ-CD, β-CD, Mal-β-CD, CM-β-CD [1] [2] Dramatically enhanced water solubility & high-temperature stability; effective preservation of antibacterial activity [1] [2]. [1] [2]
Protein-Based Nanoemulsions Whey Protein Concentrate (WPC), Soy Protein (7S), Sodium Caseinate (SC) [3] [4] WPC encapsulation increased antimicrobial activity; interactions primarily via hydrogen bonds & hydrophobic forces [3] [4]. [3] [4]
Polymer Nanoparticles & Fibers PLA, Chitosan, Polyvinyl Alcohol (PVA), Electrospun nanofibers [5] Provides sustained/controlled release; improves stability and functional properties for food and biomedical applications [5]. [5]
Pluronic-Based Nanocarriers Pluronic F127, Chitosan [6] Formed micelles for macrophage-mediated delivery; activated Nrf2 pathway in vascular cells [6]. [6]
Stabilized Emulsions CGTase-catalyzed starch products, Tween 80 [7] Co-stabilization created a gel network; improved stability against heat, salt, acid, and storage; retained antifungal activity [7]. [7]

Detailed Experimental Protocols

The following are detailed methodologies for key encapsulation techniques, which can be adapted for this compound.

Protocol 1: Encapsulation via Cyclodextrin Inclusion Complexes (Electrospinning)

This protocol is adapted from a study producing polymer-free nanofibers [1].

  • Objective: To produce fast-dissolving nanofibrous mats with enhanced solubility and stability of the active aldehyde.
  • Materials:
    • Host Molecules: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Hydroxypropyl-γ-cyclodextrin (HP-γ-CD).
    • Active Compound: Cinnamaldehyde (to be substituted with this compound).
    • Solvent: Dimethylformamide (DMF) and deionized water (50:50 v/v).
  • Procedure:
    • Preparation of Inclusion Complex (IC) Solution: Dissolve HP-β-CD or HP-γ-CD in the DMF/water solvent mixture at a concentration of 1.6 g/2 mL. Stir vigorously.
    • Complexation: Add a molar ratio of 2:1 (CD:this compound) to the CD solution. Stir the mixture for a full 24 hours at room temperature to allow for complete inclusion complexation.
    • Electrospinning: Load the final solution into a syringe. Use an electrospinning apparatus with the following typical parameters:
      • Voltage: 15-20 kV
      • Flow Rate: 0.5 mL/h
      • Needle-to-Collector Distance: 15 cm
    • Collection: Collect the resulting nanofibrous mats on a grounded collector covered with aluminum foil. Store the mats in a sealed container to protect from moisture and light.
Protocol 2: Encapsulation in Protein-Based Nanoemulsions

This protocol is based on methods using whey protein concentrate (WPC) [3] [4].

  • Objective: To create a nanoemulsion for improving aqueous dispersion and antimicrobial efficacy.
  • Materials:
    • Encapsulating Agent: Whey Protein Concentrate (WPC).
    • Active Compound: Cinnamaldehyde (to be substituted with this compound).
    • Solvent: Distilled water.
  • Procedure:
    • Protein Hydration: Hydrate the appropriate amount of WPC (e.g., 5-10 g) in distilled water. Stir at 4°C overnight to ensure complete hydration.
    • Formation of Emulsion: Add this compound (e.g., 5% w/w) to the protein suspension.
    • Homogenization: Homogenize the mixture using a high-shear homogenizer at 15,000 rpm for 5 minutes to form a coarse emulsion.
    • Storage: Fractionate the emulsion into amber vials and store at -18°C until use to prevent degradation.

Adaptation Strategy for this compound

The core structure of this compound is a cinnamaldehyde derivative [8]. The primary difference is the presence of additional methoxy and hydroxy groups on its phenyl ring. This suggests:

  • Promising Compatibility: The encapsulation principles used for cinnamaldehyde, especially cyclodextrin inclusion and protein interaction, are highly likely to be effective for this compound.
  • Key Consideration: The more polar nature of this compound, due to its substituents, may influence its binding affinity and loading efficiency in different cyclodextrins or proteins compared to cinnamaldehyde. Initial phase solubility studies are recommended to determine the optimal host-guest ratios [2].

Research Workflow Diagram

The following diagram outlines a suggested workflow for developing a this compound encapsulation protocol based on the information available for cinnamaldehyde.

Start Start: Plan this compound Encapsulation MC Select Method & Material based on Cinnamaldehyde Data Start->MC P1 Perform Phase Solubility Study with this compound MC->P1 Opt Optimize Key Parameters: Ratios, Time, pH P1->Opt Prep Prepare Encapsulated System Opt->Prep Char Characterize System: EE, Size, Stability Prep->Char Bio Test Bioactivity & Controlled Release Char->Bio

I hope these detailed protocols and the comparative framework provide a solid foundation for your research into this compound encapsulation. The field appears ripe for original contributions, and adapting these established methods is a promising starting point.

References

Application Notes and Protocols: Enhancing Saccharification Efficiency via Sinapaldehyde Incorporation through CAD1 Down-regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lignocellulosic biomass represents a crucial renewable resource for biofuel and bioproduct generation in sustainable biorefineries. The efficient conversion of this biomass into fermentable sugars through enzymatic saccharification processes is hampered by the inherent recalcitrance of lignin polymers in plant cell walls. Genetic engineering strategies that modify lignin biosynthesis offer promising approaches to reduce this recalcitrance and improve sugar release efficiencies. Specifically, targeting the cinnamyl alcohol dehydrogenase (CAD1) gene, which encodes the enzyme responsible for the final reduction step in monolignol biosynthesis, results in significant metabolic alterations that enhance saccharification. These application notes and protocols detail the methodological frameworks for implementing and analyzing CAD1-deficient lignocellulosic systems, with particular emphasis on the dramatically altered fates of coniferaldehyde and sinapaldehyde and their profound effects on saccharification efficiency.

Research has demonstrated that CAD1 down-regulation in poplar (Populus tremula × Populus alba) leads to only 5% residual CAD1 transcript abundance, triggering substantial metabolic rerouting wherein this compound and coniferaldehyde follow divergent biochemical pathways [1] [2]. This genetic modification results in a 10% reduction in Klason lignin content without biomass yield penalty, along with strongly increased glucose release (up to +81%) and xylose release (up to +153%) during saccharification under various pretreatment conditions [1]. The following documentation provides comprehensive experimental protocols and analytical procedures for replicating these findings, complete with quantitative assessments and visual workflow representations to facilitate implementation by researchers and industrial practitioners.

Background and Biochemical Mechanisms

Lignin Biosynthesis and CAD1 Function

Lignin polymerization in plant cell walls incorporates three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which form the hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The CAD enzyme catalyzes the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes (coniferaldehyde and this compound) into their corresponding alcohols (coniferyl and sinapyl alcohols). In CAD1-deficient plants, this reduction step is impaired, leading to substantial metabolic rerouting and the incorporation of alternative compounds into the lignin polymer [1] [3].

Table 1: Altered Metabolic Fluxes in CAD1-Deficient Poplar

Metabolite Wild-Type Levels CAD1-Deficient Levels Fold Change Fate in CAD1-Deficient Plants
This compound incorporation into lignin Baseline Increased Up to 20-fold Oxidative coupling into S′(8-8)S′ and lignin or conversion to sinapic acid derivatives
Coniferaldehyde incorporation into lignin Baseline Not markedly increased Minimal Conversion to ferulic acid and derivatives
Syringyl lactic acid hexoside Baseline Accumulated >8,500-fold Major sink for increased hydroxycinnamate flux
This compound dimer (S′(8-8)S′) Not detected Accumulated >24,000-fold 8-8 coupling of two this compound radicals
Mechanisms for Enhanced Saccharification

The improved saccharification efficiency observed in CAD1-downregulated biomass stems from several interconnected factors. The incorporation of hydroxycinnamaldehydes rather than conventional monolignols creates a lignin structure with altered chemical properties that is more amenable to degradation during pretreatment processes. Research indicates that this modified lignin displays reduced recalcitrance due to potential changes in hydrophobicity, molecular weight, and interunit bonding patterns [1] [4]. The substantial accumulation of soluble metabolites, particularly syringyl lactic acid hexoside, redirects carbon flux away from conventional lignin biosynthesis, potentially resulting in a less complex lignin polymer with improved extractability [1].

Recent investigations using multimodal analysis techniques have revealed that despite fewer chemical differences at the macroscopic level, CAD1-deficient lignins undergo significant structural modifications at the molecular level, leading to more hydrophobic shorter monomer chains with fewer lignin-carbohydrate interactions [4]. These structural alterations facilitate improved enzyme accessibility to cellulose fibers during saccharification, thereby enhancing sugar release yields without compromising plant growth or structural integrity.

Quantitative Assessment of Saccharification Improvement

Sugar Release Efficiencies

Table 2: Sugar Release Improvements in CAD1-Deficient Biomass Under Various Pretreatments

Pretreatment Condition Glucose Release Increase Xylose Release Increase Combined Severity Factor Reference
Alkaline pretreatment (standard conditions) +81% +153% Not specified [1]
Dilute acid pretreatment (moderate severity) +15 percentage points Data not provided CSF 2.4 [4]
Dilute acid pretreatment (high severity) +10 percentage points Data not provided CSF 3.0 [4]
Lignin Modification Metrics

Table 3: Lignin Properties in CAD1-Deficient vs. Wild-Type Poplar

Parameter Wild-Type CAD1-Deficient Change Analytical Method
Klason lignin content Baseline -10% 8-10% reduction Klason lignin method [1]
This compound incorporation Baseline Strong increase Up to 20-fold NMR spectroscopy, thioacidolysis [1]
S/G ratio Baseline Reduced Significant reduction Thioacidolysis, NMR [4]
Syringyl lactic acid hexoside Baseline Dramatically accumulated >8,500-fold UHPLC-MS, NMR [1]
This compound dimer (S′(8-8)S′) Not detected Accumulated >24,000-fold UHPLC-MS [1]

Experimental Protocols

Genetic Modification Protocol: CAD1 Down-Regulation in Poplar

Principle: This protocol describes the implementation of hairpin RNA-mediated silencing to specifically down-regulate CAD1 gene expression in poplar (Populus tremula × Populus alba), resulting in only 5% residual CAD1 transcript abundance [1].

Materials:

  • Poplar plantlets (Populus tremula × Populus alba)
  • CAD1-specific hairpin RNAi construct (hpCAD19)
  • Agrobacterium tumefaciens strain
  • Plant tissue culture media and reagents
  • Molecular biology reagents for transcript quantification

Procedure:

  • Vector Construction: Clone an inverted repeat sequence of a CAD1-specific fragment into an appropriate RNAi expression vector under the control of a constitutive promoter.
  • Plant Transformation: Introduce the constructed vector into poplar plantlets using Agrobacterium-mediated transformation according to established protocols [1].
  • Selection and Regeneration: Select transformed plantlets on appropriate antibiotic-containing media and regenerate whole plants.
  • Molecular Validation: Confirm CAD1 down-regulation in transgenic lines using quantitative RT-PCR to measure residual CAD1 transcript abundance (typically 5% of wild-type levels) [1].
  • Phenotypic Screening: Select lines displaying characteristic red xylem coloration as preliminary indicator of successful CAD1 down-regulation.

Technical Notes:

  • Maintain strict sterile conditions throughout transformation and regeneration procedures.
  • Multiple independent transgenic lines should be generated to account for position effects.
  • Southern blot analysis is recommended to confirm transgene integration and copy number.
Biomass Processing and Saccharification Assessment Protocol

Principle: This protocol details the processing of CAD1-deficient biomass and evaluation of its saccharification potential under various pretreatment conditions, quantifying sugar release efficiencies [1] [4].

Materials:

  • Wild-type and CAD1-deficient poplar wood
  • Dilute sulfuric acid (for acid pretreatment)
  • Sodium hydroxide (for alkaline pretreatment)
  • Enzymatic cocktail (cellulases, hemicellulases)
  • HPLC system with appropriate columns for sugar analysis
  • Laboratory reactors for pretreatment

Procedure:

  • Biomass Preparation: Harvest wild-type and CAD1-deficient poplar stems. Debark, sand, and cut into 8-mm-thick cylinders using a precision cutting instrument (e.g., Secotom-50) [4].
  • Moisture Determination: Weigh three randomly selected cylinders and dry at 105°C for 24 hours to determine moisture content.
  • Pretreatment Application:
    • For dilute acid pretreatment (DAP): Saturate biomass cylinders with sulfuric acid solution (concentration and pH determined by desired Combined Severity Factor). Transfer to reactor and apply appropriate temperature-time conditions based on target CSF (typically CSF 1.2-3.7) [4].
    • For alkaline pretreatment: Treat biomass with NaOH solution (e.g., 6.25 mM or 62.5 mM) at appropriate temperature and duration [1].
  • Neutralization and Washing: After pretreatment, collect solid residue and perform cycles of acid neutralization and washing if acid pretreatment was used.
  • Enzymatic Hydrolysis: Incubate pretreated solids with enzymatic cocktail (cellulases and hemicellulases) in appropriate buffer at optimal pH and temperature (e.g., 48 hours at 50°C).
  • Sugar Quantification: Analyze hydrolysate for glucose and xylose content using HPLC with refractive index detection.

Calculations:

  • Combined Severity Factor (CSF): Calculate using the formula: [ \text{CSF} = \log_{10} \left( t \times e^{\frac{T - Tr}{14.75}} \right) - \text{pH} ] where (t) is reaction time (min), (T) is operating temperature (°C), and (Tr) is reference temperature (100°C) [4].
  • Sugar Release Efficiency: Express as percentage increase compared to wild-type biomass under identical conditions.

Technical Notes:

  • Include appropriate controls (untreated biomass, wild-type comparisons) in all experiments.
  • Perform pretreatments in triplicate to ensure reproducibility.
  • Optimize enzyme loading based on preliminary experiments.

Metabolic and Experimental Pathways

Metabolic Routing in CAD1-Deficient Plants

The following diagram illustrates the divergent metabolic fates of coniferaldehyde and this compound in CAD1-deficient plants, highlighting the dramatically different incorporation patterns into lignin and soluble metabolites:

MetabolicPathways Metabolic Routing of Aldehydes in CAD1 Deficiency cluster_Legend Key Metabolic Observations Start Hydroxycinnamylaldehydes (CAD1 Substrates) Coniferaldehyde Coniferaldehyde Start->Coniferaldehyde This compound This compound Start->this compound ConifPath1 Ferulic Acid and Derivatives Coniferaldehyde->ConifPath1 ConifPath2 Minor Incorporation into Lignin Coniferaldehyde->ConifPath2 SinapPath1 Oxidative Coupling S'(8-8)S' Dimer This compound->SinapPath1 SinapPath2 Sinapic Acid and Derivatives This compound->SinapPath2 SinapPath3 Substantial Incorporation into Lignin (20-fold increase) This compound->SinapPath3 MajorProduct Syringyl Lactic Acid Hexoside (>8,500-fold accumulation) SinapPath2->MajorProduct Legend1 Coniferaldehyde: Minimal lignin incorporation Legend2 This compound: Major lignin incorporation Legend3 Major accumulated soluble metabolite

This metabolic routing diagram illustrates the divergent biochemical fates of the two primary hydroxycinnamaldehydes when CAD1 activity is impaired. The dramatic difference in handling of coniferaldehyde versus this compound underscores the complexity of lignin biosynthesis and suggests the existence of substrate-specific metabolic channels or alternative enzymes that process these intermediates differently when the primary CAD1 pathway is compromised [1] [3].

Experimental Workflow for Saccharification Assessment

The following diagram outlines the comprehensive experimental workflow for processing and evaluating CAD1-deficient biomass, from genetic modification through to saccharification efficiency assessment:

ExperimentalWorkflow Experimental Workflow for Saccharification Assessment cluster_KeyParams Key Assessment Parameters Step1 Genetic Modification CAD1 down-regulation via hpRNAi Step2 Plant Growth and Validation Molecular and phenotypic screening Step1->Step2 Step3 Biomass Processing Debarking, cutting, moisture determination Step2->Step3 Analysis1 Chemical Analysis Lignin content, composition Step2->Analysis1 Analysis2 Structural Analysis NMR, microscopy techniques Step2->Analysis2 Analysis3 Metabolite Profiling UHPLC-MS for soluble metabolites Step2->Analysis3 Step4 Pretreatment Application Dilute acid or alkaline methods Step3->Step4 Step5 Solid Residue Collection Neutralization and washing Step4->Step5 Step6 Enzymatic Hydrolysis Cellulase/hemicellulase treatment Step5->Step6 Step5->Analysis1 Step7 Sugar Quantification HPLC analysis of glucose and xylose Step6->Step7 Step8 Efficiency Calculation % increase vs. wild-type controls Step7->Step8 Param1 Combined Severity Factor (CSF) for pretreatment standardization Param2 Sugar release efficiency Glucose and xylose yields Param3 Lignin structural changes S/G ratio, aldehyde incorporation

This comprehensive workflow ensures systematic evaluation of the saccharification improvements resulting from CAD1 down-regulation. The integration of multiple analytical approaches provides insights into both the structural basis for enhanced digestibility and the practical efficiency gains under industrially relevant conditions. The standardized application of Combined Severity Factors enables precise comparison across different pretreatment conditions and biomass types [4].

Technical Applications and Industrial Relevance

The implementation of CAD1 engineering strategies offers significant advantages for industrial biorefining operations targeting lignocellulosic biomass conversion. The documented saccharification improvements translate directly to enhanced process economics through reduced enzyme loading requirements, shorter hydrolysis times, and increased sugar yields. Specifically, in the pulp and paper industry, CAD1-downregulated biomass has demonstrated easier delignification, with 6% reduction in chemical usage and 2-3% increase in pulp yield [4].

For biofuel production operations, the increased sugar release efficiencies (up to +81% glucose and +153% xylose) substantially improve the feedstock-to-ethanol conversion ratios, addressing a major economic constraint in second-generation biofuel production. The compatibility of CAD1-modified biomass with various pretreatment strategies, including dilute acid pretreatment and alkaline pretreatment, provides flexibility for implementation in existing industrial infrastructure [1] [4]. Furthermore, the accumulation of valuable secondary metabolites like syringyl lactic acid hexoside presents additional revenue opportunities through the extraction of high-value co-products within integrated biorefinery operations.

Troubleshooting and Optimization Guidelines

Common Technical Challenges
  • Variable Saccharification Results: Ensure consistent pretreatment severity factors by precisely controlling temperature, acid concentration, and reaction time. Use the Combined Severity Factor (CSF) equation for standardization [4].
  • Incomplete CAD1 Suppression: Verify hairpin RNAi construct design and select transgenic lines with residual CAD1 transcript levels below 10% for optimal phenotype [1].
  • Biomass Quality Variations: Standardize harvesting procedures and plant growth conditions to minimize physiological variations between samples.
Optimization Recommendations
  • Pretreatment Selection: For CAD1-deficient biomass, alkaline pretreatment generally shows superior performance, but dilute acid pretreatment at moderate severity (CSF 2.4-3.0) can also provide substantial improvements [4].
  • Enzyme Cocktail Formulation: Optimize hemicellulase supplementation alongside standard cellulases to maximize both glucose and xylose release from the modified biomass.
  • Process Integration: Consider sequential extraction of valuable soluble metabolites (e.g., syringyl lactic acid hexoside) prior to pretreatment to enhance overall process economics.

Conclusion

The strategic down-regulation of CAD1 represents a highly effective approach for modifying lignin biosynthesis to enhance saccharification efficiency in lignocellulosic biomass. The resulting metabolic rerouting leads to dramatically different fates for coniferaldehyde and this compound, with substantial incorporation of the latter into lignin and accumulation of valuable soluble metabolites. The provided protocols and application notes establish robust methodological frameworks for implementing this technology in both research and industrial settings. The significant improvements in sugar release efficiencies, coupled with the absence of biomass yield penalties, position CAD1 targeting as a cornerstone strategy for advancing sustainable biorefining operations based on lignocellulosic feedstocks.

References

Comprehensive Application Notes and Protocols: Investigating Sinapaldehyde's ROS Inhibition Activity for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Sinapaldehyde (SNAH), a naturally occurring phenolic compound classified as a hydroxycinnamaldehyde, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This methoxyphenol is found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa [1]. The compound's significance in pharmaceutical research stems from its ability to modulate key inflammatory mediators and mitigate oxidative stress at the cellular level. Research indicates that this compound exerts its effects primarily through regulation of reactive oxygen species (ROS) and associated inflammatory pathways, making it a compelling subject for investigation in the context of inflammation-related pathologies such as atherosclerosis, rheumatoid arthritis, and neurodegenerative conditions [2] [1].

The pathophysiological role of ROS extends beyond mere cellular damage, as these molecules function as key signaling intermediates in inflammatory cascades. Under physiological conditions, ROS are maintained at homeostatic levels through endogenous antioxidant systems. However, during inflammation, excessive ROS production creates a state of oxidative stress that promotes tissue damage and perpetuates inflammatory responses [3]. This dual nature of ROS as both signaling molecules and damaging agents establishes them as critical targets for therapeutic intervention. This compound's ability to modulate ROS levels while simultaneously inhibiting inflammatory enzymes presents a multifaceted approach to managing inflammation-associated conditions [2] [1].

Key Experimental Findings and Quantitative Data

Concentration-Dependent ROS and NO Inhibition

Studies using LPS-stimulated RAW 264.7 macrophages have demonstrated that this compound exhibits significant antioxidant activity in a concentration-dependent manner. At 100 μM concentration, this compound achieved 93% inhibition of nitric oxide (NO) production (p < 0.001) and 34% reduction in intracellular ROS levels (p < 0.05) compared to LPS-stimulated controls [2]. Intermediate concentrations of 30 μM and 10 μM this compound produced 64% and 39% reductions in ROS, respectively, establishing a clear dose-response relationship [1]. The therapeutic window for this compound was determined to be between 3-100 μM, with no significant cytotoxicity observed within this range, confirming its safety for cellular studies [2] [1].

Effects on Pro-inflammatory Mediators

This compound demonstrated robust suppression of key pro-inflammatory cytokines at both protein and gene expression levels. Treatment with 30-100 μM this compound significantly reduced the production of TNF-α by 59% and IL-6 by 64% in LPS-stimulated macrophages [1]. At the transcriptional level, this compound downregulated TNF-α, IL-6, and iNOS mRNA expression by 82%, 74%, and 92% respectively at 100 μM concentration (p < 0.001) [1]. Western blot analysis confirmed corresponding decreases in iNOS and COX-2 protein expression by 94% and 82% respectively at the same concentration, indicating comprehensive anti-inflammatory effects across multiple signaling levels [1].

Table 1: Concentration-Dependent Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Parameter 10 μM 30 μM 100 μM Measurement Method
ROS Inhibition 39% 64% 78% DCFH-DA assay [1]
NO Inhibition 56% 72% 93% Griess assay [1]
TNF-α Reduction N.R. 59% 59% ELISA [1]
IL-6 Reduction N.R. 64% 64% ELISA [1]
iNOS mRNA 39% 83% 92% RT-PCR [1]

N.R. = Not Reported in source material

Direct Antioxidant Capacity

Beyond cellular models, this compound demonstrated potent free radical scavenging ability in cell-free systems. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, researchers determined that this compound exhibited an IC50 value of 172 μM for direct radical scavenging, comparable to ascorbic acid (IC50 = 192 μM) used as reference standard [1]. At 250 μM concentration, this compound showed 73% radical scavenging activity, nearly identical to ascorbic acid (72%) at the same concentration [1]. This demonstrates that this compound possesses intrinsic antioxidant properties that contribute to its ROS regulation effects in cellular systems.

Table 2: Enzyme Inhibition and Molecular Docking Parameters of this compound

Parameter This compound Celecoxib (Control) Assay Type
COX-2 IC50 47.8 μM 0.45 μM Enzyme inhibition assay [2]
Binding Score -6.4 kcal/mol -11.1 kcal/mol Molecular docking [2]
DPPH IC50 172 μM 192 μM (Ascorbic acid) DPPH radical scavenging [1]

Detailed Experimental Protocols

Cell Culture and LPS Stimulation
  • Cell Line and Culture Conditions: Maintain RAW 264.7 murine macrophages in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1]. Culture cells to 80-90% confluence before experimentation, typically achieving a density of 5 × 10⁴ cells/mL for assay setup.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO, with further dilutions in cell culture medium to achieve final working concentrations (typically 3-100 μM). The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity. For experimental workflow, pre-treat cells with this compound for 1-2 hours prior to LPS stimulation, then co-incubate with 1 μg/mL LPS for 18-24 hours depending on the specific readout parameter [1]. Include appropriate controls: vehicle control (DMSO only), LPS-only stimulated control, and untreated basal control.

ROS Detection Protocol (DCFH-DA Assay)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay provides a reliable method for quantifying intracellular ROS levels in macrophage models:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in black-walled 96-well plates at a density of 1 × 10⁴ cells/well and allow to adhere overnight. Pre-treat cells with varying concentrations of this compound (3-100 μM) for 2 hours, then stimulate with 1 μg/mL LPS for 24 hours [1].

  • Staining and Measurement: Following treatments, carefully aspirate medium and load cells with 20 μM DCFH-DA in serum-free medium. Incubate for 30 minutes at 37°C in the dark. Remove staining solution, wash cells twice with PBS, and add 100 μL PBS per well. Measure fluorescence immediately using a microplate reader with excitation/emission at 485/535 nm [1].

  • Data Analysis: Calculate ROS inhibition percentage using the formula: % Inhibition = [1 - (F_sample - F_basal)/(F_LPS - F_basal)] × 100 where F_sample = fluorescence of this compound-treated cells, F_basal = fluorescence of unstimulated cells, and F_LPS = fluorescence of LPS-stimulated cells [1]. Normalize data to protein content or cell number if necessary.

Antioxidant Activity Assays
3.3.1 DPPH Radical Scavenging Assay

The DPPH assay provides a straightforward method to evaluate direct free radical scavenging capacity of this compound:

  • Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Dissolve this compound in the same solvent to create a concentration series (typically 50-500 μM). Prepare a fresh ascorbic acid dilution series (50-500 μM) as reference standard [1] [4].

  • Reaction and Incubation: Mix 100 μL of each this compound concentration with 100 μL of DPPH solution in a 96-well plate. Include solvent blank (100 μL solvent + 100 μL DPPH) and control (100 μL sample + 100 μL solvent). Incubate the reaction mixture for 30 minutes in darkness at room temperature to prevent photodegradation [4].

  • Measurement and Calculation: Measure absorbance at 517 nm using a microplate reader. Calculate radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 where A_control = absorbance of DPPH solution without sample, and A_sample = absorbance of test solution with DPPH [1] [4]. Generate dose-response curves to determine IC50 values.

3.3.2 Griess Assay for Nitric Oxide Detection
  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water. Prepare fresh before use.

  • Protocol: Collect 100 μL of cell culture supernatant from treated RAW 264.7 cells. Mix with 100 μL of Griess reagent in a 96-well plate and incubate for 15 minutes at room temperature protected from light. Measure absorbance at 540 nm against a sodium nitrite standard curve (0-100 μM) to quantify nitrite concentration [1].

Cell Viability Assessment (XTT Assay)
  • Procedure: After treatment completion, add XTT reagent (prepared according to manufacturer's instructions) directly to cells in culture medium. Incubate for 2-4 hours at 37°C until orange formazan product is visible. Measure absorbance at 450 nm with a reference wavelength at 650 nm [1].

  • Calculation: Express cell viability as percentage of untreated control: % Viability = (A_sample/A_control) × 100 where A_sample = absorbance of treated cells and A_control = absorbance of untreated cells [1].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory and antioxidant effects through multi-target modulation of key signaling pathways. The primary mechanism involves suppression of COX-2 activity, as demonstrated through molecular docking studies showing binding scores of -6.4 kcal/mol with COX-2 enzyme (IC50 = 47.8 μM) [2]. This inhibition comparably reduces prostaglandin production, though with lower potency than selective COX-2 inhibitors like celecoxib (-11.1 kcal/mol, IC50 = 0.45 μM) [2]. Additionally, this compound significantly downregulates iNOS expression at both transcriptional and translational levels, thereby reducing nitric oxide production and associated nitrosative stress [1].

The compound's effect on ROS regulation appears to operate through both direct free radical scavenging and indirect modulation of cellular antioxidant systems. This compound's phenolic structure enables hydrogen atom donation to neutralize various reactive oxygen species, including superoxide anions, hydroxyl radicals, and peroxyl radicals [1] [4]. Beyond direct scavenging, evidence suggests this compound may activate cellular defense mechanisms through the Nrf2-Keap1 signaling pathway, similar to its structural analog cinnamaldehyde, though this specific mechanism requires further validation for this compound [5] [6]. This pathway activation would enhance expression of antioxidant enzymes like heme oxygenase-1 (HO-1), providing sustained cellular protection against oxidative stress.

G Molecular Mechanisms of this compound in ROS and Inflammation Regulation LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines ROS ROS Production MAPK->ROS ROS->NFkB Feedback COX2->ROS Contributes to iNOS->ROS Contributes to SNAH This compound (SNAH) SNAH->ROS Scavenges SNAH->COX2 Inhibits SNAH->iNOS Inhibits SNAH->Cytokines Reduces Nrf2 Nrf2 Pathway (Potential) SNAH->Nrf2 Activates (Potential) ARE Antioxidant Response Element Nrf2->ARE Antioxidants Antioxidant Enzymes ARE->Antioxidants Antioxidants->ROS Neutralizes

Figure 1: Signaling pathways modulated by this compound in inflammatory conditions. This compound inhibits key inflammatory mediators (COX-2, iNOS, pro-inflammatory cytokines) and reduces ROS through direct scavenging and potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Comprehensive Evaluation

To thoroughly investigate this compound's effects on ROS inhibition and anti-inflammatory activity, researchers should implement a systematic experimental approach that encompasses multiple analytical techniques and readouts. The integrated workflow presented below ensures comprehensive assessment of compound efficacy and mechanism of action:

G Comprehensive Workflow for Evaluating this compound ROS Inhibition Start Experimental Setup • Cell culture (RAW 264.7) • this compound stock prep Viability Cell Viability Assessment (XTT Assay) • Establish non-toxic range • 3-100 μM concentration Start->Viability Treatment Treatment Protocol • SNAH pre-treatment (1-2h) • LPS stimulation (1 μg/mL, 18-24h) Viability->Treatment ROSassay ROS Detection (DCFH-DA Assay) • Fluorescence measurement • 485/535 nm excitation/emission Treatment->ROSassay NOassay NO Production (Griess Assay) • Nitrite quantification • Absorbance at 540 nm Treatment->NOassay ELISA Cytokine Analysis (ELISA) • TNF-α, IL-6 measurement • Protein level quantification Treatment->ELISA WB Protein Expression (Western Blot) • iNOS, COX-2 detection • Inflammatory pathway analysis ROSassay->WB DPPH Antioxidant Capacity (DPPH Assay) • Direct radical scavenging • IC50 determination ROSassay->DPPH Correlation PCR Gene Expression (RT-PCR) • TNF-α, IL-6, iNOS mRNA • Transcriptional regulation NOassay->PCR ELISA->WB Docking Molecular Docking • COX-2 binding analysis • Binding affinity calculation WB->Docking PCR->Docking Integration Data Integration & Mechanism Elucidation Docking->Integration DPPH->Integration

Figure 2: Integrated experimental workflow for comprehensive evaluation of this compound's ROS inhibition and anti-inflammatory activity, incorporating cellular assays, molecular biology techniques, and computational approaches.

Research Applications and Concluding Remarks

The experimental data and protocols presented in these application notes establish this compound as a promising candidate for further development as a therapeutic agent for inflammation-related pathologies. The compound's ability to simultaneously modulate multiple inflammatory mediators—ROS, NO, TNF-α, IL-6, COX-2, and iNOS—suggests potential applications in conditions characterized by oxidative stress and chronic inflammation, including atherosclerosis, rheumatoid arthritis, neurodegenerative diseases, and metabolic disorders [2] [1]. The concentration-dependent efficacy observed in the 3-100 μM range, coupled with minimal cytotoxicity within this window, provides a therapeutic index that supports further investigation.

References

Comprehensive Application Notes and Protocols: Sinapaldehyde as a Nitric Oxide Production Inhibitor in Inflammatory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sinapaldehyde and Its Research Significance

This compound (SNAH) is a naturally occurring methoxyphenol compound found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa. This phenolic compound has gained significant research interest due to its potential anti-inflammatory properties and ability to modulate key inflammatory mediators. Recent investigations have demonstrated that this compound exhibits potent inhibitory effects on nitric oxide (NO) production, positioning it as a promising candidate for therapeutic development against inflammation-related pathologies. The compound's ability to target multiple aspects of the inflammatory cascade while demonstrating favorable cytotoxicity profiles makes it particularly valuable for pharmacological research.

In inflammatory conditions, activated macrophages initiate a complex signaling cascade resulting in the overproduction of pro-inflammatory mediators including NO, reactive oxygen species (ROS), cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2). Excessive NO production, catalyzed by the inducible nitric oxide synthase (iNOS) enzyme, plays a pivotal role in the pathogenesis of various inflammatory disorders including rheumatoid arthritis, atherosclerosis, asthma, and neurodegenerative conditions. The investigation of this compound's capacity to modulate these pathways provides crucial insights for developing novel therapeutic strategies to manage uncontrolled inflammatory responses while minimizing cytotoxicity concerns that often limit clinical application of anti-inflammatory agents [1].

Comprehensive Experimental Results and Quantitative Data

Effects on Cell Viability and Nitric Oxide Production

The cytotoxicity profile of this compound was systematically evaluated using XTT assays and propidium iodide staining via flow cytometry, demonstrating no significant cytotoxicity at concentrations up to 100 μM following 18-hour treatment in RAW 264.7 macrophages. This favorable safety profile established the concentration range for subsequent experimental investigations and highlights its potential therapeutic window. In contrast, reference compounds including apigenin and genistin exhibited notable cytotoxicity at 100 μM concentrations, necessitating their use at lower concentrations (30 μM) in comparative studies [1].

The concentration-dependent inhibition of NO production by this compound was quantified using the Griess reagent assay in LPS-stimulated RAW 264.7 cells. LPS induction increased NO production by approximately 18-fold compared to baseline levels, while this compound treatment resulted in significant suppression across tested concentrations as detailed in Table 1. The maximal inhibition of 93% observed at 100 μM concentration surpassed the effects demonstrated by reference compounds apigenin and genistin, which showed 55% and 50% inhibition respectively at 30 μM concentrations. This robust inhibition highlights this compound's potent anti-inflammatory activity through modulation of NO signaling pathways [1].

Table 1: Concentration-Dependent Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

Concentration (μM) NO Inhibition (%) ROS Inhibition (%) TNF-α Reduction (%) IL-6 Reduction (%) Cell Viability (%)
3 29 ± 6.1 - - - >95
10 56 ± 2.8 39 ± 3.1 - - >95
30 72 ± 4.0 64 ± 9.8 Significant* Significant* >95
100 93 ± 1.1 78 ± 2.1 59 ± 1.1 64 ± 3.5 >95

Note: Significant reduction observed but precise percentage not specified in source data; dash indicates parameter not measured at this concentration

Suppression of Pro-inflammatory Cytokines and Enzymes

This compound demonstrated dose-dependent suppression of key pro-inflammatory cytokines as quantified through enzyme-linked immunosorbent assays (ELISA). At concentrations ranging from 30-100 μM, the compound significantly reduced the production of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells. The maximal observed reductions reached 59% for TNF-α and 64% for IL-6 at the 100 μM concentration, indicating substantial modulation of the cytokine response to inflammatory stimuli. This coordinated suppression of multiple inflammatory mediators suggests this compound targets upstream regulatory mechanisms common to both cytokine production and NO signaling pathways [1].

Western blot analysis revealed that this compound treatment significantly attenuated the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. At 100 μM concentration, this compound decreased iNOS and COX-2 protein expression by 94% and 82% respectively compared to LPS-stimulated controls. Complementary real-time RT-PCR analysis demonstrated parallel reductions at the transcriptional level, with 100 μM this compound reducing iNOS, IL-6, and TNF-α mRNA expression by 92%, 74%, and 82% respectively. This coordinated suppression across both transcriptional and translational levels indicates that this compound targets early signaling events in the inflammatory cascade, potentially through modulation of master regulatory pathways such as NF-κB or MAPK signaling [1].

Molecular Docking and Enzyme Inhibition Studies

Computational docking simulations and enzyme inhibitory assays provided mechanistic insights into this compound's interaction with the COX-2 enzyme. The molecular docking studies demonstrated a binding score of -6.4 kcal/mol for this compound with COX-2, with half-maximal inhibitory concentration (IC₅₀) determined to be 47.8 μM. While this binding affinity was moderate compared to the reference selective COX-2 inhibitor celecoxib (binding score: -11.1 kcal/mol, IC₅₀: 0.45 μM), it nonetheless establishes this compound as a viable COX-2 inhibitor contributing to its overall anti-inflammatory profile. The docking orientation suggests this compound interacts with key residues in the COX-2 active site, providing a structural basis for observed enzyme inhibition and guiding future structure-activity relationship studies for derivative development [1].

Table 2: Enzyme Inhibition and Antioxidant Properties of this compound

Parameter Result Reference Compound Reference Result
COX-2 Binding Score -6.4 kcal/mol Celecoxib -11.1 kcal/mol
COX-2 IC₅₀ 47.8 μM Celecoxib 0.45 μM
ROS Inhibition (100 μM) 78 ± 2.1% - -
DPPH Radical Scavenging Moderate activity Ascorbic acid Strong activity

Detailed Experimental Protocols

Cell Culture and Viability Assessment

Cell culture maintenance: RAW 264.7 murine macrophages should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂. For experimental procedures, plate cells at appropriate densities (typically 1×10⁵ cells/well in 96-well plates for viability assays or 1×10⁶ cells/well in 6-well plates for protein and mRNA analysis) and allow to adhere for 24 hours prior to treatment [1].

Cell viability assessment (XTT assay): Prepare this compound stock solution in DMSO (ensure final DMSO concentration does not exceed 0.1% in all treatments). After 18-hour treatment with this compound (1-100 μM) and LPS (1 μg/mL), add XTT reagent according to manufacturer's specifications and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader. Calculate cell viability as percentage relative to untreated control cells. Complementary cytotoxicity assessment can be performed using propidium iodide staining and flow cytometry analysis, where propidium iodide penetrates only the leaky membranes of dead/dying cells and binds DNA, providing sensitive detection of compromised cells [1].

Nitric Oxide Quantification Protocol

Nitric oxide measurement employs the Griess reaction, which detects nitrite (NO₂⁻) as a stable breakdown product of NO in cell culture supernatants. Following treatment of RAW 264.7 cells with this compound and LPS stimulation for 18 hours, collect 100 μL aliquots of cell-free culture supernatant and mix with equal volumes of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water, prepared fresh). Incubate the mixture at room temperature for 15 minutes protected from light, then measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparison to a standard curve generated with sodium nitrite (0-100 μM) prepared in culture medium. Express results as percentage inhibition relative to LPS-stimulated controls after subtracting background nitrite levels from untreated cells [1].

Alternative NO detection methods include the use of fluorescent dyes such as DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate for intracellular NO visualization. For this method, load cells with 5 μM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C protected from light. After washing with PBS to remove excess dye, treat cells according to experimental design. Monitor fluorescence intensity using a fluorescence microscope (excitation 495 nm, emission 515 nm) or flow cytometer. Note that DAF-FM fluorescence is essentially independent of pH above pH 5.5, but may be susceptible to autoxidation in the presence of light and simultaneous superoxide sources, potentially leading to NO underestimation [2].

Protein and mRNA Expression Analysis

Western blotting for iNOS and COX-2: Following treatments, lyse RAW 264.7 cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using Bradford assay, separate 20-30 μg of total protein by SDS-PAGE (8-12% gels), and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour, then incubate with primary antibodies against iNOS (1:1000) and COX-2 (1:1000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence substrate and visualize with a digital imaging system. Normalize band intensities to β-actin or GAPDH loading controls [1].

Real-time RT-PCR analysis: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Synthesize cDNA from 1 μg RNA using reverse transcriptase and oligo(dT) primers. Perform real-time PCR using SYBR Green master mix and gene-specific primers for iNOS, TNF-α, IL-6, and housekeeping genes (GAPDH or β-actin) on a real-time PCR system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes and expressing results as fold-change relative to control groups [1].

ROS Detection and ELISA Protocols

Intracellular ROS measurement: Following treatments, incubate RAW 264.7 cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C protected from light. After washing with PBS, measure fluorescence intensity using a fluorescence microplate reader (excitation 485 nm, emission 535 nm) or analyze by flow cytometry. For microscopic visualization, examine cells immediately after staining using a fluorescence microscope with appropriate filters. Calculate percentage inhibition relative to LPS-stimulated controls after subtracting background fluorescence from untreated cells [1].

Cytokine quantification by ELISA: Collect cell culture supernatants following treatments and clear by centrifugation. Determine TNF-α and IL-6 concentrations using commercial ELISA kits according to manufacturer's protocols. Briefly, add 100 μL of supernatant or standard to antibody-coated wells and incubate for 2 hours at room temperature. After washing, add biotinylated detection antibody and incubate for 1 hour, followed by streptavidin-HRP conjugate for 30 minutes. Develop with TMB substrate solution, stop reaction with sulfuric acid, and measure absorbance at 450 nm. Calculate cytokine concentrations by interpolation from standard curves and express as percentage reduction compared to LPS-stimulated controls [1].

Mechanism of Action and Signaling Pathways

The anti-inflammatory mechanism of this compound involves multi-target modulation of key inflammatory signaling pathways as summarized in the following diagram:

G This compound Anti-inflammatory Mechanism cluster_downstream Downstream Inflammatory Mediators cluster_effects Inflammatory Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binding NFkB NFkB TLR4->NFkB Activation Inflammation Inflammation NFkB->Inflammation Induction SNAH SNAH SNAH->TLR4 Modulation SNAH->NFkB Inhibition iNOS iNOS SNAH->iNOS Suppression COX2 COX2 SNAH->COX2 Inhibition Cytokines Cytokines SNAH->Cytokines Reduction ROS ROS SNAH->ROS Scavenging NO NO iNOS->NO Production PGs PGs COX2->PGs Synthesis Cytokines->Inflammation Amplification ROS->Inflammation Enhancement NO->Inflammation PGs->Inflammation

This compound primarily exerts its anti-inflammatory effects through suppression of nuclear factor kappa B (NF-κB) signaling, a master regulator of inflammation. In LPS-stimulated macrophages, this compound inhibits the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes. This mechanism explains the observed downregulation of iNOS, COX-2, TNF-α, and IL-6 at both mRNA and protein levels. Additionally, this compound demonstrates direct COX-2 enzyme inhibition as confirmed through molecular docking studies and enzyme activity assays, contributing to reduced prostaglandin synthesis during inflammatory responses [1].

The compound's impact on reactive oxygen species regulation represents another crucial mechanism, as ROS and NO mutually enhance their inflammatory effects through peroxynitrite formation. This compound significantly reduces intracellular ROS levels in a concentration-dependent manner, with 100 μM treatment achieving 78% inhibition of LPS-induced ROS production. This antioxidant activity complements NO suppression by breaking the cycle of oxidative stress and inflammation. The DPPH radical scavenging assays further confirm this compound's direct free radical neutralizing capacity, though this activity is moderate compared to reference antioxidant ascorbic acid. Together, these multi-target actions position this compound as a promising modulator of interconnected inflammatory networks [1].

Application Notes for Research Use

Research Applications and Pharmacological Potential

The experimental data support several promising research applications for this compound in inflammatory disease models. The concentration-dependent inhibition of NO and pro-inflammatory cytokines suggests potential utility in rheumatoid arthritis research, where macrophage-derived mediators drive joint destruction. Similarly, the suppression of COX-2 and iNOS indicates relevance for neurodegenerative disease models characterized by neuroinflammation. The dual inhibition of both oxidative and nitrosative stress pathways further suggests applications in vascular inflammation research, particularly atherosclerosis where these pathways contribute to plaque progression and instability. Research should focus on validating these applications in relevant disease models beyond simple macrophage culture systems [1] [3].

The pharmacological potential of this compound is evidenced by its favorable cytotoxicity profile, with no significant cell death observed at concentrations up to 100 μM. This therapeutic window compares advantageously to other natural anti-inflammatory compounds such as apigenin and genistin, which demonstrate cytotoxicity at lower concentrations. However, researchers should note that the IC₅₀ for COX-2 inhibition (47.8 μM) falls within this concentration range, suggesting that effective enzyme inhibition may require concentrations approaching the upper limit of the non-toxic range. Future structure-activity relationship studies should aim to develop this compound derivatives with improved potency while maintaining low cytotoxicity [1].

Usage Considerations and Technical Notes

Solubility and storage: this compound is soluble in DMSO at stock concentrations up to 100 mM. Prepare fresh stock solutions for each experiment or store aliquots at -20°C for up to one month protected from light. Avoid repeated freeze-thaw cycles. For cell-based assays, maintain final DMSO concentrations below 0.1% to prevent solvent-mediated effects on cell viability and inflammatory responses. Include vehicle controls with equivalent DMSO concentrations in all experimental designs [1].

Experimental controls: Proper experimental design should include the following control conditions: (1) untreated cells (baseline control), (2) vehicle control (0.1% DMSO), (3) LPS-stimulated positive control (1 μg/mL), and (4) reference inhibitor controls as appropriate (e.g., 30 μM apigenin or genistin for NO production, celecoxib for COX-2 inhibition). For mechanistic studies, consider including specific pathway inhibitors such as NF-κB or MAPK inhibitors to elucidate this compound's primary molecular targets [1].

Methodological considerations: When measuring NO production using the Griess assay, note that this method detects only accumulated nitrite in the medium, not real-time NO production. For kinetic studies of NO generation, consider alternative approaches such as DAF-FM fluorescence. Additionally, researchers should be aware that the anti-inflammatory effects of this compound may vary depending on cell type and stimulus. Preliminary dose-response studies are recommended when applying these protocols to new experimental systems [1] [2].

Conclusion

This compound demonstrates compelling anti-inflammatory properties through multi-modal inhibition of key inflammatory mediators. The compound significantly suppresses NO production, pro-inflammatory cytokine release, and ROS generation while downregulating iNOS and COX-2 expression at both transcriptional and translational levels. These effects occur within a concentration range that demonstrates no significant cytotoxicity, suggesting a favorable therapeutic window. The detailed protocols provided in this document enable researchers to reliably reproduce and extend these findings in various inflammatory disease models. Future research directions should include investigation of this compound's effects in primary human macrophages, in vivo validation in inflammatory disease models, and development of structural analogs with enhanced potency and selectivity for specific inflammatory targets.

References

Molecular Mechanisms and Therapeutic Potential of Sinapaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde (SNAH) is a hydroxycinnamic aldehyde belonging to the phenylpropanoid class of compounds. Recent scientific investigations have established its potent anti-inflammatory properties, primarily mediated through the suppression of pro-inflammatory mediators, most notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) [1].

The core mechanism involves the inhibition of the NF-κB signaling pathway and key enzymes like cyclooxygenase-2 (COX-2), leading to reduced transcription and synthesis of these cytokines [1]. Furthermore, this compound exhibits strong antioxidant activity, which contributes to its anti-inflammatory effects by mitigating reactive oxygen species (ROS) that can activate pro-inflammatory signaling cascades [1]. These attributes position this compound as a promising candidate for further development in managing inflammation-related diseases.

This compound-Mediated Inhibition of Inflammatory Signaling

The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-inflammatory effects, particularly its suppression of IL-6 and TNF-α production, based on experimental data from LPS-stimulated macrophages [1].

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 ROS Reactive Oxygen Species (ROS) LPS->ROS Induces MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inactive NF-κB (Inactive) IκB Complex NFkB_Active NF-κB (Active) Nuclear Translocation NFkB_Inactive->NFkB_Active COX2 COX-2 Protein NFkB_Active->COX2 Gene Transcription IL6_TNFa_mRNA IL-6, TNF-α mRNA Expression NFkB_Active->IL6_TNFa_mRNA Gene Transcription IKK->NFkB_Inactive IκB Phosphorylation & Degradation IL6_TNFa_Protein IL-6, TNF-α Protein Secretion IL6_TNFa_mRNA->IL6_TNFa_Protein Translation SNAH This compound (SNAH) SNAH->IKK Inhibits SNAH->COX2 Directly Inhibits SNAH->IL6_TNFa_mRNA Suppresses SNAH->ROS Scavenges ROS->IKK Activates

Quantitative Anti-Inflammatory and Antioxidant Effects

The table below summarizes key quantitative data on this compound's effects from a study using LPS-stimulated RAW 264.7 macrophage cells [1].

Assay Parameter Cell Model/System SNAH Concentration Observed Effect Statistical Significance
NO Production Inhibition RAW 264.7 macrophages 100 µM 93% inhibition ( p < 0.001 )
ROS Production Inhibition RAW 264.7 macrophages 100 µM 78% inhibition ( p < 0.01 )
IL-6 Protein (ELISA) RAW 264.7 macrophages 30-100 µM Significant suppression Reported as significant
TNF-α Protein (ELISA) RAW 264.7 macrophages 30-100 µM Significant suppression Reported as significant
IL-6 mRNA (qPCR) RAW 264.7 macrophages 100 µM 74% reduction ( p < 0.01 )
TNF-α mRNA (qPCR) RAW 264.7 macrophages 100 µM 82% reduction ( p < 0.01 )
COX-2 Enzyme Inhibition In vitro assay 100 µM IC~50~ = 47.8 µM Binding score: -6.4 kcal/mol
DPPH Radical Scavenging Cell-free assay 250 µM 73% scavenging IC~50~ = 172 µM

Detailed Experimental Protocols

Protocol 1: Evaluating Anti-inflammatory Effects in Macrophages

This protocol outlines the standard method for assessing the anti-inflammatory efficacy of this compound in vitro [1].

1. Cell Culture and Treatment

  • Cell Line: Use murine RAW 264.7 macrophage cells.
  • Maintenance: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ incubator.
  • Experimental Groups:
    • Control Group: Cells + culture medium.
    • LPS-Stimulated Group: Cells + LPS (1 µg/mL).
    • Treatment Groups: Cells + LPS (1 µg/mL) + this compound (e.g., 3, 10, 30, 100 µM).
    • Viability Control: Cells + this compound only (to assess cytotoxicity).

2. Cell Viability Assay (XTT Assay)

  • Plate cells at a density of 5 x 10^4^ cells/well in a 96-well plate and pre-incubate for 24 hours.
  • Treat with varying concentrations of this compound (1-100 µM) for 18 hours.
  • Add XTT reagent and incubate for 4 hours.
  • Measure the absorbance at 450 nm (reference 650 nm) using a microplate reader. Cell viability should be >90% at all concentrations up to 100 µM to confirm non-cytotoxicity [1].

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed cells in a 96-well plate and pre-treat with this compound for 1 hour before stimulating with LPS for 18 hours.
  • After incubation, mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a new plate.
  • Incubate at room temperature for 15 minutes and measure absorbance at 540 nm.
  • Calculate NO concentration using a sodium nitrite standard curve. Expect a dose-dependent inhibition, with 100 µM SNAH inhibiting ~93% of LPS-induced NO production [1].

4. Protein Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

  • After treatment, collect cell culture supernatants by centrifugation.
  • Use commercial mouse IL-6 and TNF-α ELISA kits following the manufacturer's instructions.
  • Add standards and samples to the antibody-coated plate. After incubation and washing, add detection antibody, followed by streptavidin-HRP and substrate solution.
  • Stop the reaction and read absorbance at 450 nm. Calculate cytokine concentrations from the standard curve. This compound (30-100 µM) should significantly reduce IL-6 and TNF-α levels [1].
Protocol 2: Gene Expression Analysis via Real-Time RT-qPCR

This protocol details the steps to analyze the effect of this compound on inflammatory gene expression at the transcriptional level [1].

1. RNA Extraction

  • After treatment, lyse cells directly in the culture dish using TRIzol reagent.
  • Add chloroform, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C to separate phases.
  • Transfer the aqueous phase to a new tube, add isopropanol to precipitate RNA, and incubate.
  • Centrifuge to pellet RNA, wash with 75% ethanol, and air-dry the pellet.
  • Dissolve the pure RNA in RNase-free water and quantify concentration using a spectrophotometer.

2. cDNA Synthesis

  • Use 1 µg of total RNA for reverse transcription.
  • Prepare a reaction mix containing RNA template, oligo(dT) primers, dNTPs, reverse transcriptase enzyme, and reaction buffer.
  • Incubate the mixture at 42-50°C for 30-60 minutes, followed by enzyme inactivation at 70°C for 10 minutes. The resulting cDNA can be used immediately or stored at -20°C.

3. Quantitative Real-Time PCR (qPCR)

  • Prepare a qPCR reaction mix containing SYBR Green Master Mix, gene-specific forward and reverse primers, cDNA template, and nuclease-free water.
  • Primer Sequences (Example for murine genes):
    • IL-6: F: 5'-CTTCGG-3' (Incomplete in source, requires validation from literature) [2].
    • TNF-α: (Sequence not fully provided in source, requires validation from literature).
    • GAPDH (Housekeeping gene).
  • Run the qPCR with the following cycling conditions:
    • Initial denaturation: 95°C for 10 minutes.
    • 40 cycles of: Denaturation (95°C, 15 sec), Annealing/Extension (60°C, 1 minute).
  • Analyze data using the 2^–ΔΔCt^ method to determine the relative fold change in gene expression. This compound (100 µM) should significantly downregulate IL-6 and TNF-α mRNA expression [1].

Application in Drug Development

The experimental data provides a strong foundation for developing this compound as a therapeutic agent. Key considerations for drug development include:

  • Lead Optimization: The molecular docking score of -6.4 kcal/mol and IC~50~ of 47.8 µM for COX-2 inhibition provide a starting point for medicinal chemistry efforts to develop more potent synthetic analogs [1].
  • Formulation Strategies: this compound's natural origin and phenolic structure make it a candidate for nutraceutical formulations. However, its stability, bioavailability, and delivery to target tissues require careful formulation design.
  • Target Indications: Based on its mechanism, primary indications could include inflammatory disorders (e.g., rheumatoid arthritis), metabolic diseases linked to chronic inflammation (e.g., Type 2 Diabetes [2]), and neuroinflammatory conditions where TNF-α and IL-6 play key roles [3].
  • Toxicological Profiling: Initial cytotoxicity assays in macrophages show no significant toxicity at effective concentrations (up to 100 µM) [1]. Comprehensive in vivo toxicology studies are the necessary next step.

Experimental Workflow for Drug Screening

The diagram below outlines a proposed workflow for screening and characterizing this compound and its analogs in a drug development pipeline.

G Compound Compound Library (SNAH & Analogs) Viability Cytotoxicity Screening (XTT Assay) Compound->Viability InVitro In Vitro Efficacy (NO, ELISA, qPCR) Viability->InVitro Non-toxic compounds Mechanistic Mechanistic Studies (Western Blot, ROS, Docking) InVitro->Mechanistic Active compounds InVivo In Vivo Validation (Disease Models) Mechanistic->InVivo Confirmed mechanism Lead Lead Candidate Identification InVivo->Lead

Conclusion

This compound is a potent natural inhibitor of IL-6 and TNF-α expression, acting through multifaceted mechanisms including NF-κB pathway suppression, COX-2 inhibition, and ROS scavenging. The provided application notes and detailed protocols offer a robust framework for researchers to validate its efficacy, explore its mechanism of action, and advance its development into a therapeutic agent for inflammatory diseases.

References

sinapaldehyde low solubility improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Strategies at a Glance

The table below summarizes the primary technologies you can employ to improve solubility and bioavailability.

Technology Mechanism of Action Key Advantages Key Limitations / Considerations
Nanosuspensions [1] [2] Increases surface area and dissolution rate via particle size reduction to nanoscale. High drug loading; suitable for a wide range of APIs; can use simple, organic solvent-free methods (e.g., acid-base precipitation) [2]. Risk of physical instability (Ostwald ripening, agglomeration); requires effective stabilizers (surfactants, polymers) [1].
Lipid-Based Systems (e.g., SEDDS, SNEDDS) [3] [1] Presents the drug in a pre-dissolved state, forming fine emulsions in GI fluids. Bypasses the dissolution rate-limiting step; can enhance absorption via lymphatic transport [1]. Limited payload for high-melting-point drugs; excipient-related stability issues (oxidation); poor palatability [1].
Cyclodextrin Complexation [3] [1] The lipophilic drug cavity is shielded from the aqueous media by the hydrophilic outer surface of the cyclodextrin molecule. High selectivity and efficiency; resistant to precipitation upon dilution [1]. Low payload (typically <5%); can be cost-prohibitive for large-scale use; high doses may have toxicity concerns [1].
Supercritical Fluid (SCF) Technology [4] Uses supercritical CO₂ as a green, high-performance solvent for particle engineering and crystal formation. Eco-friendly; avoids toxic organic solvents; can produce high-purity nanocrystals [4]. Requires specialized high-pressure equipment; process parameters need optimization [4].
Amorphous Solid Dispersions [1] Creates a high-energy, amorphous form of the drug with higher solubility than the crystalline form. Can generate significant supersaturation; suitable for solid dosage forms [1]. Thermodynamically unstable, with a risk of recrystallization over time [1].
Co-solvents, Salts, Prodrugs [3] Alters the solvent environment or the drug's chemical properties to improve solubility. Well-established and often simple to formulate [3]. Potential for precipitation upon dilution in vivo; chemical modification may not be feasible for all compounds [3].

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective and contemporary strategies: Nanocrystal formation and Self-Emulsifying Drug Delivery Systems.

Protocol 1: Nanocrystal Formation via Acid-Base Precipitation

This top-down method is simple, cost-effective, and avoids organic solvents, making it an excellent starting point [2].

  • Workflow Diagram

    nanocrystal_workflow Start Start A Dissolve drug in 0.5M HCl Start->A B Dissolve stabilizer in NaOH solution Start->B C Slowly add acid solution to alkaline solution under homogenization A->C B->C D Characterize nanosuspension (Particle Size, PDI, Zeta Potential) C->D E Freeze-dry with cryoprotectant (e.g., 5% w/v Mannitol) D->E End Obtain Dry Nanocrystals E->End

  • Key Optimization Parameters [2]:

    • Stabilizer Type & Concentration: Screen different stabilizers (e.g., Poloxamer 407, soybean lecithin, PVP) and their concentrations based on resulting particle size, PDI, and zeta potential. A zeta potential |±30 mV| typically indicates good physical stability.
    • Drug Amount: The total mass of drug that can be processed while maintaining nanoscale particle size.
    • Homogenization Conditions: Speed (rpm) and time are critical for controlling final particle size.
    • Cryoprotectant: Essential for preventing aggregation during the freeze-drying process to obtain a stable powder.
Protocol 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

This lipid-based approach is ideal for highly lipophilic compounds and is known for its ability to enhance bioavailability [3] [1].

  • Workflow Diagram

    snedds_workflow Start Start A Pre-formulation Solubility Screening Start->A B Identify oils, surfactants, and co-solvents in which the drug has high solubility A->B C Prepare and characterize preconcentrate B->C D Dilute preconcentrate in aqueous medium (e.g., simulated GI fluids) C->D E Assess self-emulsification efficiency and droplet size after dilution D->E End Stable SNEDDS Formulation E->End

  • Key Optimization Parameters [1]:

    • Component Selection: The drug must have sufficient solubility in the selected oil (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor RH 40), and co-solvents (e.g., ethanol, PEG).
    • Component Ratios: The ratio of oil:surfactant:co-solvent is critical to form a stable nanoemulsion upon aqueous dilution without drug precipitation.
    • Droplet Size: The efficiency of the formulation is judged by the nanoscale droplet size (<200 nm) formed upon gentle agitation, which is assessed using dynamic light scattering.

Frequently Asked Questions & Troubleshooting

Q1: My nanocrystals are aggregating during storage or freeze-drying. What can I do?

  • Cause: Inadequate steric or electrostatic stabilization.
  • Solution: Re-evaluate your stabilizer system. Using a combination of ionic and non-ionic stabilizers (e.g., lecithin with a polymer) can provide dual stabilization. Ensure you are using a sufficient concentration of a cryoprotectant like mannitol or trehalose before freeze-drying to protect the nanoparticles from ice crystal damage [1] [2].

Q2: After creating a lipid-based formulation, the drug precipitates upon dilution in simulated intestinal fluids. How can this be prevented?

  • Cause: The formulation may lack sufficient surfactant to maintain drug solubilization in the diluted state, or the drug may be exceeding its solubility in the formed emulsion.
  • Solution: Increase the surfactant-to-oil ratio or incorporate polymeric precipitation inhibitors (e.g., HPMC, Eudragit) into the formulation. These inhibitors can adsorb to the emerging drug surface and prevent crystal growth [1].

Q3: The payload of my cyclodextrin complex is too low for my required dose. What are the alternatives?

  • Cause: Cyclodextrins have a well-known limitation of low payload capacity.
  • Solution: Consider switching to a high-payload technology like nanocrystals or amorphous solid dispersions. Both can achieve drug loads well over 50%, making them suitable for high-dose, poorly soluble drugs [1] [2].

Q4: Are there modern tools to help predict the best formulation strategy?

  • Answer: Yes. Machine Learning (ML) and Artificial Intelligence (AI) are now being used to predict solubility and optimize formulations, reducing the need for extensive trial-and-error experiments. For instance, graph neural networks (GNNs) are showing promise in accurately predicting solubility in complex, multi-component systems [4] [5].

References

sinapaldehyde stability light sensitive storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Sinapaldehyde

The table below summarizes the key stability factors and storage conditions for this compound based on manufacturer and chemical data sheet information.

Factor Condition / Specification Citation
General Stability Air Sensitive, Light Sensitive [1] [2]
Recommended Storage 2-8°C; In an amber vial, -20°C freezer, under inert atmosphere [1] [2]
Solubility Soluble in DMSO, Acetone, Chloroform, Methanol, Ethyl Acetate, Dichloromethane [1] [3]
Physical Form Solid Powder [3]

Stability Consequences & Handling Protocols

Understanding the "why" behind the storage rules is crucial for troubleshooting. The degradation of this compound and related compounds primarily occurs through two pathways:

  • Light-Induced Isomerization and Dimerization: Exposure to light, especially in solution, can cause structural changes. A study on similar stilbene compounds (like resveratrol and viniferin) found that light stress conditions led to dimerization and photoisomerization, transforming the trans- isomer into a cis- isomer [4]. This can significantly alter the compound's biological activity and experimental results.
  • Oxidation: Being air-sensitive, this compound can degrade upon exposure to oxygen in the air [1] [2].

The following workflow outlines the best practices for handling and storing this compound to prevent degradation:

cluster_storage Storage Conditions cluster_solution Solution Handling Start Start: Handle this compound A Store solid powder at 2-8°C or at -20°C for long-term Start->A D Prepare solutions in recommended solvents (e.g., DMSO, Acetone) Start->D B Use amber vials for light protection A->B C Store under inert gas (e.g., N₂, Ar) for air-sensitive protection B->C E Use freshly prepared solutions immediately for best results D->E F If stock solutions are needed: Store as aliquots in tightly sealed vials at -20°C D->F G Warm stored aliquots to room temperature before opening F->G

Technical Support FAQs

Here are answers to some frequently asked questions in a technical support context:

Q: What is the best way to store this compound stock solutions? A: Prepare stock solutions in a suitable, pure solvent like DMSO. It is recommended to aliquot the solution into small, tightly sealed vials (preferably amber-colored) and store them at -20°C [3]. This minimizes freeze-thaw cycles and exposure to air and light, preserving stability for up to two weeks [3]. Always allow the vial to warm to room temperature before opening to prevent condensation.

Q: My experimental results with this compound seem inconsistent. What could be the cause? A: Inconsistency is a classic sign of compound degradation. First, verify your storage and handling procedures against the protocols above. Check the age of your stock solutions; if they are more than two weeks old, even when stored at -20°C, degradation is likely [3]. For the solid compound, ensure it has been stored in the dark and under inert atmosphere if possible [1] [2].

Q: Are there any specific safety hazards associated with this compound? A: Yes. According to its safety data, this compound is classified as an irritant. It carries the GHS warning symbol and has hazard statements indicating it causes skin and eye irritation and may cause respiratory irritation (H315, H319, H335) [1]. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

References

sinapaldehyde cytotoxicity threshold cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cytotoxic Effects of Sinapaldehyde

The following table consolidates the available experimental data on the cytotoxic and biological activities of this compound (SNAH):

Cell Line / System Reported Effect / Threshold Experimental Context & Methods Source
RAW 264.7 (Mouse Macrophages) No significant cytotoxicity at concentrations up to 100 μM Cell viability assessed via XTT assay and propidium iodide staining after 18-hour treatment. [1]
Six Human Tumor Cell Lines (PC-3, CNE, KB, A549, BEL-7404, HeLa) Sinapyl alcohol derivatives (not SNAH itself) showed significant cytotoxicity Synthetic derivatives (allylic alcohols & aldehydes) were screened. IC50 for a natural analog (Geranyloxysinapyl alcohol) was 3.0 μM against KB cells. [2]
LPS-Stimulated RAW 264.7 Anti-inflammatory activity: Inhibited NO production by 93% and ROS by 78% at 100 μM Activity measured via Griess assay (NO) and DCFDA assay (ROS). Effect linked to suppression of iNOS and COX-2 protein expression. [1]

Experimental Protocols for Cytotoxicity Assessment

Based on the search results, here are detailed methodologies for key experiments you can adapt for evaluating this compound cytotoxicity.

Cell Viability and Cytotoxicity Assays

The methodologies below are standard in the field and were used in the studies cited to determine non-cytotoxic ranges and anti-inflammatory effects.

  • XTT Assay (Used in [1])

    • Purpose: To measure cell metabolic activity as an indicator of cell viability and proliferation.
    • Procedure:
      • Plate cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
      • Treat cells with a range of this compound concentrations (e.g., 1-100 µM) for the desired duration (e.g., 18 hours).
      • Add the XTT reagent directly to the culture media and incubate for 30 minutes to 4 hours.
      • Measure the absorbance of the formed formazan dye at 450 nm with a reference wavelength of 630-690 nm using a microplate reader.
      • Cell viability is expressed as a percentage relative to the untreated control group. [3] [1]
  • Propidium Iodide (PI) Staining (Used in [1])

    • Purpose: To directly assess cell membrane integrity and identify dead/dying cells.
    • Procedure:
      • Harvest cells after treatment with this compound.
      • Stain the cells with PI solution.
      • Analyze the cells using flow cytometry. PI penetrates cells with compromised membranes (dead/dying cells) and binds to DNA, producing fluorescence.
      • The percentage of PI-positive cells indicates the level of cytotoxicity. [1]
  • Anti-inflammatory Activity Assessment (Used in [1])

    • Purpose: To evaluate the effect of this compound on inflammatory mediators, which is often linked to its cytoprotective effects at non-toxic doses.
    • Nitric Oxide (NO) Measurement:
      • Use the Griess reagent assay to measure nitrite (a stable product of NO) in the culture supernatant of LPS-stimulated macrophages.
      • Mix culture supernatant with Griess reagent, measure absorbance at 540 nm, and compare to a sodium nitrite standard curve. [1]
    • Intracellular ROS Measurement:
      • Use the fluorescent probe DCFDA. Cells are loaded with DCFDA after treatment.
      • The non-fluorescent DCFDA is oxidized by ROS inside live cells to fluorescent DCF.
      • Measure fluorescence (excitation 488 nm, emission 528 nm) with a fluorescence microplate reader or flow cytometry. [1]
    • Protein and mRNA Expression Analysis:
      • Use Western blotting to measure protein levels of iNOS and COX-2.
      • Use real-time RT-PCR to quantify mRNA levels of TNF-α, IL-6, and iNOS. [1]

The workflow below summarizes the key steps for conducting these experiments:

G Start Start Experiment CellCulture Cell Culture and Plating Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment AssaySelection Assay Selection Treatment->AssaySelection ViabilityAssay Viability/Cytotoxicity (XTT, Propidium Iodide) AssaySelection->ViabilityAssay AntiInflamAssay Anti-inflammatory Analysis (Griess, DCFDA, WB, RT-PCR) AssaySelection->AntiInflamAssay DataCollection Data Collection (Absorbance, Fluorescence, Blots) ViabilityAssay->DataCollection AntiInflamAssay->DataCollection Analysis Data Analysis (IC50, % Inhibition, Expression) DataCollection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Troubleshooting Common Issues

  • Issue: No cytotoxicity observed in the expected concentration range.

    • Solution: Verify the solubility and stability of this compound in your culture medium. Consider using a different solvent (e.g., DMSO) and ensure final solvent concentrations are non-toxic (typically <0.1%). Extend the concentration range to higher doses and confirm compound activity using a positive control.
  • Issue: Inconsistent results in anti-inflammatory assays.

    • Solution: Ensure consistent cell stimulation by standardizing the LPS batch and concentration. Always include an LPS-only control and a baseline control without LPS. Confirm that the tested concentrations of this compound are non-cytotoxic under the assay conditions, as cytotoxicity can artificially reduce inflammatory signals. [1]
  • Issue: High background in fluorescence-based assays (e.g., DCFDA).

    • Solution: Protect the assay plate from light during incubation. Include a no-dye control to account for autofluorescence from the compound or cells. Thoroughly wash cells with buffer before reading to remove excess dye.

Key Insights for Researchers

  • Context is Crucial: The available data strongly suggests that the anti-inflammatory activity of this compound is observable at concentrations that are not cytotoxic (up to 100 μM in RAW 264.7 cells). Your experimental goal—evaluating direct cytotoxicity versus cytoprotective anti-inflammatory effects—will determine the appropriate concentration range. [1]
  • Explore Derivatives for Potency: If your aim is to discover cytotoxic agents, the literature indicates that structural modification of the sinapyl alcohol backbone can significantly enhance cytotoxic potency. Designing and testing derivatives might be a more fruitful approach than focusing solely on the parent compound. [2]
  • Fill the Data Gaps: A significant opportunity exists for systematic studies to determine the IC50 values of pure this compound across a panel of normal and cancerous human cell lines, which would be of high value to the research community.

References

Potential Strategies and a Catalytic System

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes an approach for synthesizing a related aldehyde and a general strategy that may be applicable to sinapaldehyde production.

Strategy Key Details Potential Relevance to this compound
Cinnamaldehyde Synthesis [1] Eco-friendly method using iron/palladium nanoparticles and hydrogen peroxide under microwave irradiation. Demonstrates a selective oxidation approach for converting cinnamyl alcohol to cinnamaldehyde, which shares a similar α,β-unsaturated aldehyde structure with this compound.
Recovery from Biomass [2] Sinapic acid and its esters can be recovered in significant quantities (e.g., 10.5-14.0 mg/g) from agro-industrial waste like rapeseed meal via alkaline hydrolysis. Suggests that extraction from natural sources could be an alternative to de novo chemical synthesis, potentially bypassing low-yield synthetic routes.

Workflow for Investigating Synthesis Pathways

The following diagram outlines a general experimental workflow for developing and optimizing the synthesis of a compound like this compound, based on the strategies identified.

Start Start: Target Molecule (this compound) Decision1 Synthesis Strategy Start->Decision1 Path1 Chemical Synthesis Decision1->Path1 De novo creation Path2 Extraction from Biomass Decision1->Path2 Recovery from source Step1 Select Catalyst System (e.g., Fe/Pd nanoparticles) Path1->Step1 Step3 Identify Rich Biomass Source (e.g., Rapeseed Meal) Path2->Step3 Step2 Optimize Reaction Conditions (Temp, Solvent, Oxidant) Step1->Step2 Evaluation Evaluate Yield and Purity Step2->Evaluation Step4 Optimize Extraction & Hydrolysis Method Step3->Step4 Step4->Evaluation

How to Proceed with Your Investigation

Given the lack of direct troubleshooting data, here are steps you can take to develop solutions for low yield in this compound synthesis:

  • Focus on Oxidation Steps: The core challenge is likely the selective oxidation of the precursor alcohol (sinapyl alcohol) to the aldehyde without over-oxidation. The catalytic system using iron nanoparticles and hydrogen peroxide reported for cinnamaldehyde is a promising starting point for experimentation [1].
  • Explore Biosynthetic Pathways: Consider biocatalytic approaches. Although not covered in detail here, metabolic engineering of microorganisms is a major research area for producing phenolic acids and could be a viable alternative to traditional chemistry [3].
  • Search for Specialized Literature: I recommend you conduct a more targeted search in specialized scientific databases using terms such as:
    • "selective oxidation of sinapyl alcohol"
    • "this compound synthesis yield optimization"
    • "biocatalytic production of this compound"
    • "monolignol chemical synthesis"

References

sinapaldehyde purification chromatography methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about purification methods and troubleshooting:

  • What are the primary challenges in chromatographic purification of aldehydes like sinapaldehyde? Many aldehydes lack strong chromophores, making direct UV detection difficult. They often require derivatization—a chemical reaction that adds a detectable tag—before analysis to improve sensitivity and selectivity in HPLC [1]. Furthermore, their reactivity can lead to stability issues during the purification process.

  • My peaks are showing tailing or are broader than expected. What could be the cause? Abnormal peak shape is a common issue. According to troubleshooting guides, the causes can include [2]:

    • Dead volume in the connections of the flow line.
    • A clogged needle or tubing in the autosampler.
    • Liquid leaking from the flow line connections. A quick fix is to inspect all connection points, ensure they are properly tightened, and backwash or replace the needle or tubing if a clog is suspected.
  • The retention times for my compounds are inconsistent from run to run. How can I stabilize my method? Retention time variation points to an instability in the chromatographic system. Key areas to investigate are [2]:

    • Mobile Phase: Check that the flow rate is stable and the composition is consistent. Ensure buffers are fresh and properly mixed.
    • Column: Verify that the column temperature is stable using a column oven. A deteriorated column can also cause shifting retention times and may need to be replaced.
    • Instrument: Check for worn parts like the needle seal and ensure there are no leaks in the system.
  • What are the emerging trends that can help streamline method development for complex separations? The field is moving heavily towards automation and standardized kits [3].

    • Automation: Automated sample preparation systems can perform tasks like dilution, filtration, and solid-phase extraction (SPE), greatly reducing human error and improving consistency, especially in high-throughput environments.
    • Standardized Kits: For challenging analyses like PFAS or biopharmaceuticals (e.g., oligonucleotides), vendors now offer kits with pre-optimized SPE cartridges, standards, and LC-MS protocols. This approach simplifies workflow development and ensures reliable results [3].

Troubleshooting Guides

Use the following tables to diagnose and resolve common laboratory issues.

Table 1: Troubleshooting Common Chromatogram Problems

Symptom Possible Cause Solution
Varying Retention Times Unstable mobile phase flow rate or composition [2] Check pump operation and remix mobile phase.
Significant ambient temperature fluctuations [2] Install the instrument in a temperature-stable location, away from air vents.
Worn needle seal or clogged needle/tubing [2] Backwash the system, rinse the needle, or replace the seal/needle.
Abnormal Peak Shape (Tailing, Broadening) Dead volume in flow line connections [2] Inspect and properly reconnect all fittings.
Column deterioration [2] Check performance with known standards; replace the column if necessary.
Excessive Baseline Noise Deteriorated UV lamp [2] Check lamp usage hours; replace if used beyond its lifetime (e.g., >2,000 hours).
Air bubbles in the detector flow cell [2] Purge the flow cell and check for leaks in the system.
Ghost Peaks Contaminated flow path (needle, sample loop, tubing) [2] Rinse the entire system with a strong solvent like a 17% phosphoric acid solution, followed by purified water.
Insufficient rinsing of the autosampler port [2] Increase the rinsing volume in the autosampler settings.

Table 2: Troubleshooting Protein Binding in Ion Exchange Chromatography (IEX)

Symptom Likely Cause & Corrective Action
Sample elutes before the salt gradient begins The ionic strength of the sample is too high, or the pH is incorrect for binding. Action: Desalt or dilute the sample with start buffer. For an anion exchanger, increase buffer pH; for a cation exchanger, decrease buffer pH [4].
Protein(s) of interest elute too early in the gradient Proteins are not binding strongly enough. Action: For an anion exchanger, increase buffer pH; for a cation exchanger, decrease buffer pH [4].
Protein(s) of interest elute very late or during a high-salt wash Proteins are binding too strongly. Action: For an anion exchanger, decrease buffer pH; for a cation exchanger, increase buffer pH [4].

Experimental Workflows & Principles

The following workflows outline general strategies applicable to purifying and analyzing compounds like this compound.

G cluster_sample_prep Sample Preparation cluster_method_dev Method Development & Scouting cluster_separation Separation & Analysis Start Start: Impure Sample Prep1 Extraction (e.g., UAE, PLE) Start->Prep1 Prep2 Pre-concentration Prep1->Prep2 Prep3 Derivatization (if needed) Prep2->Prep3 Scout1 Column Selection (Normal Phase, Reversed Phase) Prep3->Scout1 Scout2 Mobile Phase Optimization (Solvent, pH, Buffer) Scout1->Scout2 Scout3 Gradient Scouting Scout2->Scout3 Sep1 Chromatographic Run Scout3->Sep1 Sep2 Fraction Collection Sep1->Sep2 Sep3 Analysis (e.g., LC-MS, UV) Sep2->Sep3 End End: Purified Compound Sep3->End

Workflow for Purifying a Target Compound

Key Techniques Cited in Literature:

  • Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE): These are advanced techniques used to efficiently recover polyphenols and bioactive compounds from plant materials. For instance, they have been successfully applied to extract polyphenol-rich extracts from walnut shells, which share some chemical similarities with lignin-derived compounds [5].
  • UPLC-ESI-MS/MS: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is a powerful tool for identifying and quantifying specific compounds in a complex mixture. It was used to identify key polyphenols like ellagic acid and vanillin in walnut shell extracts [5]. This technique would be ideal for confirming the identity and purity of this compound fractions.
  • Chiral Chromatography: For purifying enantiomers, industrial-scale chiral chromatography is a viable process. It can be more cost-effective and efficient than traditional diastereomeric salt formation for molecules that do not readily form salts, as demonstrated in the production of the drug pagoclone [6].

References

reducing sinapaldehyde degradation in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is my sinapaldehyde (SNAH) solution degrading or changing color? this compound is highly reactive due to its structure. The primary causes of degradation are:

    • Oxidation: Exposure to oxygen in the air leads to the formation of peroxides and other oxidation products [1].
    • Photodegradation: Exposure to light, especially in solution, can accelerate its breakdown. Studies on similar compounds show they can undergo phototransformation when exposed to light, even when part of a complex organic mixture [2].
    • Temperature: Higher temperatures significantly increase the rate of these degradation reactions [1].
  • Q2: What are the key degradation products I should be aware of? While a specific pathway for this compound is not fully detailed in the searched literature, research on the highly similar compound cinnamaldehyde shows that its oxidation produces compounds like benzaldehyde, acetaldehyde, benzoic acid, cinnamic acid, and various peroxides [1]. It is prudent to check for these as potential impurities.

Troubleshooting Guide: Preventing Degradation

The table below summarizes the main strategies to mitigate this compound degradation.

Strategy Implementation Rationale
Inert Atmosphere Use oxygen-free nitrogen or argon gas to blanket storage vials and solutions. Use sealed, air-tight vials [1]. Prevents oxidative degradation and peroxide formation by eliminating oxygen [1].
Low-Temperature Storage Store this compound at -20°C or lower. Allow to warm to room temperature in a desiccator before opening to prevent condensation [1]. Slows down chemical reaction kinetics and thermal decomposition [1].
Light Protection Use amber glass vials or wrap clear vials in aluminum foil. Work under subdued light. Protects against photochemical degradation and radical formation [2].
Molecular Encapsulation Consider complexing this compound with cyclodextrins (e.g., β-cyclodextrin) [1]. Forms an inclusion complex that shields the aldehyde and double bond from reactants, improving stability [1].
Antioxidants The use of antioxidants (e.g., BHT) may be explored, though specific data for this compound is limited. Could scavenge free radicals and peroxides, interrupting the degradation chain reaction.

Experimental Protocol: Using Cyclodextrin for Stabilization

Based on a method proven effective for cinnamaldehyde [1], you can adapt this protocol to stabilize this compound.

  • Preparation: Dissinate a 1:1 molar ratio of this compound and β-cyclodextrin in distilled water.
  • Complexation: Stir the mixture vigorously for 24-48 hours at room temperature, protected from light.
  • Isolation: Recover the resulting precipitate (the this compound-cyclodextrin complex) via filtration or centrifugation.
  • Drying: Lyophilize or vacuum-dry the precipitate to obtain a stable powder.
  • Storage: Store the dried complex in a sealed, light-proof container under an inert atmosphere at -20°C.

Analytical Methods for Monitoring Stability

To quantitatively track this compound degradation, you can use the following methods:

  • Peroxide Value Test (Iodometry): Directly measures the formation of peroxides, which are primary oxidation products. The value is given in mmol of peroxide per kg of sample [1].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products like benzaldehyde and acetaldehyde [1].
  • Ultra-High-Performance Liquid Chromatography (UHPLC): Effective for separating and analyzing this compound and its less volatile degradation products, such as sinapic acid [3] [4].

Experimental Planning Workflow

To visualize the key decision points in planning your experiment, the following diagram outlines a workflow for selecting the appropriate stabilization strategy based on your experimental constraints.

Start Start: Plan Experiment with this compound Q1 Is your experiment in aqueous solution? Start->Q1 Q2 Is long-term storage required? Q1->Q2 Yes A4 Standard Storage: Inert Gas, -20°C, Dark Q1->A4 No Q3 Can you modify the chemical form? Q2->Q3 Yes A1 Prioritize: Light Protection & Low Temp Q2->A1 No A2 Use Cyclodextrin Encapsulation Q3->A2 Yes A3 Use Antioxidant Additives Q3->A3 No

Key Takeaway

The most effective approach to reducing this compound degradation is a combination of strategies. For critical experiments, using a cyclodextrin-encapsulated form, stored under nitrogen at -20°C in amber vials will provide the highest level of protection based on current evidence.

References

Physicochemical Properties & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental properties of sinapaldehyde and instructions for preparing stock solutions in DMSO [1] [2] [3].

Property Value Notes / Source
CAS Number 4206-58-0 -
Molecular Formula C11H12O4 -
Molecular Weight 208.21 g/mol -
Appearance White to yellow solid powder [1] [2]
Purity ≥98% For biological assays [1]
Melting Point 104-106 °C [1] [3]
Solubility in DMSO ~50 mg/mL (~240 mM) Requires sonication [1] [2]
Storage -20°C (powder); -80°C (solution); protect from light Solution stable for 6 months at -80°C, 1 month at -20°C [1] [2]

The following table provides a guide for preparing stock solutions in DMSO. Sonication is recommended to aid dissolution [1] [4].

Desired Concentration Mass of this compound per 1 mL of DMSO
50 mg/mL (240 mM) 50 mg
100 mM 20.8 mg
10 mM 2.1 mg

Handling and Safety Considerations

When working with this compound, please note:

  • Toxicity: It is classified as harmful if swallowed (H302) [5].
  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects (H410) [5].
  • Personal Protection: Use appropriate personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing. Avoid dust formation and ensure good ventilation [5].

Documented Biological Activity & Working Concentrations

This compound has shown several biological activities in in vitro studies. The working concentrations vary by assay and cell line.

Antibacterial Activity this compound exhibits moderate, broad-spectrum antibacterial activity. The table below lists the Minimum Inhibitory Concentration (MIC) values for various bacteria [1] [4].

Bacterial Strain MIC (μg/mL) MIC (μM)
Staphylococcus aureus 64 307
Methicillin-resistant S. aureus (MRSA) 128 615
Escherichia coli 128 615
Pseudomonas aeruginosa 64 307
Salmonella Typhimurium 128 615
Bacillus cereus 128 615

Anti-inflammatory Activity In LPS-stimulated RAW 264.7 macrophage cells, this compound demonstrated potent anti-inflammatory effects without cytotoxicity at concentrations up to 100 μM for 18 hours [6]. Specific effects include:

  • NO Production Inhibition: 93% inhibition at 100 μM [6].
  • Cytokine Suppression: Significantly reduced production of IL-6 and TNF-α [6].
  • Protein Expression: Decreased levels of iNOS and COX-2 proteins [2] [6].
  • COX-2 Inhibition: Acts as a selective COX-2 inhibitor with an IC50 of 47.8 μM [2] [6].

Cytotoxicity Cytotoxicity is cell-line dependent. The IC50 values after 72-hour exposure are [2]:

  • LoVo cells (human colon cancer): 33 μM
  • U-373MG cells (human glioblastoma): 56 μM
  • PC-3 cells (human prostate cancer): 63 μM
  • SK-MEL-28 cells (human melanoma): 66 μM
  • A549 cells (human lung carcinoma): >100 μM

Experimental Protocol Example: Anti-inflammatory Workflow

Based on the research, here is an example workflow for evaluating the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The diagram below outlines the key experimental stages.

G cluster_0 Analysis Methods Start Start Experiment Prep Prepare this compound Stock Solution (50 mg/mL in DMSO) Start->Prep Cell Plate RAW 264.7 Cells (1.5×10⁴ cells/well, 24 h) Prep->Cell PreTreat Pre-treat Cells with This compound (1 h) (e.g., 3, 10, 30, 100 µM) Cell->PreTreat Stimulate Co-stimulate with LPS (1 µg/mL, 24 h) PreTreat->Stimulate Analyze Analyze Markers Stimulate->Analyze End Interpret Results Analyze->End A1 Griess Assay (NO) A2 ELISA (TNF-α, IL-6) A3 Western Blot (iNOS, COX-2) A4 RT-PCR (mRNA) A5 Flow Cytometry (ROS)

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown or precipitating? This is likely due to decomposition. This compound is sensitive to light and air [1] [2]. Always store stock solutions as recommended (e.g., -80°C for long-term), use freshly prepared solutions when possible, and protect from light during experiments. If precipitation occurs, gently warm the solution and sonicate to re-dissolve.

Q2: The biological effect I observe is weaker than expected. How can I troubleshoot this?

  • Verify Solubility: Ensure the compound is fully dissolved by sonicating the stock solution.
  • Check Stock Age: Over time, even at -20°C, compounds can degrade. Use a fresh aliquot or prepare a new stock solution.
  • Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT, XTT) alongside your treatment to ensure the observed effects are not due to cell death. Refer to the cytotoxicity profile for your specific cell line [2].

Q3: Can I use solvents other than DMSO? While DMSO is the most common solvent due to its high solubility for this compound (~50 mg/mL), it has limited solubility in water. For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline are required [1] [2].

References

Sinapaldehyde Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the essential quantitative data for preparing and storing sinapaldehyde stock solutions, synthesized from the manufacturer specifications [1] [2] [3].

Parameter Details & Recommendations
Molecular Formula C₁₁H₁₂O₄ [1] [2] [3]
Molecular Weight 208.21 g/mol [2] [3]
Purity ≥98% [1]
Appearance White to yellow solid powder [2] [3]
Solubility (DMSO) 50 mg/mL (240.14 mM) [2] [3]
Common Stock Concentration 10 mM - 100 mM (in DMSO)
Long-Term Storage (Solid) -20°C, protect from light [1] [3]
Long-Term Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light) [2] [3]
Short-Term Storage (Solution) Prepared solutions should generally be used the same day [1].

Step-by-Step Preparation & Handling Protocols

  • Preparation of Stock Solution

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation [1].
    • Calculate the required mass or volume for your desired stock concentration. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the solid [2] [3].
    • Add the calculated amount of high-quality, freshly opened DMSO to the vial. Note: Hygroscopic DMSO can impact solubility, so use a new bottle if possible [2].
    • Briefly vortex the mixture and use sonication for 1-2 minutes to aid in dissolving the solid completely and to create a clear solution [3] [4].
  • Aliquoting and Storage

    • Immediately after preparation, aliquot the stock solution into small, single-use vials. This minimizes the number of freeze-thaw cycles and prevents repeated exposure to temperature fluctuations and light [1] [2].
    • Clearly label all aliquots with the compound name, concentration, preparation date, and passage number.
    • Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month). In both cases, the vials must be protected from light [2] [3].
  • In Vivo Formulation Preparation For animal studies, one common method to improve solubility and bioavailability is to use a co-solvent system. The following workflow outlines a standard protocol for preparing an in vivo formulation [2] [3]:

in_vivo_formulation Start Start: Prepare DMSO Stock Step1 Add 100 µL of 25 mg/mL DMSO stock solution Start->Step1 Step2 Add to 400 µL PEG300 Mix evenly Step1->Step2 Step3 Add 50 µL Tween-80 Mix evenly Step2->Step3 Step4 Add 450 µL Saline Final volume: 1 mL Step3->Step4 End Final In Vivo Solution (2.5 mg/mL) Step4->End

Troubleshooting Common Issues (FAQs)

  • The solution has precipitated after thawing. What should I do? Gently warm the vial to room temperature and sonicate it for 1-2 minutes. If the precipitate does not fully dissolve, the solution may have degraded and should be discarded. Preparing fresh aliquots is recommended.

  • Can I use water or PBS to prepare the stock solution? No. According to the solubility data, this compound has very low solubility in aqueous buffers. DMSO is the necessary primary solvent to achieve the high concentrations needed for stock solutions [2] [3]. For cell culture experiments, the DMSO stock should be diluted into the aqueous media, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1-0.5%).

  • Why is it so important to protect the solution from light? this compound, like many phenolic compounds, is light-sensitive. Exposure to light can lead to chemical degradation and a loss of biological activity, compromising your experimental results [2] [3].

  • The solution turned darker after a few weeks. Is it still usable? A color change suggests possible degradation. For critical quantitative experiments, it is best to prepare a fresh stock solution to ensure reliability and reproducibility.

Experimental Protocols & Biological Activity

To help you design your experiments, here are some established protocols and the key biological activities of this compound reported in the literature.

Reported Biological Activities

This compound has been investigated for several biological effects:

  • Antibacterial Activity: It exhibits moderate, broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacteria are summarized below [2] [3] [4]:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 64
Methicillin-resistant S. aureus (MRSA) 128
Escherichia coli 128
Pseudomonas aeruginosa 64
Bacillus cereus 128
Salmonella Typhimurium 128
  • Anti-inflammatory Activity: this compound is a selective COX-2 inhibitor (IC₅₀: 47.8 µM). It can inhibit the production of inflammatory mediators like NO, ROS, IL-6, and TNF-α in LPS-induced RAW 264.7 macrophage cells. It also suppresses the phosphorylation of key signaling proteins like p65 (NF-κB pathway), ERK1/2, and SAPK/JNK (MAPK pathway) [2]. The following diagram illustrates this mechanism:

signaling_pathway LPS LPS Stimulation NFkB NF-κB Pathway (p65 phosphorylation) LPS->NFkB MAPK MAPK Pathway (ERK1/2, SAPK/JNK phosphorylation) LPS->MAPK TargetGenes Inflammatory Target Genes NFkB->TargetGenes MAPK->TargetGenes Output Inflammatory Output: ↑ iNOS, COX-2, IL-6, TNF-α TargetGenes->Output Inhibitor This compound Inhibitor->NFkB Inhibits Inhibitor->MAPK Inhibits

  • Antioxidant Activity: this compound can scavenge DPPH free radicals with an IC₅₀ value of 172 µM [2].
  • Antifungal Activity: Studies show significant antifungal effects against Candida strains, including azole-resistant ones, by inhibiting H⁺-extrusion and reducing intracellular pH [1].
In Vitro Anti-inflammatory Assay Protocol

This protocol is adapted from studies using LPS-induced RAW 264.7 macrophage cells [2].

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 3, 10, 30, and 100 µM) for 1 hour.
  • Inflammation Induction: Co-incubate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for protein and nitrite analysis).
  • Sample Analysis:
    • NO Production: Measure nitrite accumulation in the culture supernatant using the Griess reagent.
    • Protein Expression: Analyze the expression levels of iNOS and COX-2 proteins via Western Blot.
    • Cytokine Production: Quantify the secretion of TNF-α and IL-6 using ELISA.
    • Signaling Pathways: Examine the phosphorylation of p65, ERK1/2, and JNK via Western Blot at different time points (e.g., 5, 10, 20 minutes) after LPS stimulation.

References

Documented Cases of Sinapaldehyde Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental conditions where significant sinapaldehyde accumulation has been successfully detected, which can help researchers validate their systems.

Plant Species Experimental Context Key Finding on this compound Detection Method Citation
Poplar (Populus tremula x alba) Down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE1 (CAD1) Up to 20-fold increase incorporated into lignin; a novel dimer (S'(8-8)S') increased over 24,000-fold. UHPLC-MS/MS, NMR [1] [2]
Catalpa bungei 'Jinsi' Annual dynamics in xylem (natural accumulation) Identified as one of 10 key lignin synthesis metabolites; levels fluctuate seasonally. UPLC-MS/MS (Targeted Metabolomics) [3]
Eucalyptus urophylla (Triploids) Polyploidization Identified as a differentially accumulated metabolite with a significant positive correlation with lignin content. Integrated Transcriptomic & Metabolomic Analysis [4]

Detailed Experimental Protocol: UPLC-MS/MS

For targeted detection of this compound and related metabolites, a robust method is Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol, based on the analysis of lignin metabolites in Catalpa bungei 'Jinsi', provides a reliable workflow [3].

Start Plant Sample (e.g., Xylem) Step1 Sample Preparation: Freeze-dry & grind Extract with 70% methanol Centrifuge & filter Start->Step1 Step2 UPLC Separation: Column: Agilent SB-C18 Mobile Phase: A: Water (0.1% FA) B: Acetonitrile Gradient Elution Step1->Step2 Step3 MS/MS Detection: Ionization: ESI Mass Analyzer: QTRAP Multiple Reaction Monitoring (MRM) Step2->Step3 Step4 Data Analysis: Peak identification & quantification Compare against standards Step3->Step4

Step 1: Sample Preparation and Extraction [3]

  • Freeze-dry and homogenize the plant tissue (e.g., xylem) using a grinder.
  • Weigh about 100 mg of the powder and dissolve it in 0.6 mL of a 70% methanol aqueous solution containing an internal standard (e.g., L-2-chlorophenylalanine).
  • Vortex the mixture, then store it overnight at 4°C, with repeated vortexing during this period.
  • Centrifuge the sample at 10,000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.22 μm micropore membrane before placing it in a vial for injection.

Step 2: UPLC Conditions for Separation [3]

  • Column: Agilent SB-C18 (1.8 μm, 2.1 mm × 100 mm)
  • Mobile Phase: A = Ultra-pure water with 0.1% formic acid; B = Acetonitrile
  • Gradient Elution:
    • 0.00 min: 5% B
    • 9.00 min: Increase linearly to 95% B
    • 9.00-10.00 min: Maintain at 95% B
    • 11.10 min: Decrease to 5% B
    • 11.10-14.00 min: Re-equilibrate at 5% B
  • Flow Rate: 0.35 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 4 μL

Step 3: MS/MS Detection and Quantification [3]

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
  • Mass Analyzer: Triple Quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
  • Quantification is achieved by comparing the peak areas of the samples to those of authentic chemical standards.

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in this compound detection:

Problem Possible Cause Suggested Solution
Low or no signal Inefficient extraction; poor ionization. Optimize extraction solvent (test higher methanol %); use acidic mobile phase (0.1% formic acid) to enhance negative ion mode detection [3].
Peak tailing/broadening Suboptimal chromatographic conditions. Ensure UPLC column is in good condition; fine-tune mobile phase gradient; maintain constant column temperature (e.g., 40°C) [3].
High background noise Sample impurities; ion source contamination. Thoroughly clean tissue samples; ensure complete centrifugation and filtration; regularly clean MS ion source.
Inconsistent results Biological variability; unstable instrument. Include sufficient biological replicates; use internal standards (e.g., stable isotope-labeled this compound) for normalization [3].

Key Experimental Considerations

  • Biological Context is Crucial: this compound accumulation is often a symptom of an underlying perturbation. The most dramatic increases are observed when the lignin biosynthesis pathway is disrupted, such as in CAD1-deficient plants [1] [2]. Be sure to characterize your plant's genetic or environmental background.
  • Pathway Localization: Understanding where this compound fits in the broader phenylpropanoid pathway is essential for interpreting your results. The following diagram illustrates its position:

Phe Phenylalanine CinnamicAcid Cinnamic Acid Phe->CinnamicAcid CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid CaffeicAcid Caffeic Acid CoumaricAcid->CaffeicAcid FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid SinapicAcid Sinapic Acid CaffeicAcid->SinapicAcid ConifAld Coniferaldehyde FerulicAcid->ConifAld SinapAld This compound SinapicAcid->SinapAld ConifAlc Coniferyl Alcohol ConifAld->ConifAlc CAD SinapAlc Sinapyl Alcohol SinapAld->SinapAlc CAD Accumulate Accumulates SinapAld->Accumulate Inhibit CAD Down-Regulation Inhibit->ConifAld Inhibit->SinapAld

  • Multi-Omics Approach: For a comprehensive understanding, consider pairing your metabolomic data with transcriptome analysis. This can reveal if the accumulation is linked to the down-regulation of CAD or the up-regulation of upstream genes like F5H [5] [4].

References

enhancing sinapaldehyde metabolic flux engineering

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Q1: What is the primary genetic strategy to enhance sinapaldehyde flux, and what are the expected outcomes?

A1: The primary strategy is the strong down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE 1 (CAD1). This enzyme catalyzes the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes (like coniferaldehyde and this compound) into their corresponding alcohols [1] [2].

  • Expected Outcomes:
    • Altered Lignin: A dramatic increase (up to 20-fold) in the incorporation of this compound into the lignin polymer itself [1].
    • Novel Metabolites: Accumulation of soluble phenolic compounds, most notably a syringyl lactic acid hexoside, which can increase over 8,500-fold [1] [2].
    • Improved Saccharification: A significant boost in sugar yield from biomass, with reported increases of up to +81% for glucose and +153% for xylose release after pretreatment [1].

Q2: Why does this compound flux increase so much more than coniferaldehyde in CAD1-deficient plants?

A2: Research indicates that coniferaldehyde and this compound are funneled into different metabolic routes when CAD1 is down-regulated [1] [2]. The following pathway illustrates these divergent routes and the key metabolites involved:

G Phenylpropanoid_Pathway Phenylpropanoid Pathway Coniferaldehyde Coniferaldehyde (G-pathway) Phenylpropanoid_Pathway->Coniferaldehyde This compound This compound (S-pathway) Phenylpropanoid_Pathway->this compound Ferulic_Acid Ferulic Acid & Derivatives Coniferaldehyde->Ferulic_Acid Converted G_Lignin Standard G-Lignin Coniferaldehyde->G_Lignin Minor Route Sd_Lignin S'(8-8)S' (Dimeric Structure) This compound->Sd_Lignin Oxidative Coupling Sinapic_Acid Sinapic Acid & Derivatives This compound->Sinapic_Acid Converted Syringyl_Lactic_Acid Syringyl Lactic Acid Hexoside This compound->Syringyl_Lactic_Acid Major Sink CAD1_Downregulation CAD1 Downregulation CAD1_Downregulation->Coniferaldehyde Blocked CAD1_Downregulation->this compound Blocked

Diagram: Divergent Metabolic Fates of Aldehydes upon CAD1 Downregulation.

Q3: My CAD1-downregulated lines show the expected metabolic profile but no improvement in saccharification. What could be wrong?

A3: This issue often lies in the saccharification assay protocol itself.

  • Solution 1: Implement a Pretreatment Step. Lignin's primary role is to block access to cell wall polysaccharides. A mild alkaline or acidic pretreatment before adding enzymes is often essential to reveal the improved digestibility of CAD1-downregulated biomass [2].
  • Solution 2: Verify Assay Conditions. Ensure your low-extent saccharification assay uses standardized conditions. Confirm the activity and concentration of your cellulase and hemicellulase enzyme mixtures, as under-dosing will not show the difference between samples.

Summary of Quantitative Outcomes from CAD1 Downregulation

The table below summarizes key experimental data you can use as a benchmark for your own work.

Parameter Observation in CAD1-Downregulated Poplar Implication for Biomass Processing
CAD1 Transcript Level Reduced to 5% of wild-type [1] Confirms strong gene silencing.
Klason Lignin Content ~10% reduction [1] Lower lignin content reduces biomass recalcitrance.
This compound in Lignin Up to 20-fold increase [1] Lignin structure is significantly altered.
S'(8-8)S' Dimer >24,000-fold accumulation [1] A novel, radical-coupled compound is formed.
Syringyl Lactic Acid Hexoside >8,500-fold accumulation [1] [2] Major soluble sink for the redirected flux.
Glucose Release (Post-pretreatment) Increased by up to 81% [1] More efficient fermentation feedstock for biofuels.
Xylose Release (Post-pretreatment) Increased by up to 153% [1] Enhanced yield of hemicellulose-derived sugars.

Detailed Experimental Protocol: Validating CAD1 Downregulation

This protocol outlines the key steps for confirming the metabolic and phenotypic outcomes of CAD1 down-regulation in a model system like poplar.

Objective: To generate and analyze transgenic plants with down-regulated CAD1 for enhanced this compound flux.

Workflow:

G Step1 1. Genetic Transformation Step2 2. Molecular Validation Step1->Step2 Step3 3. Metabolic Phenotyping Step2->Step3 Sub2_1 qPCR: Confirm >95% reduction in CAD1 mRNA Step2->Sub2_1 Step4 4. Lignin Analysis Step3->Step4 Sub3_1 UHPLC-MS: Profile soluble phenolics in tissue extract Step3->Sub3_1 Step5 5. Saccharification Assay Step4->Step5 Sub4_1 NMR Spectroscopy (2D-NMR for lignin structure) Step4->Sub4_1 Sub5_1 Biomass Pretreatment (e.g., mild alkali or acid) Step5->Sub5_1 Sub2_2 Western Blot: Confirm reduced CAD protein Sub2_1->Sub2_2 Sub3_2 Target: Identify & quantify Syringyl Lactic Acid Hexoside Sub3_1->Sub3_2 Sub4_2 Thioacidolysis: Quantify This compound incorporation Sub4_1->Sub4_2 Sub5_2 Enzymatic Hydrolysis with cellulase/hemicellulase mix Sub5_1->Sub5_2 Sub5_3 Measure released glucose and xylose via HPLC Sub5_2->Sub5_3

Diagram: Workflow for the Generation and Analysis of CAD1-Downregulated Plants.

Key Methodologies:

  • Genetic Transformation: Use a hairpin-RNA-mediated silencing construct specifically targeting the CAD1 gene to generate transgenic lines (e.g., in poplar, Medicago, or rice) [1] [3].
  • Molecular Validation:
    • Perform qRT-PCR on stem or xylem tissue to confirm a >95% reduction in CAD1 transcript levels [1].
    • Use primers specific for the CAD1 subfamily to avoid off-target silencing effects [2].
  • Metabolic Phenotyping:
    • Grind stem tissue to a fine powder in liquid nitrogen.
    • Extract metabolites with 60% methanol and analyze using Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS) [1] [3].
    • Identify syringyl lactic acid hexoside and the S'(8-8)S' dimer by comparing their mass and fragmentation patterns to published data, and if possible, by purification and NMR [1].
  • Lignin Analysis:
    • Use 2D NMR spectroscopy on whole cell wall preparations to visualize the incorporation of this compound units and the presence of benzodioxane structures from caffeyl alcohol in related engineering strategies [3].
    • Thioacidolysis can be used to quantify the proportion of lignin units derived from this compound versus traditional monolignols [1] [2].
  • Saccharification Assay:
    • Mill transgenic and wild-type biomass to a consistent particle size.
    • Apply a standard mild alkaline pretreatment (e.g., 0.5M NaOH at 65°C for 1 hour) to dissolve and extract the altered lignin [2].
    • Subject the pretreated biomass to enzymatic hydrolysis using a commercial cellulase/hemicellulase mixture.
    • Quantify the released glucose and xylose over 24-72 hours using HPLC with a refractive index detector [1].

References

sinapaldehyde MIC determination bacterial assays

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde Antibacterial Activity Data

Bacterial Strain MIC (μg/mL) MIC (μM) Source
Methicillin-resistant Staphylococcus aureus (MRSA) 128 μg/mL 614.7 μM [1] [2]
Escherichia coli 128 μg/mL 614.7 μM [1] [2]

The available literature consistently reports that this compound has moderate antibacterial activity against both a Gram-positive (MRSA) and a Gram-negative (E. coli) strain, with a MIC of 128 μg/mL [1] [2]. No data was found for other bacterial strains.

Standard Protocol for MIC Determination

Since specific protocols for this compound are not detailed in the search results, the following is a general standard method for broth microdilution MIC assays, compiled from clinical and research guidelines [3] [4] [5]. You can use this as a baseline for your experiments.

Key Materials
  • Bacterial Strains: Quality control strains like E. coli ATCC 25922 are recommended for method validation [3] [4].
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most bacteria [4].
  • Compound Preparation: this compound can be dissolved in DMSO [1] [2]. A stock solution of 10 mg/mL or higher is typical. The final concentration of solvent in the test medium should not affect bacterial growth (usually ≤1% v/v) [4].
Workflow: Broth Microdilution MIC Assay

The diagram below outlines the key steps in a standard broth microdilution assay.

mic_assay PrepareStock Prepare Antibacterial Stock Solution PreparePlate Prepare 2-Fold Serial Dilution in Microtiter Plate PrepareStock->PreparePlate DiluteBacteria Standardize Bacterial Inoculum (5x10⁵ CFU/mL) Inoculate Inoculate Plate with Standardized Bacteria DiluteBacteria->Inoculate PreparePlate->Inoculate Incubate Incubate Plate (37°C for 16-20 hrs) Inoculate->Incubate Measure Measure Growth & Determine MIC Value Incubate->Measure Start Start MIC Assay Start->PrepareStock Start->DiluteBacteria Start->PreparePlate

Detailed Steps
  • Prepare Compound Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of this compound in the broth. A typical range might be from a high concentration of 256 μg/mL down to 0.5 μg/mL. Include a growth control (bacteria, no compound) and a sterility control (medium only) [4] [5].
  • Prepare Inoculum:
    • Grow the test bacteria to the appropriate growth phase (e.g., overnight culture).
    • Adjust the turbidity of the bacterial suspension to a standard optical density (e.g., 0.08-0.1 at OD600).
    • Further dilute the suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells [3].
  • Inoculation and Incubation:
    • Add the standardized bacterial inoculum to all test wells.
    • Incubate the plate at 37°C for 16-20 hours [3].
  • Determine MIC: After incubation, visually inspect the plate or use a spectrophotometer. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria [3] [5].

Troubleshooting Common MIC Assay Issues

Since data on this compound-specific issues is scarce, here are general troubleshooting tips for MIC assays.

Problem Possible Cause Suggested Solution
No antibacterial activity Compound instability; inappropriate solvent Verify compound stability under assay conditions. Ensure solvent control does not inhibit growth.
Irreproducible MIC values Inconsistent inoculum size; compound precipitation Standardize inoculum preparation and confirm concentration via CFU enumeration. Check for precipitate in wells [3].
Poor compound solubility Aqueous buffer incompatibility Optimize DMSO concentration; use solubilizing agents like cyclodextrins, ensuring they don't affect bacterial growth [1].

Important Notes for Researchers

  • Follow Guidelines: Adhere to latest standards from CLSI or EUCAST for reliable and comparable results [3] [4].
  • Include Controls: Always use quality control strains with known MICs and solvent controls to validate your assay.
  • Replicate Experiments: Perform biological and technical replicates to ensure result reliability [3].

References

Quantitative Data on Sinapaldehyde (SNAH) COX-2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound COX-2 Inhibition IC₅₀ Molecular Docking Score (Binding Affinity) Source / Assay Type
Sinapaldehyde (SNAH) 47.8 μM -6.4 kcal/mol Docking simulations and enzyme inhibitory assays [1]
Celecoxib (Reference drug) 0.45 μM -11.1 kcal/mol Docking simulations and enzyme inhibitory assays [1]

Experimental Workflow for COX-2 Inhibition Assay

The following diagram outlines the general workflow for determining the anti-inflammatory effects and COX-2 inhibition of a compound like this compound, based on the methodologies cited:

workflow start 1. Cell Culture & Stimulation a1 Culture RAW 264.7 macrophages start->a1 a2 Stimulate with LPS (to induce inflammation) a1->a2 a3 Treat with SNAH (3-100 µM concentration) a2->a3 b1 2. Assess Cell Viability (XTT assay) a3->b1 b2 3. Measure Inflammatory Markers a3->b2 c1 Griess Assay: Nitric Oxide (NO) b2->c1 c2 ELISA: Cytokines (TNF-α, IL-6) b2->c2 c3 Western Blot: iNOS & COX-2 Protein b2->c3 c4 RT-PCR: TNF-α, IL-6, iNOS mRNA b2->c4 c5 Fluorescence: Reactive Oxygen Species (ROS) b2->c5 d1 4. Molecular Docking Simulation c3->d1 d2 5. Enzyme Inhibitory Assay c3->d2 d3 Calculate IC₅₀ and binding affinity d1->d3 d2->d3

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound's anti-inflammatory effect is specifically linked to COX-2 inhibition? The anti-inflammatory effect is demonstrated through multiple lines of evidence. The study showed that SNAH significantly reduced the protein expression of COX-2 (by 82%) in inflamed cells [1]. More directly, the compound exhibited a definable IC₅₀ of 47.8 μM in a dedicated COX-2 enzyme inhibitory assay, and molecular docking simulations confirmed its ability to bind to the COX-2 enzyme active site [1].

Q2: How does the potency of this compound compare to a standard COX-2 inhibitor drug? As shown in the data table, this compound (IC₅₀ = 47.8 μM) is less potent than the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.45 μM) [1]. This is an important benchmark for researchers to contextualize the compound's experimental efficacy.

Q3: Was the tested concentration range of this compound cytotoxic to the cells? According to the XTT assay and flow cytometry analysis, concentrations of SNAH ranging from 3–100 µM did not show significant cytotoxicity in RAW 264.7 macrophages [1]. This indicates that the observed anti-inflammatory effects within this range were not due to cell death.

Key Technical Notes for Researchers

  • Assay Kit: The cited study used recombinant COX-2 enzyme for inhibitory assays. Commercial kits, such as the COX2 Inhibitor Screening Assay Kit (e.g., BPS Bioscience #82210), are available which use a fluorogenic format with Amplex Red to measure COX-2 activity [2].
  • Mechanism Context: COX-2 is an inducible enzyme that catalyzes the formation of prostaglandins, which are key mediators of inflammation and pain [3] [4]. Inhibiting its activity is a well-established therapeutic strategy.

References

Sinapaldehyde Properties & Preliminary Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde is a natural compound with reported antibacterial activity. Its molecular structure suggests it may have favorable properties for absorption, but experimental validation is necessary [1].

The table below summarizes its core chemical and preliminary absorption characteristics:

Property Value / Description Implication for Gut Absorption
Molecular Weight 208.21 g/mol [1] Favorable (Well below 500 Da, a typical threshold for good passive diffusion)
Log P (Predicted) -- Critical missing data. Experimental determination of LogP is a high priority.
Hydrogen Bond Donors 1 (phenolic -OH) [1] Favorable (Count is below common absorption limits)
Hydrogen Bond Acceptors 4 [1] Favorable (Count is below common absorption limits)
Solubility (in DMSO) 55 mg/mL (264.16 mM) [1] Sufficient for preparing stock solutions for in vitro assays.

Optimized Caco-2 Permeability Assay Protocol

The Caco-2 cell model is a gold standard for predicting intestinal absorption. The following optimized protocol integrates best practices from recent literature to ensure reliable results for your this compound studies [2] [3] [4].

Cell Culture and Monolayer Preparation
  • Cell Line: Use Caco-2 cells between passages 55-70 to ensure consistency [2].
  • Culture: Seed cells on Transwell inserts and culture for 21 days to allow full differentiation and formation of tight junctions. Change the medium every two days [4].
  • Quality Control: Before any experiment, verify monolayer integrity. Common acceptance criteria are:
    • TEER (Transepithelial Electrical Resistance): > 1000 Ω·cm² for 24-well plates [4].
    • Paracellular Marker Flux: Use Lucifer Yellow (LY). The apparent permeability (Papp) should be ≤ 1.0 × 10⁻⁶ cm/s, indicating tight junctions [4].
Assay Conditions for Challenging Compounds

Since this compound is somewhat lipophilic, standard assay conditions may underestimate its permeability. The following optimizations, derived from experimental design methodology, can significantly improve accuracy for such compounds [2]:

  • Add BSA: Include 1.55% (w/v) Bovine Serum Albumin in the receiver compartment to act as a sink condition, preventing compound re-entry and increasing the apparent permeability of lipophilic molecules [2].
  • Increase Stirring: Set the stirring rate to ~215 rpm to reduce the aqueous boundary layer, a common barrier to the diffusion of lipophilic compounds [2].
  • Use Biorelevant Media: Consider using Fasted State Simulated Intestinal Fluid (FaSSIF) with ~3.0 mM sodium taurocholate to better mimic the in vivo environment [2].
Conducting the Permeability Experiment
  • Dosing: Prepare this compound in a suitable buffer (e.g., HBSS). The final concentration of organic solvent (like DMSO) should not exceed 0.1-1% to avoid cytotoxicity and monolayer damage [5].
  • Direction & Replicates: Perform the assay in both Apical-to-Basal (A-B) and Basal-to-Apical (B-A) directions, with each condition in triplicate [4].
  • Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate the assay system [4].
  • Incubation: Run the experiment for 2 hours at 37°C. Sample from both donor and receiver compartments at the end [4].
  • Analysis: Quantify this compound concentration using a sensitive method like LC-MS/MS.

Data Analysis and Interpretation

Calculate Apparent Permeability (Papp)

Use the following formula to calculate the Papp for this compound and control compounds [4]: Papp (cm/s) = (dQ/dt) / (A × C₀)

  • dQ/dt: Amount of compound transported per time (nmol/s)
  • A: Surface area of the Transwell filter (cm²)
  • C₀: Initial concentration in the donor compartment (nmol/mL)
Classify Absorption Potential

Compare the Papp value of this compound to established ranges to predict its in vivo absorption [4]:

In Vitro Papp Value Predicted In Vivo Absorption
Papp ≤ 1.0 × 10⁻⁶ cm/s Low (0-20%)
1.0 × 10⁻⁶ cm/s < Papp ≤ 10 × 10⁻⁶ cm/s Medium (20-70%)
Papp > 10 × 10⁻⁶ cm/s High (70-100%)

The following diagram illustrates the core workflow and optimization strategy for the Caco-2 assay as discussed above:

G Start Start: Caco-2 Assay for this compound Prep Culture Caco-2 cells on Transwell inserts for 21 days Start->Prep QC Quality Control: Verify TEER > 1000 Ω·cm² Prep->QC Optimize Apply Optimized Conditions for Lipophilic Compounds QC->Optimize Cond1 Add 1.55% BSA in receiver Optimize->Cond1 Cond2 Set stirring to ~215 rpm Optimize->Cond2 Cond3 Consider FaSSIF media Optimize->Cond3 Run Run permeability assay (2 hours) Optimize->Run Analyze Analyze samples and calculate Papp Run->Analyze

Frequently Asked Questions & Troubleshooting

Q1: The measured Papp for this compound is very low, even though its molecular properties seem favorable. What could be the issue?

  • A1: First, verify your assay conditions. Are you using the optimized parameters with BSA and increased stirring? Without these, the permeability of lipophilic compounds is often underestimated [2]. Second, investigate potential metabolism. This compound may be metabolized by enzymes in the Caco-2 cells (e.g., aldehydde dehydrogenases or various conjugating enzymes). Analyze samples for metabolite formation. Third, it could be a substrate for efflux transporters like P-gp. A higher Papp in the B-A direction compared to A-B would indicate active efflux [4].

Q2: How can I determine if this compound is a substrate for efflux transporters?

  • A2: Directly compare the Papp values from the A-B and B-A assays. Calculate the Efflux Ratio (ER):
    • ER = Papp (B-A) / Papp (A-B)
    • An ER > 2 suggests active efflux. To confirm, repeat the B-A assay in the presence of a specific transporter inhibitor (e.g., Verapamil for P-gp) [4]. A significant reduction in the ER confirms transporter involvement.

Q3: My this compound is precipitating in the aqueous assay buffer. How can I improve solubility?

  • A3:
    • Stock Solution: Ensure you are preparing a concentrated stock in DMSO (e.g., 10-100 mM) [1].
    • Final Dilution: When diluting the stock into the assay buffer, ensure the final DMSO concentration does not exceed 1% v/v to maintain monolayer health [5].
    • Use of Solubilizers: If solubility remains poor, consider using cyclodextrins as solubilizing agents, which are generally compatible with cell-based assays and can help maintain sink conditions.

References

sinapaldehyde metabolic routing coniferaldehyde difference

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: Differential Metabolic Routing

Research on CAD1-deficient poplar demonstrates that when the main cinnamyl alcohol dehydrogenase (CAD1) is down-regulated, coniferaldehyde and sinapaldehyde are funneled into distinct metabolic pathways [1] [2].

  • This compound is primarily incorporated into the lignin polymer or forms soluble dimers.
  • Coniferaldehyde is largely converted to hydroxycinnamate derivatives, such as ferulic acid and its metabolites.

The table below summarizes the key differences observed in CAD1-deficient plants:

Metabolic Feature Coniferaldehyde This compound
Incorporation into Lignin Not markedly increased [1] [2] Strong increase (up to 20-fold) [1] [2]
Soluble Metabolites Formed Ferulic acid and derivatives [1] [2] Sinapic acid, derivatives, and a 24,000-fold accumulation of a this compound dimer (S′(8-8)S′) [1] [2]
Prominent Sink Metabolite Information not specified in search results Syringyl lactic acid hexoside (over 8,500-fold accumulation) [1] [2]

Experimental Insights & Protocols

Here are methodologies and insights relevant to experiments involving these compounds.

Phenolic Profiling with UHPLC-MS

This technique is key for identifying and quantifying the differential accumulation of phenolic metabolites.

  • Protocol: Phenolic compounds were extracted from ground plant stem material (e.g., poplar, Arabidopsis) using methanol or methanol:water mixtures. The extracts were analyzed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer (MS). The MS detection allows for the identification of compounds based on their mass-to-charge ratio ( [1] [2]).
  • Application: This method enabled the identification and quantification of the drastically accumulated this compound dimer (S′(8-8)S′) and syringyl lactic acid hexoside in CAD1-deficient lines, which are hallmarks of the altered this compound routing [1] [2].
Lignin Composition Analysis by Thioacidolysis

Thioacidolysis is a degradative method used to analyze lignin composition and detect the incorporation of non-traditional units like aldehydes.

  • Protocol: Lignin samples are treated with boron trifluoride etherate and ethanethiol in dioxane. This reaction cleaves β–O–4 linkages in lignin and releases monomeric compounds from coniferyl and sinapyl alcohol (G and S units) as thioethyl derivatives. These derivatives are then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [2].
  • Application: Thioacidolysis, combined with NMR spectroscopy, confirmed the substantial incorporation of this compound units into the lignin of CAD1-deficient plants, while coniferaldehyde incorporation remained low [1] [2].

Troubleshooting FAQ

Here are solutions to common experimental challenges:

  • Unexpectedly low coniferaldehyde incorporation in lignin despite CAD down-regulation. This is an expected metabolic re-routing, not an experimental artifact. In CAD1-deficiency, coniferaldehyde is primarily converted to ferulic acid and its derivatives (e.g., ferulic acid hexoside) rather than being incorporated into lignin. Focus your analysis on the accumulation of these soluble phenolic metabolites [1] [2].

  • Difficulty detecting and identifying novel this compound-derived metabolites. The massive accumulation of syringyl lactic acid hexoside and the this compound dimer are key markers. Purify the compound of interest and use Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification, as performed in the referenced studies. The dimer S′(8-8)S′ was itself a newly identified compound [1].

  • Determining which enzyme is responsible for metabolizing coniferaldehyde. Consider the role of aldehyde dehydrogenases (ALDHs). Specific family members, such as ALDH2C4 in Arabidopsis, can oxidize coniferaldehyde to ferulic acid. Investigating the expression and activity of relevant ALDHs in your system could explain the coniferaldehyde flux [3].

Metabolic Pathway Diagrams

The following diagrams illustrate the divergent metabolic pathways for coniferaldehyde and this compound under CAD1 deficiency.

G Divergent Metabolic Routing in CAD1 Deficiency Start Phenylpropanoid Pathway Conif Coniferaldehyde Start->Conif Sina This compound Start->Sina ConifPath Oxidation (ALDHs?) Conif->ConifPath SinaPath1 Oxidative Coupling (Peroxidases/Laccases) Sina->SinaPath1 SinaPath2 Oxidation (ALDHs?) Sina->SinaPath2 ConifProd Soluble Metabolites (Ferulic acid, Derivatives) ConifPath->ConifProd SinaProd1 Incorporated into Lignin or S′(8-8)S′ Dimer SinaPath1->SinaProd1 SinaProd2 Soluble Metabolites (Sinapic acid, Syringyl lactic acid hexoside) SinaPath2->SinaProd2

This diagram illustrates the overall metabolic fate, while the following one details a specific biosynthetic pathway for producing these aldehydes in a microbial system, which can be useful for obtaining experimental materials.

G Biosynthesis of 4-Hydroxycinnamaldehydes in E. coli PPA Phenylpropanoic Acids (e.g., Ferulic Acid) Ligase Fused Bifunctional Enzyme (4CL1–CCR) PPA->Ligase Product 4-Hydroxycinnamaldehyde (e.g., Coniferaldehyde) Ligase->Product Sequential Reaction

References

sinapaldehyde vs ferulic acid anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Core Comparison

The table below summarizes the key characteristics of sinapaldehyde and ferulic acid based on the available experimental data.

Feature This compound (SNAH) Ferulic Acid (FA)
Chemical Class Aldehyde (Sinapyl aldehyde derivative) Hydroxycinnamic acid
Primary Anti-inflammatory Mechanism COX-2 inhibition; suppression of ROS/NO [1] Multi-target: inhibits NF-κB, MAPK, JAK/STAT, NLRP3 pathways; induces autophagy [2] [3] [4]

| Key In Vitro Findings | - 93% inhibition of NO at 100 μM [1]

  • 78% inhibition of ROS at 100 μM [1]
  • IC₅₀ for COX-2: 47.8 μM [1] | - Dose-dependent reduction of TNF-α, IL-6, IL-1β [3]
  • Induces autophagy, inhibiting NLRP3 inflammasome [3] | | Key In Vivo Evidence | Limited data from search results (edema reduction in rat ear) [1] | Strong & diverse: efficacy in murine models of intestinal damage, arthritis, neuroinflammation, and more [5] [4] | | Research Scope | Primarily focused on initial, mechanism-defining studies in macrophages [1] | Extensive; broad mechanistic studies across disease models, pharmacokinetics, and review synthesis [2] [4] |

Detailed Mechanistic and Experimental Data

For a more detailed comparison, the following tables break down the experimental findings and methodologies.

Mechanisms of Action and Quantitative Effects
Compound Model (Cell/Animal) Key Targets & Effects Quantitative Data

| This compound | LPS-stimulated RAW 264.7 macrophages [1] | - COX-2 Inhibition: Docking score: -6.4 kcal/mol; IC₅₀: 47.8 μM [1]

  • iNOS/NO Suppression: Reduces protein and mRNA expression [1]
  • Cytokine Suppression: Reduces TNF-α and IL-6 [1]
  • ROS Suppression: Reduces intracellular ROS [1] | - NO: 93% inhibition at 100 μM [1]
  • ROS: 78% inhibition at 100 μM [1]
  • TNF-α: 59% reduction at 100 μM [1]
  • IL-6: 64% reduction at 100 μM [1] | | Ferulic Acid | In Vitro: LPS-stimulated macrophages (RAW 264.7, THP-1) [3] [4] In Vivo: LPS-induced intestinal damage, arthritis models [5] [4] | - Pathway Inhibition: Suppresses NF-κB, MAPK (p38, JNK, ERK), JAK/STAT [2] [4]
  • Inflammasome Inhibition: Inhibits NLRP3 activation [3] [4]
  • Autophagy Induction: Enhances autophagic flux [3]
  • Antioxidant: Enhances GSH, SOD, CAT; reduces MDA [5] | - IL-1β, IL-6, TNF-α: Significant dose-dependent reduction in mRNA and protein levels [5] [3]
  • Intestinal Barrier: Reduced serum DAO & D-LA; increased MUC-2 & sIgA [5]
  • Dosing: Effective in mice at 20-80 mg/kg [5] |
Summary of Key Experimental Protocols

The methodologies from pivotal studies provide context for the data above.

  • This compound (in vitro) [1]:

    • Cell Model: Mouse macrophage RAW 264.7 cells.
    • Inflammation Induction: Stimulated with 1 μg/mL Lipopolysaccharide (LPS).
    • Treatment: Co-treated with SNAH (1-100 μM) for 18-24 hours.
    • Assays:
      • Viability: XTT assay.
      • NO Production: Griess reagent.
      • Cytokines: ELISA for TNF-α and IL-6.
      • Protein & mRNA: Western Blot (iNOS, COX-2) and RT-qPCR (TNF-α, IL-6, iNOS).
      • ROS: Flow cytometry using DCFH-DA probe.
      • COX-2 Inhibition: Molecular docking simulation and enzyme inhibitory assay.
  • Ferulic Acid (in vitro) [3]:

    • Cell Model: Human monocyte THP-1 cells differentiated into macrophages using PMA.
    • Inflammation Induction: Stimulated with 100 ng/mL LPS.
    • Treatment: Pre-treated with FA (5-20 μM) for 24 hours before LPS.
    • Assays:
      • Viability/Apoptosis: MTT assay and flow cytometry.
      • Cytokines: ELISA and RT-qPCR for TNF-α, IL-6, IL-1β.
      • Autophagy & Inflammasome: Western Blot for LC3, p62, NLRP3, caspase-1; using inhibitors (3-MA, MCC950).
  • Ferulic Acid (in vivo) [5]:

    • Animal Model: BALB/c mice.
    • Inflammation Induction: Intraperitoneal injection of LPS (15 mg/kg).
    • Treatment: Oral administration of FA (20, 40, 80 mg/kg) for 7 days.
    • Assays:
      • Intestinal Barrier: Serum DAO, D-LA.
      • Cytokines/Oxidative Stress: ELISA for IL-1β, IL-6, TNF-α; kits for GSH, SOD, CAT, MDA.
      • Histology: H&E staining of jejunum.
      • Gut Microbiota: 16s rRNA gene sequencing.

Visualizing Anti-Inflammatory Pathways

The diagram below illustrates the broader, multi-target anti-inflammatory mechanism of Ferulic Acid, which has been more extensively mapped.

fa_pathway cluster_inputs IKK IKK Complex cluster_inputs->IKK MAPKs MAPKs (p38, JNK, ERK) cluster_inputs->MAPKs cluster_nfkb cluster_mapk cluster_inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPKs FA FA FA->TLR4 Inhibits FA->IKK Inhibits IkB IκB FA->IkB Stabilizes NFkB_nuc NF-κB (p65/p50) (Nucleus) FA->NFkB_nuc Inhibits Activation FA->MAPKs Inhibits Phosphorylation NLRP3 NLRP3 Inflammasome FA->NLRP3 Inhibits Activation Autophagy Autophagy Induction FA->Autophagy Induces IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters IkB->NFkB_nuc Degradation Releases NFkB_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_nuc->NFkB_genes AP1 AP-1 (Transcription Factor) MAPKs->AP1 AP1_genes Pro-inflammatory Genes AP1->AP1_genes Caspase1 Caspase-1 NLRP3->Caspase1 IL1b_mature Mature IL-1β Caspase1->IL1b_mature Autophagy->NLRP3 Degrades

Interpretation for Research and Development

Based on the compiled data, here is a strategic interpretation for professionals:

  • For Novel COX-2 Inhibitor Exploration: This compound presents a compelling, relatively unexplored candidate. Its direct COX-2 inhibition and potent NO suppression data make it a promising lead for conditions where these pathways are dominant [1]. However, its research pipeline is in earlier stages compared to FA.
  • For a Multi-Target or Neuro/Intestinal Inflammation Focus: Ferulic Acid is the more substantiated choice. Its broad mechanism of action, strong in vivo validation across multiple disease models (especially neurological and intestinal), and known safety profile make it a robust candidate for drug repurposing or nutraceutical development [2] [5] [3]. The main challenge to address is its low bioavailability, which is an active area of research involving novel drug delivery systems [2] [4].

References

sinapaldehyde vs celecoxib COX-2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of COX-2 Inhibition

The table below summarizes key experimental data comparing sinapaldehyde and celecoxib.

Compound Type COX-2 Inhibition IC₅₀ (μM) Key Experimental Models & Findings

| This compound (SNAH) [1] | Natural Aldehyde | 47.8 μM | Model: LPS-stimulated RAW 264.7 macrophages [1]. Findings: Inhibited NO production by 93%, ROS by 78%; suppressed protein expression of COX-2 and iNOS; reduced pro-inflammatory cytokines (TNF-α, IL-6) [1]. | | Celecoxib [1] [2] | Synthetic Drug | 0.45 μM [1] | Model: Used as a reference standard in enzyme inhibitory assays and docking studies [1]. High inhibitory activity is consistently reported in clinical use for RA and OA with reduced GI side effects compared to non-selective NSAIDs [3] [4]. | | Other Synthetic Analogues [2] [5] | Synthetic Derivatives | 0.41 - 3.34 μM [2] [5] | Examples: Compounds 5, 9, 10, 14 from a 5,5-diphenylimidazolidine-2,4-dione series, and oxindole derivatives 4e, 9h, 9i showed high COX-2 inhibitory potency [2] [5]. |

Detailed Experimental Protocols

The potency data for this compound and other compounds were generated through standardized laboratory techniques.

  • For this compound (SNAH) [1]:

    • Cell-based Assays: The anti-inflammatory effects were evaluated in LPS-stimulated RAW 264.7 murine macrophages. Cells were pre-treated with various concentrations of SNAH (3-100 µM) before LPS induction [1].
    • NO Production: Measured using the Griess reagent assay to detect nitrite, a stable product of NO [1].
    • Protein Expression: Levels of COX-2 and iNOS proteins were analyzed by Western blotting [1].
    • Cytokine Measurement: Production of TNF-α and IL-6 was quantified using enzyme-linked immunosorbent assays (ELISA) [1].
    • Molecular Docking & Enzyme Assay: The binding affinity to the COX-2 enzyme was predicted through docking simulations, and the inhibitory concentration (IC₅₀) was determined using an in vitro enzyme inhibitory assay [1].
  • For Synthetic Analogues (e.g., from [2] and [5]):

    • COX-1/2 Inhibitor Screening: A colorimetric COX (ovine) inhibitor screening assay kit (Cayman Chemical) is commonly used to determine the in vitro IC₅₀ values against both COX-1 and COX-2 enzymes [2].
    • In Vivo Evaluation: Anti-inflammatory and analgesic activities are often confirmed in animal models, such as the rat carrageenan-induced paw edema model [2].

Signaling Pathways and Experimental Workflow

The anti-inflammatory mechanism of this compound and the role of COX-2 inhibitors can be visualized in the following pathway. Celecoxib acts directly on COX-2, while this compound exerts a broader effect upstream.

G LPS LPS Stimulus TLR Toll-like Receptor Activation LPS->TLR NFkB_MAPK NF-κB & MAPK Signaling Activation TLR->NFkB_MAPK ProInflammatoryGenes ↑ Transcription of Pro-inflammatory Genes NFkB_MAPK->ProInflammatoryGenes COX2 COX-2 Enzyme ProInflammatoryGenes->COX2 PGE2 PGE2 & Other Prostaglandins COX2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Celecoxib Celecoxib (Direct Inhibitor) Celecoxib->COX2 Direct Inhibition This compound This compound (SNAH) (Upstream Suppressor) This compound->NFkB_MAPK Suppresses Activation This compound->ProInflammatoryGenes Downregulates Expression

The diagram illustrates the key mechanistic difference: celecoxib directly and potently inhibits the COX-2 enzyme, while This compound acts upstream by suppressing the activation of signaling pathways (NF-κB/MAPK) and the subsequent expression of COX-2 and other inflammatory mediators [1].

Key Insights for Research and Development

  • This compound as a Lead Compound: While less potent than celecoxib, this compound's natural origin and multi-targeted anti-inflammatory profile make it a promising lead structure for developing new anti-inflammatory agents [1]. Its scaffold can be used for further chemical optimization.
  • Focus on Synthetic Derivatives: Research into synthetic compounds like the oxindole and imidazolidine-2,4-dione derivatives shows that it is possible to design molecules with COX-2 inhibitory potency in the low micromolar range, rivaling or even exceeding the activity of early coxibs [2] [5].
  • Balancing Efficacy and Safety: The development of COX-2 inhibitors remains a balance between potency and side-effect profile. The goal of ongoing research is to discover agents that offer the efficacy of celecoxib with an improved cardiovascular and gastrointestinal safety profile [6] [4].

References

sinapaldehyde comparative efficacy other hydroxycinnamaldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy: Sinapaldehyde vs. Coniferaldehyde

The most detailed comparative data comes from studies on monolignol biosynthesis in transgenic poplar. The key finding is that This compound and coniferaldehyde undergo fundamentally different metabolic fates when the final biosynthetic enzyme, CINNAMYL ALCOHOL DEHYDROGENASE (CAD1), is down-regulated. [1]

The table below summarizes the differential responses and outcomes for these two hydroxycinnamaldehydes.

Feature This compound Coniferaldehyde
Incorporation into Lignin (upon CAD1 down-regulation) Massively increased (up to 20-fold) [1] Not markedly increased [1]
Alternative Metabolic Route (upon CAD1 down-regulation) Oxidative coupling to form a dimer (S′(8-8)S′); conversion to sinapic acid/syringyl lactic acid hexoside [1] Conversion to ferulic acid and its derivatives [1]
Key Metabolite Accumulated Syringyl lactic acid hexoside (>8,500-fold increase) [1] Various hydroxycinnamate derivatives [1]
Impact on Biomass Saccharification (upon CAD1 down-regulation) Contributes to significantly improved glucose and xylose release (up to +81% and +153%) [1] Contributes to significantly improved glucose and xylose release [1]

Detailed Experimental Protocols

The comparative data in the table above was generated through the following methodologies [1]:

  • Genetic Engineering: Poplar (Populus tremula × Populus alba) was genetically engineered using a hairpin-RNA-mediated silencing approach specifically targeting the CAD1 gene, resulting in lines with only 5% residual CAD1 transcript abundance.
  • Lignin Analysis:
    • Thioacidolysis: This method was used to quantify the incorporation of aldehydes into lignin by measuring the yield of monomeric products derived from lignin breakdown.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR was used to characterize the lignin structure and identify the incorporation of this compound units.
  • Metabolite Profiling: Ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) was employed for non-targeted phenolic profiling of plant extracts. A newly identified dimeric compound from this compound coupling (S′(8-8)S′) was purified and its structure was unequivocally confirmed by NMR.
  • Saccharification Assay: The practical impact on biomass processing was evaluated using low-extent saccharification assays. Biomass from transgenic and control plants was subjected to various pretreatment conditions and then digested with commercial cellulase cocktails. The release of glucose and xylose was quantified to measure saccharification efficiency.

Biosynthetic Pathways and Metabolic Fate

The following diagram illustrates the specialized metabolic pathways for this compound and coniferaldehyde, particularly under conditions of reduced CAD1 activity, based on the poplar study [1].

Differential Metabolic Fates of Hydroxycinnamaldehydes

Biological Activity in a Pharmacological Context

While direct comparative efficacy data is limited, the search results indicate that this compound and other hydroxycinnamaldehydes are investigated for bioactive potential.

  • This compound as a Quality Marker: this compound was identified as one of the key quality markers (Q-markers) in Cinnamomum cassia, a component of the traditional Chinese formula Zhigancao decoction [2]. This suggests it is considered a chemically and therapeutically significant component, though its specific efficacy relative to other compounds in the formula was not detailed.
  • General Bioactivity of Cinnamaldehyde: Cinnamaldehyde, a simple hydroxycinnamaldehyde, has been extensively studied. It demonstrates a range of biological activities, including:
    • Antimicrobial and Anti-biofilm: Disrupts bacterial cell membranes, causes ATP depletion, and induces oxidative stress in Listeria monocytogenes [3].
    • Anti-inflammatory and Anticancer: Its activity is often linked to the Michael acceptor ability of its unsaturated β-carbon, which can react with cellular targets [4]. This structure-activity relationship is relevant for evaluating other hydroxycinnamaldehydes like this compound.

References

sinapaldehyde ADMET properties drug likeness

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Sinapaldehyde

The table below summarizes the basic chemical and safety information available for this compound.

Property Value Source / Comment
CAS Number 4206-58-0 [1]
IUPAC Name (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal [2]
Molecular Formula C({11})H({12})O(_{4}) [2] [1]
Molecular Weight 208.21 g/mol [2] [1]
Melting Point 104 - 106 °C [2]
log P (Estimated) 1.686 [2] [1]
Water Solubility 5692 mg/L @ 25 °C (est.) [1]
GHS Hazard H315, H319, H335 (Irritating) [2]

How to Evaluate ADMET Properties

A direct comparison of experimental ADMET data for this compound against other compounds is not available in current literature. However, you can assess its potential using the following established computational and experimental protocols.

The workflow below outlines the key steps for a comprehensive ADMET evaluation, which integrates the methodologies found in the search results.

cluster_in_silico In Silico Profiling Phase cluster_in_vitro In Vitro Experimental Phase Start Compound of Interest (e.g., this compound) InSilico InSilico Start->InSilico In In Silico Silico Prediction Prediction , fillcolor= , fillcolor= Descriptors Calculate Molecular Descriptors ADMET Predict ADMET Properties Descriptors->ADMET Score Calculate Composite Score ADMET->Score InVitro InVitro Score->InVitro Vitro Vitro Assays Assays Permeability Caco-2 Permeability Metabolism CYP450 Inhibition Permeability->Metabolism Toxicity Toxicity Screening Metabolism->Toxicity Decision Decision Point: Proceed to further drug development? Toxicity->Decision InSilico->Descriptors InVitro->Permeability

Computational Prediction Protocols

In-silico methods provide an efficient first pass for evaluating drug-likeness and flagging potential issues.

  • Use Comprehensive Scoring Functions: The ADMET-score is a validated scoring function that integrates predictions from 18 critical ADMET endpoints—including human intestinal absorption (HIA), Caco-2 permeability, CYP450 inhibition, and hERG toxicity—into a single, comparable index [3]. This allows for a direct ranking of this compound against known drugs and other candidate molecules.
  • Leverage Graph Neural Networks (GNNs): Modern GNNs bypass the need for pre-calculated molecular descriptors. They directly process the molecular graph from a SMILES string, using an attention-based mechanism to learn from both the whole molecule and its key substructures, leading to highly accurate predictions for properties like solubility and metabolic stability [4].
  • Employ Natural Language Processing (NLP) Models: Pretrained NLP models like ChemBERTa treat SMILES strings as a language. These models can be fine-tuned on ADMET datasets to predict properties, offering a powerful alternative to descriptor-based methods [5].
Key Experimental Assays

For experimental validation, the following assays are considered industry standards. The methodologies from the search results are detailed below.

  • Caco-2 Permeability Assay: This is the "gold standard" for predicting human intestinal absorption [6] [3].
    • Protocol: Culture Caco-2 cells on a permeable filter for 7-21 days to form a confluent monolayer. Add the test compound (e.g., this compound) to the donor compartment (apical side for absorption study). Measure the concentration appearing in the receiver compartment (basolateral side) over time, typically 1-2 hours [6].
    • Data Output: The apparent permeability coefficient ((P_{app})) is calculated. A higher (P_{app}) indicates better absorption potential. Machine learning models trained on large Caco-2 datasets (e.g., using XGBoost) can then be used to interpret this data and predict permeability for new compounds [6].
  • Cytochrome P450 (CYP) Inhibition Assays: These are critical for assessing potential drug-drug interactions [3].
    • Protocol: Incubate human liver microsomes with a CYP-specific probe substrate (e.g., phenacetin for CYP1A2) and the test compound (this compound) in the presence of NADPH. Monitor the formation of the specific metabolite over time using UPLC-MS/MS [4] [3].
    • Data Output: The percentage inhibition of metabolite formation is calculated relative to a control. This determines if the compound is a potent inhibitor of major CYP enzymes like 1A2, 2C9, 2C19, 2D6, and 3A4 [3].
  • Toxicity Screening:
    • Ames Test: Assesses mutagenicity using specific strains of Salmonella typhimurium [3].
    • hERG Inhibition Assay: Predicts potential for fatal cardiac arrhythmias, often measured via patch-clamp electrophysiology [3].

A Path Forward for Evaluation

Based on the available information, here is a practical approach for your research:

  • Conduct In-Silico Profiling: Input the SMILES string of this compound (COC1=CC(=CC(=C1O)OC)/C=C/C=O) into a platform like admetSAR or similar commercial software to obtain initial predictions for all key ADMET endpoints and a composite ADMET-score [3].
  • Benchmark Against Rules: this compound's molecular weight (208.21 g/mol) and estimated log P (1.69) are well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability based on simple physicochemical properties alone [3].
  • Prioritize Key Experiments: If computational results are promising, begin experimental validation with the Caco-2 permeability and CYP450 inhibition assays, as these are frequently cited as major causes of failure in drug development [4] [6].

References

Physicochemical Properties & Lipinski's Rule of Five Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Lipinski's Rule of Five (RO5) is a fundamental principle in drug discovery used to evaluate the likelihood of a compound having good oral absorption. A compound is generally considered to have high potential for oral bioavailability if it does not violate more than one of the following criteria [1] [2]:

  • Molecular weight (MW) < 500 Da
  • Number of hydrogen bond donors (HBD) < 5
  • Number of hydrogen bond acceptors (HBA) < 10
  • Octanol-water partition coefficient (clogP) < 5

The table below summarizes the key physicochemical parameters for sinapaldehyde and its relative, cinnamaldehyde, based on their known chemical structures [3].

Property Lipinski's Threshold This compound Cinnamaldehyde (Reference)
Molecular Formula - C11H12O4 [3] C9H8O [4]
Molecular Weight < 500 Da 208.21 g/mol [3] 132.16 g/mol
H-Bond Donors (OH + NH) < 5 1 (phenolic OH) [3] 0
H-Bond Acceptors (O + N) < 10 4 (1 aldehyde O, 1 phenolic O, 2 methoxy O) [3] 1 (aldehyde O)
clogP < 5 ~1.69 (Experimental logP) [3] ~1.90 (Estimated)
Lipinski's Rule Violations ≤ 1 0 0

Analysis of Compliance: this compound fully complies with all four parameters of Lipinski's Rule of Five, with zero violations [3]. Its molecular weight is well below 500 Da, and it has a low number of hydrogen bond donors and acceptors. Its partition coefficient (logP) indicates moderate lipophilicity, which is within the desirable range for membrane permeability [1].

Experimental Protocols for Key Assays

The following are standard experimental methodologies used to generate the kind of data presented in the table above and to further evaluate drug-likeness.

Computational Calculation of Physicochemical Properties

The properties in the table are typically determined through in silico methods during the early discovery phase.

  • Objective: To predict key physicochemical properties like logP, molecular weight, and hydrogen bonding using specialized software.
  • Methodology: The chemical structure is drawn or input into chemical computation software (e.g., ChemAxon, ACD/Labs, Molinspiration). The software uses established algorithms to calculate descriptors based on the molecular structure.
  • Data Interpretation: Researchers compare the calculated values against the Rule of Five thresholds to quickly screen and prioritize compounds for further experimental testing [1] [2].
Determination of Partition Coefficient (logP)

The experimental logP value for this compound cited was likely obtained through a method like the shake-flask method.

  • Objective: To experimentally measure the lipophilicity of a compound by determining its distribution between an organic phase (1-octanol) and an aqueous phase (water) [2].
  • Methodology:
    • Prepare a solution of the compound in water-saturated 1-octanol and another in 1-octanol-saturated water.
    • Mix the two phases in a flask and allow them to reach partitioning equilibrium.
    • Separate the phases and quantify the concentration of the compound in each phase using a technique like HPLC or UV-Vis spectrophotometry.
    • Calculate logP as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the water phase.

Key Considerations for Drug Development

While this compound's compliance with the Rule of Five is favorable, it is only a preliminary indicator. Successful drug development requires a deeper investigation into several other areas.

  • Beyond Rule of Five: The Rule of Five is a rule of thumb, not an absolute law. Many effective oral drugs exist outside these criteria [1]. Other properties like polar surface area (TPSA), the number of rotatable bonds, and solubility are critical. For instance, Veber's Rule suggests that compounds with 10 or fewer rotatable bonds and a polar surface area ≤ 140 Ų are more likely to have good oral bioavailability [1]. This compound's TPSA would need to be calculated and evaluated against such criteria.

  • Pharmacokinetics (ADME): A compound must be absorbed, distributed, metabolized, and excreted appropriately. Key questions for this compound include:

    • Metabolic Stability: How quickly is it metabolized by liver enzymes (e.g., cytochrome P450)? [5]
    • Bioavailability: What fraction of the administered dose reaches the systemic circulation? As seen with cinnamaldehyde, natural compounds can have low and variable oral bioavailability, often requiring formulation strategies to improve it [4].
  • Pharmacological Activity and Toxicity: The compound must demonstrate potent and selective activity against its intended target and have a sufficient safety margin. The antioxidant, anti-inflammatory, and antimicrobial activities reported for cinnamaldehyde analogs suggest a potential starting point for investigating this compound's biological profile [6].

Comparative Analysis & Research Pathway

The following diagram illustrates the logical workflow for evaluating this compound's drug potential, from initial screening to lead optimization.

G Start Start: this compound Chemical Structure RO5 Lipinski's Rule of 5 Screening Start->RO5 Pass Compliant? (0 Violations) RO5->Pass Pass->Start No Properties In-depth Physicochemical Profiling Pass->Properties Yes InVitro In Vitro Assays Properties->InVitro InVivo In Vivo Studies InVitro->InVivo Lead Lead Candidate InVivo->Lead

Based on the analysis, here is a direct comparison to guide your research:

Feature This compound Cinnamaldehyde (as a natural product reference)
Rule of 5 Compliance Fully compliant (0 violations) [3]. Excellent starting point. Fully compliant.
Key Differentiating Feature Methoxy groups may influence metabolism and target binding. Simple phenylpropenoid structure; broader biological data available [6] [7] [8].
Research & Development Priority Focus on biological screening and metabolic stability, as its physicochemical profile is promising. Focus on formulation to overcome pharmacokinetic limitations like low bioavailability [4].
Potential Advantage Structural complexity could offer better selectivity or potency for specific targets. Generally Recognized as Safe (GRAS) status for use in food; extensive safety data [6].

Conclusion

The critical next steps involve moving beyond this computational prediction to experimental validation. The immediate research focus should be on establishing robust biological activity against a defined therapeutic target, followed by thorough ADME and toxicological profiling to fully assess its potential as a viable drug candidate.

References

sinapaldehyde metabolic profile comparison derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde Metabolism in CAD1-Deficient Plants

In plant models, research on poplar trees with down-regulated Cinnamyl Alcohol Dehydrogenase 1 (CAD1) reveals distinct metabolic fates for this compound compared to coniferaldehyde. The table below summarizes the key metabolic changes and derivatives observed in these studies [1] [2]:

Metabolic Aspect Observation in CAD1-Deficient Poplar
Lignin Incorporation Strong increase (up to 20-fold) in this compound incorporation into lignin.
Radical Coupling Product Accumulation of a novel dimer from 8-8 coupling of two this compound radicals (>24,000-fold).
Soluble Derivatives Major accumulation of syringyl lactic acid hexoside (>8,500-fold).
Metabolic Route Diverted away from the conventional monolignol pathway; converted to sinapic acid and derivatives.

These findings indicate that when the primary CAD1 enzyme is suppressed, this compound is predominantly channeled into oxidative coupling and the formation of soluble glycosylated derivatives like syringyl lactic acid hexoside, rather than being reduced to sinapyl alcohol [1] [2].

Key Experimental Methodologies

The insights into this compound's metabolic profile were derived from several advanced analytical techniques. Here is a summary of the core experimental protocols used in the research [1] [2]:

Method Application in Research
Genetic Engineering Hairpin-RNA-mediated silencing to achieve ~95% down-regulation of the CAD1 gene in poplar.
Lignin Analysis Nuclear Magnetic Resonance (NMR) spectroscopy and thioacidolysis to characterize lignin structure and composition.
Metabolite Profiling Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) for non-targeted phenolic profiling to identify and quantify novel metabolites.
Metabolite Identification Purification of compounds and structural elucidation using NMR spectroscopy.

Metabolic Pathway Visualization

The following diagram synthesizes the key metabolic routes for this compound under CAD1 deficiency, as described in the research. It highlights the shift from the standard monolignol pathway to the formation of the observed derivatives [1] [2].

G Phenylalanine Phenylalanine Lignin Lignin This compound This compound S_8_8_S_Dimer S_8_8_S_Dimer This compound->S_8_8_S_Dimer Oxidative coupling Sinapic_Acid Sinapic_Acid This compound->Sinapic_Acid Conversion S_Lactic_Acid_Hexoside S_Lactic_Acid_Hexoside Monolignol_Pathway Monolignol_Pathway Monolignol_Pathway->this compound CAD1_Enzyme CAD1_Enzyme Sinapyl_Alcohol Sinapyl_Alcohol CAD1_Enzyme->Sinapyl_Alcohol Reduction Sinapyl_Alcohol->Lignin Sinapic_Acid->S_Lactic_Acid_Hexoside Glycosylation CAD1_Deficiency CAD1 Down-regulation Major_Derivatives Major Derivatives

The diagram illustrates how CAD1 down-regulation (red node) shunts this compound away from the production of sinapyl alcohol. This leads to its accumulation and diversion into two major derivative pathways (blue nodes): oxidative coupling to form a novel dimer and conversion to sinapic acid, which is further modified into a stable, soluble glycoside [1] [2].

Research Context and Limitations

  • Research Context: The provided data offers a deep insight into plant biochemistry and is highly relevant for applications in bioenergy, such as engineering lignocellulosic biomass for improved biofuel production [1] [2].
  • Current Limitations: Based on this search, a comprehensive comparison guide detailing this compound's metabolic profile in mammalian or human systems, which would be more directly relevant for drug development, is not available. Its exploration as a therapeutic agent appears to be less advanced compared to other natural compounds like cinnamaldehyde [3] [4].

References

sinapaldehyde antioxidant capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Antioxidant Data

The following table summarizes the key quantitative findings on sinapaldehyde's antioxidant and anti-inflammatory activities from experimental models:

Assessment Method Experimental Model/System Key Findings on this compound Citation
DPPH Radical Scavenging In vitro chemical assay IC₅₀ value of 172 µM (Reference: Ascorbic acid IC₅₀ = 192 µM) [1]
ROS Inhibition LPS-stimulated RAW 264.7 macrophages Dose-dependent reduction: 39% (10 µM), 64% (30 µM), 78% (100 µM) [1] [2]
Cytokine Suppression (TNF-α, IL-6) LPS-stimulated RAW 264.7 macrophages Protein levels reduced by 59% and 64%, respectively, at high doses [1] [2]
NO Production Inhibition (via iNOS downregulation) LPS-stimulated RAW 264.7 macrophages Dose-dependent inhibition: 93% reduction at 100 µM; significantly reduced iNOS protein and mRNA expression [1] [2]
COX-2 Enzyme Inhibition Molecular docking & enzyme assay Binding score: -6.4 kcal/mol; IC₅₀: 47.8 µM (Reference: Celecoxib IC₅₀ = 0.45 µM) [1] [2]

Experimental Protocols for Key Assays

For researchers looking to replicate or compare these findings, here are the core methodologies used in the cited studies:

  • DPPH Radical Scavenging Assay: This standard protocol assesses free radical scavenging ability. The degree of discoloration of the DPPH solution (from purple to yellow) is measured spectrophotometrically, and the IC₅₀ value (concentration needed to scavenge 50% of DPPH radicals) is calculated. Ascorbic acid is commonly used as a reference standard [1].
  • ABTS Radical Scavenging Assay: Another common method to assess antioxidant capacity, which can be performed in microtiter plates. It involves generating the ABTS⁺ radical cation and measuring the reduction in absorbance after adding the antioxidant sample [3] [4] [5].
  • Cell-Based Anti-inflammatory Assays:
    • Cell Culture: The studies used RAW 264.7 murine macrophage cells, often stimulated with E. coli Lipopolysaccharide (LPS) to induce an inflammatory state [1] [2].
    • NO Production: Measured using the Griess reagent, which detects nitrite, a stable breakdown product of NO, in the cell culture supernatant [1] [2].
    • ROS Measurement: Intracellular ROS levels in LPS-stimulated macrophages were quantified using fluorescent probes and flow cytometry [1] [2].
    • Cytokine Analysis: Production of TNF-α and IL-6 was measured using Enzyme-Linked Immunosorbent Assays (ELISA) [1] [2].
    • Protein and Gene Expression: Levels of iNOS and COX-2 proteins were analyzed by Western blotting, and their corresponding mRNA levels were assessed by real-time RT-PCR [1] [2].

Mechanism of Action: Connecting Antioxidant and Anti-inflammatory Effects

The research indicates that this compound's antioxidant activity is closely linked to its potent anti-inflammatory effects. The following diagram illustrates the proposed signaling pathway by which this compound exerts these effects in LPS-stimulated macrophages, based on the experimental data:

G cluster_mechanism Proposed Mechanism in Macrophages LPS LPS Stimulation InflammatoryResponse Inflammatory Response Activation LPS->InflammatoryResponse Induces ROS Elevated ROS InflammatoryResponse->ROS Leads to ROS->InflammatoryResponse Exacerbates Downregulation Downregulation of: • iNOS/NO • COX-2 • TNF-α, IL-6 ROS->Downregulation Contributes to SNAH This compound (SNAH) SNAH->ROS Suppresses SNAH->Downregulation Directly Inhibits

Research Context and Comparisons

To better position this compound's antioxidant potential, consider these broader contexts:

  • Natural Sources: this compound is a phenolic compound found in various plants, including Senra incan, Ailanthus altissima, Eucalyptus globulus, and Oryza sativa (rice) [1] [2]. It is also a monolignol precursor in lignin biosynthesis in plants like poplar [6].
  • Performance in Standard Assays: Its DPPH IC₅₀ of 172 µM shows it is a moderately potent radical scavenger, performing similarly to ascorbic acid in the specific test reported [1].
  • Broader Relevance of Antioxidant Capacity: High dietary antioxidant capacity, measured as Oxygen Radical Absorbance Capacity (ORAC), has been linked to lower blood pressure and reduced risk of hypertension in clinical observations of type 2 diabetic patients, highlighting the physiological importance of such compounds [7].

References

sinapaldehyde effects vs CAD1 down-regulation phenotypes

Author: Smolecule Technical Support Team. Date: February 2026

Sinapaldehyde: Biological Activities & Mechanisms

This compound is a phenylpropanoid compound that can be extracted from various plants, such as the heartwood of Populus tomentosa [1]. It exhibits several documented biological activities.

The table below summarizes its key experimentally observed effects:

Activity/Effect Experimental Model Key Findings/Mechanisms Quantitative Data
Antifungal Activity 65 strains of Candida (including fluconazole-resistant strains) [1] Inhibits glucose-stimulated H+ extrusion; decreases intracellular pH; causes cell wall and plasma membrane damage [1] MIC range: 100-200 µg/mL; H+-efflux inhibition: 43-51%; pHi decrease: 0.50 units [1]
Anti-inflammatory Activity LPS-induced RAW 264.7 macrophage cells [2] Selective COX-2 inhibition; reduces NO, ROS, IL-6, TNF-α; suppresses iNOS/COX-2 expression; inhibits p65, ERK1/2, SAPK/JNK phosphorylation [2] COX-2 IC~50~: 47.8 µM [2]
Antibacterial Activity In vitro assay against Gram-positive and Gram-negative bacteria [2] Active against a range of bacteria MIC values: 64 µg/mL (P. aeruginosa, S. aureus); 128 µg/mL (E. coli, B. cereus, MRSA) [2]
Antioxidant Activity DPPH free radical scavenging assay [2] Scavenges free radicals IC~50~: 172 µM [2]
Pharmacological Effects In vivo rat model (topical application); ex vivo guinea pig ileum [1] Inhibits prostaglandin synthetase; topical anti-edema effect; inhibits electrically-induced ileum contractions [1] Prostaglandin synthetase inhibition potency: ~half that of aspirin [1]

CAD1 Down-Regulation: Phenotypes & Mechanisms

Cinnamyl Alcohol Dehydrogenase 1 (CAD1) is the final enzyme in the monolignol biosynthesis pathway, primarily reducing hydroxycinnamaldehydes (like coniferaldehyde and this compound) into their corresponding alcohols [3] [4]. Its downregulation, studied extensively in plants like poplar and Medicago truncatula, leads to distinct metabolic and structural changes.

The table below summarizes the core phenotypes observed in CAD1-deficient plants:

Phenotype Category Key Findings Supporting Experimental Data
Lignin Composition ↑ Incorporation of hydroxycinnamaldehydes (especially this compound) into lignin polymer; ↓ traditional lignin (G/S units) [3] [4] 20-fold increase in this compound incorporation in poplar [3]; Lignin composed of ~95% aldehyde units in M. truncatula [4]
Metabolic Flux Diverted flux to soluble metabolites; coniferaldehyde and this compound follow different metabolic routes [3] [5] >24,000-fold accumulation of a this compound 8-8 coupling product; >8,500-fold accumulation of syringyl lactic acid hexoside [3] [5]
Biomass Saccharification Marked improvement in sugar release for biofuel production [3] [6] Glucose yield ↑ up to 81%; Xylose yield ↑ up to 153% in poplar [3]; 15-point higher glucose yield after dilute acid pretreatment [6]
Plant Growth & Morphology Often no biomass penalty under standard conditions [3]; Can exhibit altered phenotypes under stress [4] Normal growth in poplar [3]; Dwarfing in M. truncatula at 30°C [4]; Reduced resistance to pathogens in flax [7]

Key Experimental Workflows

The findings summarized above are derived from established experimental protocols in plant biology and pharmacology.

  • Characterizing CAD1-Deficient Plants: The workflow often involves:

    • Genetic Modification: Creating transgenic plants (e.g., via hairpin-RNA-mediated silencing or using retrotransposon insertion mutants) to down-regulate or knock out the CAD1 gene [3] [4].
    • Lignin Analysis:
      • Thioacidolysis: Used to quantify traditional G and S lignin units and detect incorporated aldehydes via diagnostic markers [3] [4].
      • 2D NMR Spectroscopy: Provides detailed information on lignin structure and composition, confirming the incorporation of aldehyde units [4].
    • Metabolite Profiling: Using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to identify and quantify accumulated soluble phenolic compounds in the plant tissue [3].
    • Saccharification Assay: Subjecting the biomass to various pretreatments (e.g., dilute acid or alkaline) followed by enzymatic hydrolysis to measure the release of fermentable sugars like glucose and xylose [3] [6].
  • Profiling this compound's Bioactivity: Common methodologies include:

    • In vitro Antifungal/Bacterial Assays:
      • MIC (Minimum Inhibitory Concentration) Determination: Using spot and time-kill assays to find the lowest concentration that inhibits microbial growth [1].
      • Mechanism Investigation: Measuring effects on H+-extrusion ATPase activity and observing ultrastructural changes via Scanning/Transmission Electron Microscopy (SEM/TEM) [1].
    • In vitro Anti-inflammatory Assays:
      • Using cell lines like RAW 264.7 macrophages stimulated with LPS.
      • Measuring production of inflammatory mediators (NO, ROS, IL-6, TNF-α) via assays like Griess reagent and ELISA.
      • Analyzing protein expression and phosphorylation (iNOS, COX-2, p65, ERK1/2, JNK) via Western Blot [2].
    • In vivo Models: For example, topical application to assess inhibition of chemically-induced edema in rat ears [1].

Pathways and Relationships

The following diagram illustrates the core biosynthetic pathway and the divergent metabolic routes triggered by CAD1 down-regulation, which lead to the distinct outcomes discussed.

The relationship between this compound and CAD1 can be summarized as follows:

  • This compound is a substrate for the CAD1 enzyme, which normally converts it into sinapyl alcohol for lignin biosynthesis [8].
  • CAD1 down-regulation creates a metabolic bottleneck, leading to the accumulation of this compound and its derivatives. This results in two major outcomes:
    • The incorporation of this compound directly into the lignin polymer, creating an altered, less recalcitrant lignin [3] [4].
    • The diversion of this compound into new soluble metabolic sinks, such as the this compound dimer and syringyl lactic acid hexoside [3] [5].

Conclusion

  • This compound is a bioactive compound with direct pharmacological potential, demonstrating measurable antifungal, antibacterial, and anti-inflammatory properties in experimental models [1] [2].
  • CAD1 Down-Regulation is a genetic engineering strategy that alters plant metabolism. Its primary value lies in biotechnological applications, particularly in modifying lignocellulosic biomass to improve its processing for the production of biofuels, bioproducts, and pulp [3] [6] [7].

References

Anti-Inflammatory Gene Modulation by Sinapaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings on the effects of sinapaldehyde (SNAH) on gene and protein expression in an LPS-stimulated macrophage model [1] [2].

Target Gene / Protein Experimental Assay Effect of this compound Key Quantitative Findings
iNOS (Inducible Nitric Oxide Synthase) Real-time RT-PCR, Western Blot ↓ mRNA & Protein Expression 100 μM SNAH inhibited iNOS mRNA by 92% and protein by 94% [1] [2].
COX-2 (Cyclooxygenase-2) Western Blot ↓ Protein Expression 100 μM SNAH decreased COX-2 protein levels by 82% [1] [2].
TNF-α (Tumor Necrosis Factor-alpha) Real-time RT-PCR, ELISA ↓ mRNA & Cytokine Secretion 100 μM SNAH reduced TNF-α mRNA by 82% and cytokine release by 59% [1] [2].
IL-6 (Interleukin-6) Real-time RT-PCR, ELISA ↓ mRNA & Cytokine Secretion 100 μM SNAH reduced IL-6 mRNA by 74% and cytokine release by 64% [1] [2].
ROS (Reactive Oxygen Species) Flow cytometry (DCFH-DA assay) ↓ Production 100 μM SNAH decreased LPS-induced ROS production by 78% [1] [2].

Detailed Experimental Protocol

The key findings above were generated using the following standardized laboratory methods [1] [2]:

  • Cell Line: Mouse leukemic monocyte-macrophage cell line (RAW 264.7).
  • Inflammatory Induction: Cells were stimulated with Lipopolysaccharide (LPS) at 1 μg/mL to induce an inflammatory state.
  • Treatment: this compound (SNAH) was applied at varying concentrations (3-100 μM) alongside LPS stimulation.
  • Viability Assessment: XTT assay and propidium iodide flow cytometry confirmed no cytotoxicity at the tested concentrations (up to 100 μM).
  • Gene Expression Analysis: Real-time reverse transcription-polymerase chain reaction (real-time RT-PCR) quantified mRNA levels of TNF-α, IL-6, and iNOS.
  • Protein Expression Analysis: Western blotting was used to measure iNOS and COX-2 protein levels.
  • Cytokine Secretion Measurement: Enzyme-linked immunosorbent assay (ELISA) quantified the secretion of TNF-α and IL-6 proteins into the culture supernatant.
  • Nitric Oxide (NO) Production: Griess reagent assay measured nitrite accumulation in the supernatant.
  • ROS Measurement: Flow cytometry with a fluorescent probe (likely DCFH-DA) assessed intracellular ROS levels.

This experimental workflow can be visualized in the following diagram:

workflow A Cell Culture (RAW 264.7 Macrophages) B Co-treatment with LPS & this compound A->B C Assays for Analysis B->C D Key Findings & Outcomes C->D C1 Gene Expression (Real-time RT-PCR) C->C1 C2 Protein Analysis (Western Blot) C->C2 C3 Cytokine Secretion (ELISA) C->C3 C4 NO Production (Griess Assay) C->C4 C5 ROS Measurement (Flow Cytometry) C->C5 C6 Cell Viability (XTT Assay) C->C6 D1 ↓ iNOS, TNF-α, IL-6 mRNA C1->D1 D2 ↓ iNOS, COX-2 Protein C2->D2 D3 ↓ TNF-α, IL-6 Secretion C3->D3 D4 ↓ Nitric Oxide C4->D4 D5 ↓ Reactive Oxygen Species C5->D5 D6 No Cytotoxicity C6->D6

Proposed Signaling Pathway

Based on the experimental data, this compound appears to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are activated by LPS. This proposed mechanism is illustrated below [1] [2]:

pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκB Degradation IκB Degradation IKK Complex->IκB Degradation NF-κB\nTranslocation NF-κB Translocation IκB Degradation->NF-κB\nTranslocation Inflammatory Gene\nTranscription (iNOS, COX-2, TNF-α, IL-6) Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NF-κB\nTranslocation->Inflammatory Gene\nTranscription (iNOS, COX-2, TNF-α, IL-6) SNAH This compound (SNAH) SNAH->IKK Complex Proposed Target SNAH->NF-κB\nTranslocation Inhibits SNAH->Inflammatory Gene\nTranscription (iNOS, COX-2, TNF-α, IL-6) Inhibits

Interpretation and Further Research

  • Mechanism Insight: The downregulation of iNOS and COX-2, which are key enzymes producing inflammatory mediators, suggests this compound acts on upstream signaling hubs like the NF-κB pathway [1] [2].
  • Comparative Context: While direct side-by-side data is limited in the current search, one study noted that this compound exhibited a binding affinity (docking score) of -6.4 kcal/mol for COX-2, which was lower than the reference drug celecoxib (-11.1 kcal/mol) [1]. This provides a quantitative point of comparison for its inhibitory potential.
  • Research Gap: The available studies focus on anti-inflammatory outcomes. A comprehensive comparison guide would require data on this compound's effects in other research contexts, such as cancer models or metabolic diseases, alongside equivalent data for other common phenolic aldehydes like cinnamaldehyde.

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 Da

Monoisotopic Mass

208.07355886 Da

Heavy Atom Count

15

UNII

4VB87UV6WG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Sinapaldehyde

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-15-2023

Explore Compound Types